3,4-Dehydro-L-proline methyl ester hydrochloride
Description
Properties
IUPAC Name |
methyl 2,5-dihydro-1H-pyrrole-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c1-9-6(8)5-3-2-4-7-5;/h2-3,5,7H,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWTUXKKNIHFQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C=CCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585131 | |
| Record name | Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51827-12-4 | |
| Record name | Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,4-Dehydro-L-proline Methyl Ester Hydrochloride for Advanced Research
For distribution to: Researchers, scientists, and drug development professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3,4-Dehydro-L-proline methyl ester hydrochloride. As a pivotal building block in contemporary medicinal chemistry and peptide science, a thorough understanding of its characteristics is essential for its effective utilization in the laboratory.
Introduction: A Constrained Proline Analog of Strategic Importance
This compound is a conformationally restricted analog of the amino acid L-proline. The introduction of a double bond within the pyrrolidine ring imparts unique structural and electronic properties, making it a valuable tool for modulating the biological activity and metabolic stability of peptides and small molecule therapeutics.[1][2] Its hydrochloride salt form enhances solubility and ease of handling in laboratory settings.[1]
This compound serves as a critical intermediate in the synthesis of a variety of bioactive molecules, particularly in the development of pharmaceuticals targeting neurological disorders.[1] By mimicking the structure of natural amino acids, it can be incorporated into peptide-based drugs to improve their stability and bioactivity.[1]
Physicochemical and Structural Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉NO₂·HCl | [1][3] |
| Molecular Weight | 163.60 g/mol | [1][3] |
| Appearance | Off-white to white crystalline solid/powder | [1][4] |
| CAS Number | 51827-12-4 (also cited as 186145-08-4 by some suppliers) | [2][3][5][6][7] |
| Optical Rotation | [α]D²⁵ = -199.0 ± 3º (c=1 in MeOH) | [1] |
| Storage Conditions | 0-8 °C or -20°C, under inert atmosphere | [1][3] |
The molecular structure of this compound is depicted in the following diagram:
Caption: Molecular structure of this compound.
Spectroscopic Characterization
While a comprehensive, publicly available dataset for this compound is limited, the expected spectral characteristics can be inferred from its structure and data from related compounds. Purity is often assessed by NMR.[1]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the olefinic protons of the pyrroline ring, the α-proton, the protons on the nitrogen-bearing carbon, and the methyl ester protons. The dihydropyrrole ring protons are anticipated to appear in the δ 3–5 ppm range.[8]
-
¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the ester (around δ 160–170 ppm), the olefinic carbons, and the saturated carbons of the pyrrolidine ring.[8]
-
Mass Spectrometry: The mass spectrum of the free base (C₆H₉NO₂) would show a molecular ion peak corresponding to its molecular weight (127.14 g/mol ).
Reactivity and Stability
The chemical behavior of this compound is dictated by the interplay of the secondary amine, the methyl ester, and the endocyclic double bond.
-
Stability: The compound should be stored at low temperatures (0-8 °C or -20°C) to minimize degradation.[1][3] As a hydrochloride salt, it is generally more stable than the corresponding free base.
-
Reactivity:
-
N-Acylation and Alkylation: The secondary amine is nucleophilic and readily undergoes acylation with acid chlorides, anhydrides, and activated esters, and can be alkylated under appropriate conditions. This reactivity is fundamental to its use in peptide synthesis.
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
-
Reactions of the Double Bond: The double bond can undergo various reactions, including hydrogenation to yield the corresponding L-proline methyl ester, and electrophilic additions. Epoxidation of N-protected 3,4-dehydroproline derivatives is a known transformation.
-
Enzyme Inhibition: 3,4-Dehydro-L-proline and its derivatives are known to act as substrates and inhibitors for various enzymes, including prolyl hydroxylase.[9]
-
Synthesis and Purification
Caption: Plausible synthetic workflow for this compound.
Conceptual Experimental Protocol:
-
Protection and Esterification of L-Hydroxyproline: L-Hydroxyproline is first protected at the nitrogen atom (e.g., with a Boc or Cbz group) and then esterified, for instance, by reacting with thionyl chloride in methanol.
-
Dehydration: The hydroxyl group of the N-protected hydroxyproline methyl ester is then eliminated to introduce the double bond. This can be achieved using various dehydrating agents.
-
Deprotection and Salt Formation: The N-protecting group is removed under acidic conditions, which concurrently forms the hydrochloride salt. For example, a solution of the N-Boc protected intermediate in an organic solvent can be treated with a solution of hydrogen chloride (e.g., in dioxane).
-
Purification: The final product is typically purified by recrystallization from a suitable solvent system, such as a mixture of an alcohol and an ether.
Applications in Research and Development
This compound is a versatile building block with numerous applications in scientific research and drug discovery.
-
Peptide Synthesis: It is incorporated into peptides to introduce conformational constraints. This can lead to peptides with enhanced proteolytic stability, receptor binding affinity, and specific secondary structures.[1] The dehydroproline moiety can influence the cis-trans isomerization of the preceding peptide bond.
-
Medicinal Chemistry: This compound is a key starting material for the synthesis of complex heterocyclic molecules and pharmacologically active agents.[8] Its derivatives have been investigated for their potential as antimicrobial and anticancer agents.[8]
-
Enzyme Inhibition Studies: As an analog of proline, it is used to probe the active sites of proline-utilizing enzymes and to develop enzyme inhibitors.[10] For instance, 3,4-dehydroproline has been shown to inhibit prolyl hydroxylase.[9]
Handling and Safety
Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[3] It should be handled in a well-ventilated area. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
References
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dehydro-L-proline. Retrieved from [Link]
- Cooper, J. B., & Varner, J. E. (1983). Selective Inhibition of Proline Hydroxylation by 3,4-Dehydroproline. Plant Physiology, 73(2), 324–328.
-
Chem-Impex. (n.d.). 3,4-Dehydro-L-proline. Retrieved from [Link]
Sources
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- 2. CAS 51827-12-4: 3-4-dehydro-L-proline methyl ester*hydroch… [cymitquimica.com]
- 3. 3,4-Dehydro-L-proline methyl ester 51827-12-4 [sigmaaldrich.com]
- 4. guidechem.com [guidechem.com]
- 5. This compound CAS#: 186145-08-4 [m.chemicalbook.com]
- 6. usbio.net [usbio.net]
- 7. parchem.com [parchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Selective Inhibition of Proline Hydroxylation by 3,4-Dehydroproline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3,4-Dehydro-L-proline | 4043-88-3 [chemicalbook.com]
An In-Depth Technical Guide to 3,4-Dehydro-L-proline Methyl Ester Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3,4-dehydro-L-proline methyl ester hydrochloride, a pivotal building block in contemporary chemical and pharmaceutical research. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, empowering researchers to effectively utilize this versatile compound.
Core Compound Identification and Physicochemical Properties
This compound is a derivative of the non-proteinogenic amino acid 3,4-dehydro-L-proline. The introduction of a methyl ester at the carboxyl terminus and its formulation as a hydrochloride salt significantly influence its chemical behavior and utility in synthetic applications.
Chemical Structure and Identification
-
IUPAC Name: (2S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid methyl ester hydrochloride
-
Common Synonyms: H-3,4-Dehydro-Pro-OMe·HCl, (S)-3,4-Dehydro-pyrrolidine-2-carboxylic acid methyl ester hydrochloride[1]
-
Molecular Formula: C₆H₉NO₂·HCl[1]
-
Molecular Weight: 163.60 g/mol [2]
-
CAS Number: 186145-08-4 is the most frequently cited CAS number for this compound.[1][3] It is important to note that the CAS number 51827-12-4 is also associated with this molecule, particularly by some commercial suppliers.[4][5] Researchers should be aware of this discrepancy when sourcing the material.
Physicochemical Data
A summary of the key physicochemical properties is presented in Table 1. The hydrochloride form of the compound enhances its solubility in aqueous media and polar organic solvents, a crucial attribute for its application in various reaction conditions and biological assays.[2]
| Property | Value | Source(s) |
| Appearance | Off-white to white crystalline solid/powder | [1][2] |
| Molecular Weight | 163.60 g/mol | [2] |
| Molecular Formula | C₆H₉NO₂·HCl | [1] |
| Purity (typical) | ≥ 98% (by NMR) | [1] |
| Optical Rotation | [α]D25 = -199.0 ± 3º (c=1 in MeOH) | [2] |
| Storage Conditions | 0-8 °C, store under inert gas | [2] |
Synthesis and Spectroscopic Characterization
The synthesis of this compound is typically achieved through the esterification of 3,4-dehydro-L-proline. A common and effective method is the Fischer-Speier esterification, which involves reacting the amino acid with methanol in the presence of an acid catalyst.
Recommended Synthesis Protocol: Fischer-Speier Esterification
This protocol is based on well-established methods for the esterification of amino acids. The use of acetyl chloride as a source of in situ HCl gas is a common and convenient approach.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3,4-dehydro-L-proline (1 equivalent) in anhydrous methanol.
-
Acid Catalyst Generation: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.5 equivalents) dropwise to the stirred suspension. This reaction generates anhydrous HCl in situ, which acts as the catalyst.
-
Esterification Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude this compound.
-
Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield the final product as a white crystalline solid.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR (400 MHz, D₂O):
-
δ 6.0-6.2 ppm (m, 2H, -CH=CH-)
-
δ 4.8-5.0 ppm (m, 1H, α-CH)
-
δ 4.2-4.4 ppm (m, 2H, -CH₂-N-)
-
δ 3.8 ppm (s, 3H, -OCH₃)
Predicted ¹³C NMR (100 MHz, D₂O):
-
δ 170-172 ppm (C=O, ester)
-
δ 128-130 ppm (-CH=CH-)
-
δ 65-67 ppm (α-C)
-
δ 55-57 ppm (-CH₂-N-)
-
δ 53-55 ppm (-OCH₃)
Key Applications in Research and Development
This compound is a valuable tool in several areas of chemical and biomedical research, primarily due to its constrained conformation and its ability to act as a proline mimetic.
Peptide Synthesis and Medicinal Chemistry
The unsaturated nature of the pyrrolidine ring in 3,4-dehydroproline introduces a conformational rigidity that is desirable in the design of peptidomimetics and bioactive peptides. The methyl ester hydrochloride serves as a precursor to the N-protected (typically with Fmoc or Boc) derivative, which is then used in solid-phase peptide synthesis (SPPS).
Diagram of Incorporation into a Peptide via SPPS:
Caption: General workflow for incorporating 3,4-dehydroproline into a peptide sequence using SPPS.
Protocol for N-Fmoc Protection and Use in SPPS:
-
Neutralization: The starting material, this compound, is neutralized to its free amine form.
-
Fmoc Protection: The free amine is then reacted with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) in the presence of a mild base to yield Fmoc-3,4-dehydro-L-proline methyl ester.
-
Saponification: The methyl ester is hydrolyzed (saponified) using a base like lithium hydroxide to give Fmoc-3,4-dehydro-L-proline-OH, the active species for SPPS.
-
Solid-Phase Peptide Synthesis:
-
The C-terminal amino acid is attached to a solid support (resin).
-
The Fmoc protecting group on the resin-bound amino acid is removed using a solution of piperidine in DMF.
-
Fmoc-3,4-dehydro-L-proline-OH is pre-activated with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) and then added to the resin to form the peptide bond.
-
This cycle of deprotection and coupling is repeated with subsequent amino acids to build the desired peptide sequence.
-
Enzyme Inhibition: A Probe for Prolyl Hydroxylases
3,4-Dehydroproline is a known inhibitor of prolyl hydroxylases, a class of enzymes crucial for the post-translational modification of proline residues in proteins like collagen.[6] It is hypothesized to act as an enzyme-activated "suicide inhibitor".[6] While specific inhibitory data for the methyl ester hydrochloride is not widely published, it is expected to have similar activity after in situ hydrolysis or may serve as a cell-permeable prodrug of the active inhibitor. This makes it a valuable tool for studying the role of prolyl hydroxylation in various physiological and pathological processes.
Handling, Storage, and Safety
As with any laboratory chemical, proper handling and storage procedures are essential to ensure the stability of the compound and the safety of the user.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, temperatures between 0-8 °C are recommended.[2] The compound is hygroscopic and should be protected from moisture.
-
Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Incompatibilities: Avoid strong oxidizing agents.
-
Hazardous Decomposition Products: Upon combustion, may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.
Conclusion
This compound is a synthetically versatile and biologically relevant molecule. Its utility as a constrained proline mimetic in peptide synthesis and as an inhibitor of prolyl hydroxylases makes it an indispensable tool for researchers in drug discovery, biochemistry, and materials science. This guide has provided a foundational understanding of its properties, a practical protocol for its synthesis, and an overview of its key applications, intended to facilitate its effective use in the laboratory.
References
-
Chem-Impex. This compound. [Link]
-
Cooper, J. B., & Varner, J. E. (1983). Selective Inhibition of Proline Hydroxylation by 3,4-Dehydroproline. Plant Physiology, 73(2), 324–328. [Link]
Sources
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- 2. chemimpex.com [chemimpex.com]
- 3. This compound CAS#: 186145-08-4 [m.chemicalbook.com]
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- 5. CAS 51827-12-4: 3-4-dehydro-L-proline methyl ester*hydroch… [cymitquimica.com]
- 6. Selective Inhibition of Proline Hydroxylation by 3,4-Dehydroproline - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis and Characterization of 3,4-Dehydro-L-proline Methyl Ester Hydrochloride: A Technical Guide for Researchers
Introduction: The Significance of a Conformationally Constrained Proline Analogue
In the landscape of medicinal chemistry and peptide science, the conformational rigidity of molecular scaffolds is a cornerstone of rational drug design. 3,4-Dehydro-L-proline, a conformationally constrained analogue of L-proline, and its derivatives have emerged as valuable building blocks in this pursuit. The introduction of a double bond into the pyrrolidine ring significantly alters its geometry and electronic properties, making it a powerful tool for probing and modulating biological interactions.[1][2] This guide provides an in-depth exploration of the synthesis and characterization of 3,4-Dehydro-L-proline methyl ester hydrochloride, a key intermediate for the development of novel therapeutics and research probes.[3][4] Its enhanced solubility as a hydrochloride salt and the reactive ester moiety make it particularly amenable to further chemical modifications.[3]
This document will detail a robust synthetic pathway, provide a comprehensive analysis of its characterization, and discuss its applications, offering researchers, scientists, and drug development professionals a practical and scientifically grounded resource.
A Multi-Step Synthetic Approach: From Hydroxyproline to Dehydroproline
The synthesis of this compound is a multi-step process that typically commences with the readily available and chiral starting material, cis-4-hydroxy-L-proline. The strategic pathway involves esterification, protection of the secondary amine, conversion of the hydroxyl group into a suitable leaving group, an elimination reaction to introduce the double bond, and finally, deprotection to yield the target compound.
Workflow for the Synthesis of this compound
Caption: A schematic overview of the synthetic route.
Experimental Protocols
The initial step involves the conversion of the carboxylic acid functionality of cis-4-hydroxy-L-proline into its corresponding methyl ester. A common and effective method is the Fischer-Speier esterification, utilizing methanol as both the solvent and reactant, with a strong acid catalyst.
-
Protocol:
-
Suspend cis-4-hydroxy-L-proline in anhydrous methanol.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) dropwise while maintaining the temperature below 5 °C. Alternatively, dry hydrogen chloride gas can be bubbled through the solution.[5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure to yield crude cis-4-hydroxy-L-proline methyl ester hydrochloride as a solid. This product is often used in the next step without further purification.
-
-
Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Thionyl chloride reacts with methanol to in-situ generate HCl, which acts as the catalyst.
To prevent the secondary amine from interfering with subsequent reactions, it is protected with a suitable protecting group. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under various reaction conditions and its ease of removal under acidic conditions.[6]
-
Protocol:
-
Dissolve the crude cis-4-hydroxy-L-proline methyl ester hydrochloride in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.[6]
-
Add a base, such as triethylamine (Et₃N) or sodium bicarbonate, to neutralize the hydrochloride salt and deprotonate the secondary amine.
-
Add di-tert-butyl dicarbonate (Boc₂O) to the solution and stir at room temperature until the reaction is complete.
-
Perform an aqueous workup to remove water-soluble byproducts. The organic layer is then dried and concentrated to afford N-Boc-cis-4-hydroxy-L-proline methyl ester.
-
-
Causality: The deprotonated secondary amine acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected amino ester.
The introduction of the double bond is achieved through an elimination reaction. This requires converting the hydroxyl group at the 4-position into a good leaving group, typically a sulfonate ester such as a tosylate or mesylate, followed by treatment with a strong, non-nucleophilic base.
-
Protocol:
-
Dissolve the N-Boc-cis-4-hydroxy-L-proline methyl ester in anhydrous pyridine or DCM.
-
Cool the solution in an ice bath and add p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl).
-
Allow the reaction to proceed at low temperature, gradually warming to room temperature until the starting material is consumed.
-
After an aqueous workup, the crude sulfonate ester is dissolved in a suitable solvent like THF or DCM.
-
A strong, non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is added, and the mixture is stirred, often with heating, to facilitate the E2 elimination.
-
The reaction is monitored for the formation of the desired product, N-Boc-3,4-dehydro-L-proline methyl ester.[7]
-
The product is then purified by column chromatography.
-
-
Causality: The sulfonyl chloride reacts with the hydroxyl group to form a sulfonate ester, which is an excellent leaving group. The strong base then abstracts a proton from the C-3 position, initiating an E2 elimination to form the double bond between C-3 and C-4.
The final step is the removal of the N-Boc protecting group to yield the target compound as its hydrochloride salt.[8]
-
Protocol:
-
Dissolve the purified N-Boc-3,4-dehydro-L-proline methyl ester in an anhydrous solvent such as dioxane, methanol, or ethyl acetate.
-
Add a solution of hydrogen chloride in the chosen solvent (e.g., 4M HCl in dioxane).[9]
-
Stir the reaction at room temperature. The deprotection is typically rapid and can be monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure. The resulting solid is often triturated with diethyl ether to precipitate the pure this compound.[10]
-
-
Causality: The strong acidic conditions protonate the Boc group, leading to its fragmentation into isobutylene and carbon dioxide, and regenerating the secondary amine as its hydrochloride salt.[8]
Comprehensive Characterization of the Final Product
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and analytical techniques is employed for this purpose.
Characterization Workflow
Sources
- 1. 3,4-Dehydro-L-proline | C5H7NO2 | CID 94284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - L-Proline Esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. Boc Deprotection - HCl [commonorganicchemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
3,4-Dehydro-L-proline methyl ester hydrochloride solubility and stability.
An In-depth Technical Guide to the Solubility and Stability of 3,4-Dehydro-L-proline methyl ester hydrochloride
Introduction
This compound is a specialized proline derivative recognized for its utility as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and peptide-based therapeutics.[1][2] Its unique rigid, unsaturated pyrrolidine ring structure makes it an invaluable intermediate for creating complex bioactive molecules and for studying protein folding and enzyme activity.[1] The hydrochloride salt form is specifically designed to enhance the compound's handling and solubility characteristics, facilitating its use in various laboratory and formulation settings.[1]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the critical solubility and stability profiles of this compound. Understanding these parameters is paramount for ensuring experimental reproducibility, developing robust analytical methods, and guaranteeing the integrity of the molecule throughout its lifecycle, from synthesis to application.
Core Physicochemical Properties
A foundational understanding of the compound's basic properties is essential before delving into its solubility and stability. These characteristics influence its behavior in different environments and analytical systems.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉NO₂·HCl | [1] |
| Molecular Weight | 163.6 g/mol | [1][3] |
| Appearance | Off-white powder / solid | [1] |
| Purity | ≥ 98% | [1] |
| CAS Number | 186145-08-4 | [1][3] |
| Storage Temperature | 0-8 °C or -20°C | [1] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability, formulation feasibility, and reaction kinetics. The hydrochloride moiety significantly enhances the aqueous solubility of 3,4-Dehydro-L-proline methyl ester compared to its free base form.
Qualitative Solubility Assessment
Based on the behavior of structurally similar compounds, such as trans-4-Hydroxy-L-proline methyl ester hydrochloride, a high degree of solubility in polar solvents is expected.[4] Conversely, proline derivatives with protective groups (like N-Boc) often show good solubility in organic solvents such as ethanol, DMSO, and DMF.[5]
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Aqueous | Water, PBS (pH 7.2) | Soluble to Freely Soluble | The hydrochloride salt form increases polarity and facilitates interaction with polar water molecules. |
| Polar Protic | Methanol, Ethanol | Soluble | The compound's polarity and ability to form hydrogen bonds favor dissolution. |
| Polar Aprotic | DMSO, DMF | Soluble | These solvents are effective at solvating a wide range of organic molecules, including polar salts.[5] |
| Non-Polar | Toluene, Hexanes | Insoluble to Sparingly Soluble | The high polarity of the hydrochloride salt is incompatible with non-polar solvent environments. |
Experimental Protocol: Solubility Determination
This protocol outlines a standard method for quantitatively determining the solubility of this compound. The causality behind this method is to create a saturated solution and then quantify the amount of dissolved solute.
Objective: To determine the equilibrium solubility in a given solvent at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., Water, Methanol, DMSO)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis Spectrophotometer for quantification
-
Volumetric flasks and pipettes
Methodology:
-
Preparation: Add an excess amount of the compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium saturation is achieved.
-
Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25°C). Agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid. This step ensures that only the saturated supernatant is sampled for analysis.
-
Sample Dilution: Carefully withdraw a precise aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).
-
Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC method. Calculate the concentration of the compound in the original supernatant based on the dilution factor and a standard calibration curve.
-
Reporting: Express the solubility in units such as mg/mL or mol/L.
Stability Profile and Degradation Pathways
The chemical stability of this compound is critical for its storage, handling, and application. The primary points of fragility in the molecule are the ester linkage and the unsaturated pyrroline ring under harsh conditions.
Primary Degradation Pathway: Ester Hydrolysis
The most common non-enzymatic degradation pathway for this molecule is the hydrolysis of the methyl ester. This reaction can be catalyzed by both acid and base and results in the formation of 3,4-Dehydro-L-proline and methanol.[6]
Caption: Primary degradation via ester hydrolysis.
Recommended Storage and Handling
To maintain the integrity of the compound, the following storage and handling procedures are recommended:
-
Storage: Store in a cool, dry, and well-ventilated place.[7] Recommended temperatures are typically 0-8°C, with some suppliers suggesting -20°C for long-term stability.[1] Containers should be kept tightly closed to prevent moisture absorption, as the compound is likely hygroscopic.[8]
-
Handling: Avoid contact with skin and eyes and prevent inhalation of the powder.[7] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask. Keep the compound away from strong oxidizing agents, strong bases, and sources of ignition.[7][9]
Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development and analytical method validation.[10] These studies are designed to deliberately degrade the sample to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods. The goal is typically to achieve 5-20% degradation of the active ingredient.[11]
Experimental Workflow: Forced Degradation
The following diagram illustrates a typical workflow for a forced degradation study, a self-validating system designed to challenge the molecule under various stress conditions and ensure the analytical methods can detect any resulting impurities.
Caption: Forced degradation experimental workflow.
Protocol: Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
Compound stock solution (e.g., 1 mg/mL in water or methanol)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Heating oven, water bath
-
Photostability chamber
-
Validated stability-indicating HPLC-UV/MS method
Methodology:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a set time (e.g., 24 hours). Withdraw samples at intervals, neutralize with NaOH, and analyze.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature, as base-catalyzed ester hydrolysis is often rapid. Withdraw samples at intervals, neutralize with HCl, and analyze immediately.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature and protect from light. Withdraw samples at intervals and analyze.
-
Thermal Degradation:
-
Solution: Heat the stock solution at a high temperature (e.g., 80°C).
-
Solid State: Place the solid powder in an oven at the same temperature.
-
Withdraw samples at intervals and analyze.
-
-
Photostability: Expose the compound in both solid and solution states to light conditions as specified in ICH Q1B guidelines. Analyze samples alongside a dark control stored under the same conditions.
-
Analysis and Evaluation: For all stressed samples, perform HPLC analysis to determine the loss of the parent compound and the formation of any degradation products. Use a mass spectrometer (MS) to help identify the mass of the degradants and propose their structures. Ensure the analytical method is capable of separating all degradants from the main peak.
Conclusion
This compound is a valuable synthetic intermediate whose utility is underpinned by its physicochemical properties. Its hydrochloride form imparts favorable solubility in aqueous and polar organic solvents. The primary stability concern is hydrolysis of the methyl ester, a reaction that can be accelerated by acidic or basic conditions and elevated temperatures. Proper storage in a cool, dry environment within tightly sealed containers is essential to maintain its integrity. A thorough understanding and application of these solubility and stability principles, verified through protocols like forced degradation studies, are crucial for the successful application of this compound in research and development.
References
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PYRROLIDINE FOR SYNTHESIS - Loba Chemie. (URL: [Link])
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"Pyrrole and Pyrrole Derivatives". In: Kirk-Othmer Encyclopedia of Chemical Technology. (URL: [Link])
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Degradation of proline peptides in peptidase-deficient strains of Salmonella typhimurium. (URL: [Link])
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3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation | Journal of the American Chemical Society. (URL: [Link])
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (URL: [Link])
-
Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec. (URL: [Link])
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Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines - ACS Publications. (URL: [Link])
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Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (URL: [Link])
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proline degradation | Pathway - PubChem - NIH. (URL: [Link])
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SUPPORTING INFORMATION - Wiley-VCH. (URL: [Link])
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3,4-Dehydro-L-proline | C5H7NO2 | CID 94284 - PubChem. (URL: [Link])
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On the synthesis of 3,4-dihydroxyprolines. I. cis-Glycolation of 3,4-dehydroproline derivatives | Australian Journal of Chemistry - CSIRO Publishing. (URL: [Link])
-
3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC - NIH. (URL: [Link])
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PYRROLIDINE DERIVATIVES - The National Archives of Malta. (URL: [Link])
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Selective Inhibition of Proline Hydroxylation by 3,4-Dehydroproline - PMC - NIH. (URL: [Link])
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Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (URL: [Link])
-
Hydrothermal Degradation of Amino Acids - PMC - NIH. (URL: [Link])
-
Degradation of trans-4-hydroxy-l-proline via hydroxyproline epimerase... - ResearchGate. (URL: [Link])
-
Synthesis of 2-(3-hydroxy-2-methyl-1-alkenyl)-1-pyrrolines and 2-(3-hydroxybutyl) - Sci-Hub. (URL: [Link])
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De-esterification of amino acid esters - ResearchGate. (URL: [Link])
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- 1. chemimpex.com [chemimpex.com]
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Spectroscopic Characterization of 3,4-Dehydro-L-proline Methyl Ester Hydrochloride: A Technical Guide
Introduction
3,4-Dehydro-L-proline methyl ester hydrochloride is a conformationally restricted proline analogue of significant interest in medicinal chemistry and drug development.[1] Its rigid pyrroline ring system makes it a valuable building block for the synthesis of peptidomimetics and other bioactive molecules, offering enhanced metabolic stability and specific conformational pre-dispositions.[1][2] Accurate and comprehensive spectroscopic characterization is paramount for confirming the chemical identity, purity, and structure of this compound, ensuring the reliability of subsequent biological and pharmacological studies.
This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of a publicly available, unified spectral dataset, this guide leverages established principles of spectroscopic interpretation and comparative data from structurally related analogues to provide a robust framework for researchers. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
Compound Identity and Physicochemical Properties
A crucial first step in any analytical endeavor is to establish the fundamental properties of the molecule.
| Property | Value | Source(s) |
| Chemical Name | (S)-3,4-Dehydro-pyrrolidine-2-carboxylic acid methyl ester hydrochloride | [1] |
| Synonyms | 3,4-Dehydro-L-Pro-OMe·HCl, H-3,4-Dehydro-Pro-OMe HCl | [1][3] |
| CAS Number | 186145-08-4, 51827-12-4 | [1] |
| Molecular Formula | C₆H₉NO₂·HCl | [1] |
| Molecular Weight | 163.60 g/mol | |
| Appearance | Off-white powder | [1] |
| Purity | ≥ 98% (by NMR) | [1] |
| Storage | 0-8 °C | [1] |
Note on CAS Numbers: Multiple CAS numbers are listed for this compound across various suppliers. It is essential to cross-reference other identifiers like the molecular formula and structure to ensure the correct material is being sourced and analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are critical.
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, their connectivity through spin-spin coupling, and their relative numbers through integration. The hydrochloride salt form means the amine will be protonated, which can affect the chemical shifts of nearby protons and may lead to peak broadening.
Predicted ¹H NMR Spectral Data (500 MHz, D₂O)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |
| H3/H4 (Olefinic) | 5.8 - 6.2 | m | - | 2H | The double bond protons will be in the downfield region due to the electronegativity of the adjacent atoms and the π-system. They will likely appear as a multiplet due to coupling to each other and to the H2 and H5 protons. |
| H2 (α-proton) | 4.8 - 5.2 | m | - | 1H | This proton is adjacent to the electron-withdrawing ester and the protonated amine, shifting it significantly downfield. It will show coupling to the H5 protons and the olefinic protons. |
| H5 (Methylene) | 3.8 - 4.2 | m | - | 2H | These protons are adjacent to the protonated nitrogen, causing a downfield shift. They will be diastereotopic and show complex coupling to each other, H2, and the olefinic protons. |
| -OCH₃ (Methyl Ester) | 3.7 - 3.9 | s | - | 3H | The methyl group of the ester will appear as a sharp singlet in a characteristic region. |
| -NH₂⁺- (Amine) | ~9-11 (in non-D₂O) | br s | - | 2H | In a non-deuterium-exchanging solvent like DMSO-d₆, the amine protons would appear as a broad singlet. In D₂O, this signal will exchange and not be observed. |
¹³C NMR (Carbon NMR) Spectroscopy
The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule, providing a map of the carbon skeleton.
Predicted ¹³C NMR Spectral Data (125 MHz, D₂O)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O (Ester Carbonyl) | 168 - 172 | The carbonyl carbon of the ester is highly deshielded and appears far downfield. |
| C3/C4 (Olefinic) | 125 - 135 | The sp² hybridized carbons of the double bond appear in the characteristic olefinic region. |
| C2 (α-carbon) | 65 - 70 | This carbon is attached to both the nitrogen and the carbonyl group, resulting in a downfield shift. |
| C5 (Methylene) | 50 - 55 | This sp³ carbon is adjacent to the protonated nitrogen, shifting it downfield. |
| -OCH₃ (Methyl Ester) | 52 - 56 | The methyl carbon of the ester appears in a typical range for such functional groups. |
Experimental Protocol for NMR Spectroscopy
This protocol ensures high-quality, reproducible data.
-
Sample Preparation : Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube. The choice of solvent is critical; D₂O is excellent for observing exchangeable protons, while DMSO-d₆ will allow for the observation of the NH₂⁺ protons.
-
Instrument Setup : Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal signal dispersion and resolution. The instrument must be properly locked, tuned, and shimmed for the specific sample to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition : Acquire a standard 1D ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a spectral width of approximately 15 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. This is a less sensitive nucleus, so a greater number of scans will be required to achieve an adequate signal-to-noise ratio.
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS or DSS).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3400-2400 | N-H stretch | Ammonium (-NH₂⁺-) | Broad, Strong |
| ~3050-3000 | C-H stretch | Olefinic (=C-H) | Medium |
| ~2950-2850 | C-H stretch | Aliphatic (-CH₂, -CH₃) | Medium |
| ~1740-1720 | C=O stretch | Ester (C=O) | Strong, Sharp |
| ~1650-1600 | C=C stretch | Alkene (C=C) | Medium-Weak |
| ~1600 & ~1500 | N-H bend | Ammonium (-NH₂⁺-) | Medium |
| ~1250-1150 | C-O stretch | Ester (C-O) | Strong |
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid powders.
-
Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Background Scan : Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application : Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Apply Pressure : Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition : Acquire the spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides highly accurate molecular weight information, which is crucial for confirming the elemental composition of a molecule. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, charged compound.
Expected Mass Spectrometry Data (ESI-MS)
| Ion | Calculated m/z | Interpretation |
| [M+H]⁺ | 128.0706 | This represents the protonated free base of the molecule (C₆H₉NO₂ + H⁺). The hydrochloride is not covalently bonded and will not be observed. This is the expected base peak in positive ion mode. |
| [M+Na]⁺ | 150.0525 | Adduct with sodium ions, which are often present as trace impurities in solvents or glassware. |
High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition. For C₆H₁₀NO₂⁺ ([M+H]⁺), the calculated exact mass is 128.0706. An experimental measurement within a few parts per million (ppm) of this value provides strong evidence for the molecular formula.
Experimental Protocol for ESI-MS
-
Sample Preparation : Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a solvent suitable for ESI, such as a mixture of methanol and water. A small amount of an acid like formic acid can be added to promote protonation ([M+H]⁺ formation).
-
Infusion : Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Instrument Tuning : Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable and strong ion signal.
-
Data Acquisition : Acquire the mass spectrum in positive ion mode. A mass range of m/z 50-500 would be appropriate to observe the molecular ion and potential adducts. For HRMS, a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap would be used.
Conclusion
The structural elucidation of this compound relies on the synergistic application of NMR, IR, and MS. While a publicly available reference spectrum for this specific molecule is elusive, a thorough understanding of spectroscopic principles and comparison with related structures allows for a confident prediction and interpretation of its spectral data. The ¹H and ¹³C NMR spectra will define the carbon-hydrogen framework and connectivity, IR spectroscopy will confirm the presence of key functional groups (ammonium, ester, alkene), and high-resolution mass spectrometry will verify the elemental composition. By following the detailed, self-validating protocols outlined in this guide, researchers and drug development professionals can confidently verify the identity and purity of this important synthetic building block, ensuring the integrity of their scientific pursuits.
References
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dehydro-L-proline. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). L-Proline methyl ester hydrochloride. Wiley Science Solutions. Retrieved from [Link]
Sources
The Strategic Utility of 3,4-Dehydro-L-proline Methyl Ester Hydrochloride in Modern Organic Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Unlocking Conformational Rigidity and Synthetic Versatility
In the landscape of contemporary organic chemistry and drug discovery, the pursuit of molecular scaffolds that offer both structural pre-organization and versatile reactivity is paramount. 3,4-Dehydro-L-proline methyl ester hydrochloride, a conformationally constrained analog of the proteinogenic amino acid proline, has emerged as a powerful building block for the synthesis of complex, biologically active molecules. Its inherent structural rigidity, stemming from the endocyclic double bond, provides a unique tool for medicinal chemists and synthetic organic chemists to rationally design molecules with enhanced metabolic stability, receptor-binding affinity, and novel pharmacological profiles. This technical guide explores the multifaceted applications of this valuable synthon, providing in-depth insights into its use in the construction of constrained peptides, intricate heterocyclic systems, and pharmacologically relevant natural product analogs.
The hydrochloride salt form of 3,4-dehydro-L-proline methyl ester enhances its stability and solubility, making it a convenient and readily usable reagent in a variety of reaction conditions.[1] This guide will delve into the practical aspects of its application, offering detailed experimental protocols and mechanistic rationale to empower researchers in their synthetic endeavors.
Core Applications and Synthetic Strategies
The unique stereoelectronic properties of this compound have paved the way for its application in several key areas of organic synthesis. This section will explore these applications with a focus on the underlying principles and practical execution.
Constrained Peptides: Engineering Secondary Structure and Biological Stability
The introduction of 3,4-dehydroproline into peptide sequences serves as a powerful strategy to induce specific secondary structures and enhance resistance to enzymatic degradation. The planar geometry of the pyrroline ring restricts the conformational freedom of the peptide backbone, favoring turn-like structures that can mimic the bioactive conformations of natural peptides.[2][3] This pre-organization can lead to a significant increase in binding affinity for biological targets.
The choice of solid-phase peptide synthesis (SPPS) is dictated by its efficiency and amenability to automation for the assembly of peptide chains. The use of the Fmoc protecting group strategy is standard due to its mild deprotection conditions, which are compatible with the dehydroproline moiety. Coupling reagents like HBTU are employed to ensure efficient amide bond formation, which can sometimes be challenging with sterically hindered or conformationally constrained amino acids.
Experimental Protocol: Solid-Phase Synthesis of a Constrained Tetrapeptide
This protocol outlines the manual solid-phase synthesis of a model tetrapeptide, Ac-Tyr-Ala-ΔPro-Phe-NH₂, on a Rink Amide resin, demonstrating the incorporation of a 3,4-dehydroproline residue.
Materials:
-
Rink Amide resin (0.5 mmol/g substitution)
-
Fmoc-Phe-OH
-
Fmoc-3,4-Dehydro-L-proline (Fmoc-ΔPro-OH)
-
Fmoc-Ala-OH
-
Fmoc-Tyr(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
20% Piperidine in DMF (v/v)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic anhydride
-
Pyridine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin (1 g, 0.5 mmol) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain and repeat the treatment for an additional 15 minutes. Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
First Amino Acid Coupling (Fmoc-Phe-OH):
-
In a separate vial, dissolve Fmoc-Phe-OH (4 eq, 2.0 mmol), HOBt (4 eq, 2.0 mmol) in DMF (5 mL).
-
Add DIC (4 eq, 2.0 mmol) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the coupling completion using the Kaiser test.
-
Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
-
Subsequent Couplings (Fmoc-ΔPro-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH): Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid, using the corresponding Fmoc-protected amino acid.
-
N-terminal Acetylation: After the final Fmoc deprotection, wash the resin with DMF. Treat the resin with a solution of acetic anhydride (10 eq) and pyridine (10 eq) in DMF for 30 minutes. Wash the resin with DMF and DCM.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum for 1 hour.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Characterize the purified peptide by mass spectrometry and NMR spectroscopy.[4]
Data Presentation:
| Peptide Sequence | Molecular Weight (Da) | Purity (%) |
| Ac-Tyr-Ala-ΔPro-Phe-NH₂ | 563.6 | >95% |
Visualization of Workflow:
Caption: Workflow for Solid-Phase Peptide Synthesis of a constrained peptide.
Asymmetric [3+2] Cycloaddition Reactions: Accessing Complex Heterocycles
3,4-Dehydro-L-proline methyl ester serves as an excellent dipolarophile in [3+2] cycloaddition reactions, particularly with azomethine ylides, to construct highly substituted and stereochemically rich pyrrolidine-containing scaffolds.[5][6] These structures are prevalent in a wide range of natural products and pharmaceutically active compounds, including spirooxindoles. The electron-withdrawing ester group and the conformational constraints of the dehydroproline ring system influence the regioselectivity and stereoselectivity of the cycloaddition.
The reaction proceeds via a concerted [3+2] cycloaddition mechanism. The azomethine ylide, generated in situ from the condensation of an α-amino acid and an aldehyde or ketone (e.g., isatin), acts as the 1,3-dipole. The stereochemical outcome is often controlled by the facial selectivity of the approach of the dipole to the dehydroproline dipolarophile, which can be influenced by the protecting group on the proline nitrogen and the substituents on the azomethine ylide.
Experimental Protocol: Synthesis of a Spirooxindole-Pyrrolizidine Derivative
This protocol details the one-pot, three-component synthesis of a spirooxindole-pyrrolizidine via a [3+2] cycloaddition of an azomethine ylide with this compound.
Materials:
-
Isatin
-
Sarcosine
-
This compound
-
Methanol
-
Triethylamine (TEA)
Procedure:
-
Reaction Setup: To a solution of isatin (1 mmol) and sarcosine (1.2 mmol) in methanol (10 mL), add this compound (1.1 mmol) and triethylamine (1.2 mmol).
-
Reaction: Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired spirooxindole-pyrrolizidine derivative.
-
Characterization: Characterize the product by NMR spectroscopy, mass spectrometry, and X-ray crystallography to determine the relative stereochemistry.[7]
Data Presentation:
| Product | Yield (%) | Diastereomeric Ratio |
| Spirooxindole-pyrrolizidine | 75 | >95:5 |
Visualization of Reaction Scheme:
Caption: [3+2] Cycloaddition for spirooxindole synthesis.
Synthesis of Bioactive Natural Product Analogs
The rigid scaffold of 3,4-dehydroproline makes it an attractive starting material for the synthesis of various natural product analogs, particularly those containing a pyrrolidine ring. A notable example is the synthesis of kainoid analogs, which are potent neuroexcitatory amino acids.[1][8] The double bond in dehydroproline provides a handle for further functionalization, allowing for the introduction of various substituents with control over stereochemistry.
The synthesis of kainoid analogs often involves the stereoselective functionalization of the 3- and 4-positions of the pyrrolidine ring. Starting from a dehydroproline derivative allows for initial reactions at the double bond, such as epoxidation or dihydroxylation, to set the stereochemistry at these positions. Subsequent manipulations of the ester and amine functionalities lead to the final kainoid structure.
Conceptual Protocol: Synthesis of a Kainoid Analog Precursor
This conceptual protocol outlines a potential synthetic route to a key intermediate for kainoid synthesis, starting from N-protected 3,4-dehydro-L-proline methyl ester.
Materials:
-
N-Boc-3,4-dehydro-L-proline methyl ester
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution
Procedure:
-
Epoxidation: Dissolve N-Boc-3,4-dehydro-L-proline methyl ester (1 mmol) in DCM (10 mL) and cool to 0 °C. Add m-CPBA (1.2 mmol) portion-wise and stir the reaction at 0 °C for 4 hours.
-
Work-up: Quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate.
-
Purification: Purify the resulting epoxide by column chromatography.
-
Further Elaboration: The epoxide can then undergo regioselective opening with a suitable nucleophile to introduce the C4 substituent, a key step towards the kainoid skeleton.
Visualization of Synthetic Pathway:
Caption: Conceptual pathway to kainoid analogs.
Conclusion: A Versatile Tool for Molecular Innovation
This compound has proven to be a versatile and powerful building block in organic synthesis. Its ability to impart conformational rigidity makes it an invaluable tool in the design of constrained peptides with enhanced biological properties. Furthermore, its utility as a dipolarophile in [3+2] cycloaddition reactions provides a straightforward entry into complex and medicinally relevant heterocyclic systems. The synthetic handles offered by its structure also allow for its use as a precursor in the synthesis of natural product analogs. For researchers, scientists, and drug development professionals, a thorough understanding of the reactivity and applications of this compound opens up new avenues for the design and synthesis of novel molecular entities with tailored properties.
References
-
Bellanda, M., et al. (1981). Conformational studies of peptides: Crystal and molecular structures of L-3,4-dehydroproline and its t-butoxycarbonyl and acetyl amide derivatives. Biopolymers, 20(9), 1849-1861. [Link]
-
Black, D. StC., et al. (2000). The synthesis of 4-arylsulfanyl-substituted kainoid analogues from trans-4-hydroxy-L-proline. Bioorganic & Medicinal Chemistry Letters, 10(17), 1927-1929. [Link]
-
AAPPTec. (n.d.). How to Synthesize a Peptide. Retrieved from [Link]
-
Kaur, P., et al. (2020). Proline derived ligands for the titanium-catalyzed enantioselective synthesis of propargyl alcohols in presence of diethylzinc. ChemRxiv. [Link]
-
Shi, H., et al. (2020). Divergent syntheses of spirooxindoles from oxindole-embedded four-membered synthon via cycloaddition reactions. Organic Chemistry Frontiers, 7(5), 747-755. [Link]
-
Moliterni, J., et al. (2018). Synthesis of Kainoids and C4 Derivatives. The Journal of Organic Chemistry, 83(11), 6075-6082. [Link]
-
Makhathini, S., et al. (2016). Enantioselective Synthesis of Chiral Proline Derivatives. ARKIVOC, 2016(4), 223-235. [Link]
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Al-Warhi, T., et al. (2021). Recent developments in next generation (S)-proline-derived chiral organocatalysts. Catalysts, 11(4), 503. [Link]
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Karlsson, S. (2003). Asymmetric 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides, Thiocarbonyl Ylides, and Nitrones. Doctoral Thesis, Mid Sweden University. [Link]
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Zhang, X., & Zhang, J. (2022). Synthesis of spirooxindoles by [3+2] cycloadditions. ScienceDirect. [Link]
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Al-Mughaid, H., et al. (2023). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. Molecules, 28(19), 6969. [Link]
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Rodriquez, M., et al. (2005). Synthesis of Kainoids via a Highly Stereoselective Hydroformylation of Kainic Acid. Synlett, 2005(10), 1581-1585. [Link]
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Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
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Kumar, D., et al. (2013). Synthesis of Spirooxindole Derivatives under Solvent- and Catalyst-Free Conditions. Journal of the Chinese Chemical Society, 60(8), 923-928. [Link]
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Werner, J. H. (2016). Manual Solid Phase Peptide Synthesis Protocol. The Werner Lab. [Link]
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AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
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Sharma, G., et al. (2012). L-Proline as an efficient enantioinduction organo-catalyst in the solvent-free synthesis of pyrazolo[3,4-b]quinoline derivatives via one-pot multi-component reaction. RSC Advances, 2(21), 8122-8128. [Link]
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Chun, B. K., et al. (2007). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Bioorganic & Medicinal Chemistry Letters, 17(11), 3165-3168. [Link]
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Karlsson, S., & Högberg, H. E. (2003). Asymmetric 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides, Thiocarbonyl Ylides, and Nitrones. ResearchGate. [Link]
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Kubyshkin, V., & Rubini, M. (2021). Structural characteristics of proline and dehydro-δ-azaproline. ResearchGate. [Link]
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Coin, I., et al. (2007). Fmoc Solid-Phase Peptide Synthesis. Springer Nature Experiments. [Link]
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Kaur, H., et al. (1994). Synthetic and conformational studies on dehydrovaline-containing model peptides. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 106(5), 1139-1147. [Link]
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Vanhoof, G., et al. (1995). Proline-dependent structural and biological properties of peptides and proteins. The FASEB Journal, 9(9), 736-744. [Link]
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Al-Zaydi, K. M., et al. (2013). Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Molecules, 18(1), 635-652. [Link]
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Gosselin, F., et al. (2023). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. Molecules, 28(4), 1836. [Link]
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The Biological Nexus of 3,4-Dehydro-L-proline Methyl Ester Hydrochloride: A Technical Guide for Advanced Research
Foreword: Unveiling a Potent Modulator of Collagen Biosynthesis
To the researchers, scientists, and pioneers in drug development, this guide serves as an in-depth exploration of 3,4-Dehydro-L-proline methyl ester hydrochloride. This proline analogue stands as a significant tool in the study and manipulation of fundamental biological processes, most notably collagen synthesis. Its unique structural features offer a gateway to understanding and potentially controlling pathological conditions characterized by excessive collagen deposition. This document moves beyond a simple datasheet, providing a comprehensive technical narrative on its synthesis, mechanism of action, and practical applications, grounded in scientific literature and field-proven insights.
Core Compound Profile: Physicochemical Characteristics
This compound is the C-terminal blocked, hydrochloride salt form of 3,4-Dehydro-L-proline. The introduction of the methyl ester and the hydrochloride moiety significantly influences its physicochemical properties, enhancing its utility in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₆H₉NO₂ · HCl | [1] |
| Molecular Weight | 163.60 g/mol | [1] |
| Form | Solid | Chem-Impex |
| Storage Temperature | -20°C | Chem-Impex |
| Solubility | Enhanced in aqueous solutions | [1] |
The hydrochloride salt form is specifically designed to improve the compound's solubility and stability, making it more amenable for use in aqueous buffers and culture media common in biological assays[1]. The methyl ester modification can increase the lipophilicity of the parent compound, which may enhance its cell permeability, a critical factor for its biological activity in cellular models[2].
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from a readily available precursor, (2S,4R)-4-hydroxyproline. A plausible synthetic route involves the regioselective elimination of a phenylselenoxide derivative to introduce the double bond, followed by esterification and salt formation[3].
Experimental Protocol: A Representative Synthesis
Step 1: Phenylselenoxide Elimination to form 3,4-Dehydro-L-proline [3]
-
Protection: Commercially available (2S,4R)-N-benzyloxycarbonyl-4-hydroxyproline is converted to its methyl ester.
-
Activation: The hydroxyl group is then tosylated.
-
Selenation: The tosylate is displaced with phenylselenide.
-
Oxidation and Elimination: Oxidation of the selenide to a selenoxide, followed by spontaneous syn-elimination, yields the desired (S)-N-benzyloxycarbonyl-3,4-dehydroproline methyl ester.
-
Deprotection: Removal of the benzyloxycarbonyl and methyl ester protecting groups yields 3,4-Dehydro-L-proline.
Step 2: Esterification and Hydrochloride Salt Formation
-
Esterification (Fischer-Speier Method Adaptation):
-
Suspend 3,4-Dehydro-L-proline in anhydrous methanol.
-
Cool the suspension in an ice bath.
-
Bubble dry hydrogen chloride (HCl) gas through the stirred suspension[4]. The HCl acts as both a catalyst for esterification and forms the hydrochloride salt of the amine.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Isolation:
-
Remove the methanol under reduced pressure.
-
The resulting solid or oil is the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether) to obtain the purified product.
-
Caption: Synthetic workflow for this compound.
Core Biological Activity: Inhibition of Prolyl Hydroxylase and Collagen Synthesis
The primary and most well-documented biological activity of the 3,4-dehydroproline scaffold is the potent and selective inhibition of prolyl hydroxylase[5][6]. This enzyme is critical for the post-translational modification of proline residues to hydroxyproline within collagen polypeptide chains. This hydroxylation is essential for the formation of a stable triple-helical conformation of collagen at physiological temperatures[7].
Mechanism of Action
3,4-Dehydro-L-proline acts as a mechanism-based inhibitor, often referred to as a "suicide inhibitor," of prolyl hydroxylase[1][5]. The proposed mechanism involves the enzyme recognizing 3,4-dehydroproline as a substrate. During the catalytic cycle, the enzyme attempts to hydroxylate the analog, leading to the formation of a reactive intermediate that irreversibly binds to and inactivates the enzyme. This inactivation is highly specific; for instance, the activity of lysyl hydroxylase, another important enzyme in collagen maturation, is not significantly affected[8].
Caption: Inhibition of prolyl hydroxylase by 3,4-Dehydro-L-proline.
Quantitative Effects on Collagen Synthesis
-
In Vitro Studies: In mammalian cell cultures, the addition of L-3,4-dehydroproline leads to a significant reduction in hydroxyproline content. For example, at a concentration of 0.2 mM, L-3,4-dehydroproline markedly reduces the specific activity of prolyl hydroxylase in various mammalian cell lines[8]. In 3T3 cells, 1 mM L-3,4-dehydroproline reduced the [14C]hydroxyproline content by 40% in the cell layer and 70% in the medium[8]. This demonstrates a potent inhibition of both collagen hydroxylation and secretion. The inhibition is specific to collagen synthesis, with only a slight impact on the incorporation of radiolabeled amino acids into total cellular proteins[8].
| Concentration of L-3,4-dehydroproline | Effect on Prolyl Hydroxylase Activity | Cell Type | Reference |
| 0.2 mM | Marked reduction in specific activity | Mammalian cell cultures | [8] |
| 1 mM | 40% reduction in hydroxyproline (cell layer) | 3T3 cells | [8] |
| 1 mM | 70% reduction in hydroxyproline (medium) | 3T3 cells | [8] |
-
In Vivo Studies: The inhibitory effects of 3,4-dehydroproline on prolyl hydroxylase have also been demonstrated in animal models. In rats with induced hepatic fibrosis, a condition characterized by excessive collagen deposition, treatment with 3,4-dehydroproline resulted in a reduction of prolyl hydroxylase activity in the liver[6]. This highlights the potential of this compound as a therapeutic agent in fibrotic diseases.
Applications in Research and Drug Development
The unique biological activity of this compound and its parent compound makes it a valuable tool in several areas of research.
-
Studying Collagen-Related Pathologies: As a potent inhibitor of collagen synthesis, it is used to model and study diseases associated with excessive collagen deposition, such as fibrosis and scleroderma.
-
Peptide Synthesis: The rigid, unsaturated ring of 3,4-dehydroproline can be incorporated into peptides to induce specific conformations and enhance stability[1]. The methyl ester hydrochloride form is a convenient building block for solid-phase and solution-phase peptide synthesis.
-
Drug Discovery Intermediate: It serves as a key intermediate in the synthesis of more complex pharmaceutical compounds, particularly those targeting neurological disorders[1].
-
Investigating Protein Folding: The unique conformational constraints imposed by the dehydroproline residue are utilized in studies of protein folding and stability[1].
Self-Validating Experimental Design: A Protocol for Assessing Prolyl Hydroxylase Inhibition
To ensure the trustworthiness of experimental results, a self-validating protocol for assessing the inhibition of prolyl hydroxylase by this compound should be employed.
Cell-Based Assay for Prolyl Hydroxylase Inhibition
Objective: To quantify the dose-dependent inhibition of prolyl hydroxylase activity in a relevant cell line (e.g., human dermal fibroblasts).
Materials:
-
Human dermal fibroblasts
-
DMEM supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
This compound (test compound)
-
[¹⁴C]-L-proline
-
L-ascorbic acid
-
Cycloheximide
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail and counter
Protocol:
-
Cell Culture: Plate human dermal fibroblasts in 6-well plates and grow to confluence.
-
Pre-incubation: Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 2, 5 mM) for 24 hours. Include a positive control for protein synthesis inhibition (cycloheximide).
-
Radiolabeling: Add [¹⁴C]-L-proline and L-ascorbic acid (a cofactor for prolyl hydroxylase) to each well and incubate for 4-6 hours.
-
Protein Precipitation: Wash the cells with PBS and precipitate the proteins with cold 10% TCA.
-
Hydrolysis: Hydrolyze the protein pellet in 6N HCl at 110°C for 24 hours.
-
Separation and Quantification: Separate [¹⁴C]-hydroxyproline from [¹⁴C]-proline using ion-exchange chromatography. Quantify the radioactivity in each fraction using a scintillation counter.
-
Data Analysis: Calculate the percentage of [¹⁴C]-hydroxyproline relative to the total [¹⁴C] incorporated into the protein for each concentration of the test compound. Determine the IC₅₀ value.
Self-Validation:
-
Specificity Control: Run a parallel experiment to measure the incorporation of a non-hydroxylated radiolabeled amino acid (e.g., [³H]-leucine) into total protein. A specific inhibitor of prolyl hydroxylase should have minimal effect on general protein synthesis.
-
Positive Control: The cycloheximide-treated cells should show a significant reduction in the incorporation of both [¹⁴C]-proline and [³H]-leucine, confirming that the assay can detect protein synthesis inhibition.
-
Reversibility Check: After treatment with the inhibitor, wash the cells and incubate in fresh medium. Measure the recovery of prolyl hydroxylase activity over time to determine if the inhibition is reversible or irreversible.
Conclusion and Future Directions
This compound is more than just a chemical reagent; it is a precision tool for dissecting and manipulating the complex machinery of collagen biosynthesis. Its well-characterized role as a potent and specific inhibitor of prolyl hydroxylase provides a solid foundation for its use in both basic research and preclinical drug development. The methyl ester hydrochloride derivative offers practical advantages in terms of solubility and potential cell permeability, making it an attractive choice for a wide range of experimental setups.
Future research should focus on elucidating the precise pharmacokinetic and pharmacodynamic properties of the methyl ester hydrochloride form in vivo. Direct comparative studies with the parent compound would provide invaluable data for optimizing its use in animal models of fibrotic diseases. Furthermore, its application as a scaffold for the development of novel therapeutics targeting collagen-related pathologies remains a promising avenue for exploration.
References
- Cooper, J. B., & Varner, J. E. (1983). Selective Inhibition of Proline Hydroxylation by 3,4-Dehydroproline. Plant Physiology, 73(2), 324–328.
- Kerwar, S. S., Felix, A. M., Marcel, R. J., Tsai, I., & Salvador, R. A. (1976). Effect of L-3,4-dehydroproline on collagen synthesis and prolyl hydroxylase activity in mammalian cell cultures. Journal of Biological Chemistry, 251(2), 503–509.
- Kerwar, S. S., Marcel, R. J., & Salvador, R. A. (1976). The in Vivo Inhibition of Collagen Synthesis and the Reduction of Prolyl Hydroxylase Activity by 3,4-dehydroproline. Archives of Biochemistry and Biophysics, 174(2), 381–392.
- Kerwar, S. S., Oronsky, A. L., & Slavik, M. (1977). Regulation of collagen synthesis and maturation by 3,4-dehydroproline. Tokai Journal of Experimental and Clinical Medicine, 2(3), 151–159.
- Madden, J. W., Chvapil, M., Carlson, E. C., & Ryan, J. N. (1973). Toxicity and metabolic effects of 3,4-dehydroproline in mice. Toxicology and Applied Pharmacology, 26(3), 426–437.
- Salvador, R. A., Tsai, I., Marcel, R. J., Felix, A. M., & Kerwar, S. S. (1976). The in vivo inhibition of collagen synthesis and the reduction of prolyl hydroxylase activity by 3,4-dehydroproline. Archives of Biochemistry and Biophysics, 174(2), 381–392.
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ACS Publications. (2020). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Retrieved from [Link]
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CSIRO Publishing. (1968). On the synthesis of 3,4-dihydroxyprolines. I. cis-Glycolation of 3,4-dehydroproline derivatives. Retrieved from [Link]
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ACS Publications. (2020). Solution Conformations Shed Light on PROTAC Cell Permeability. Retrieved from [Link]
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Role of 3,4-Dehydro-L-proline methyl ester hydrochloride in medicinal chemistry.
An In-Depth Technical Guide to 3,4-Dehydro-L-proline Methyl Ester Hydrochloride in Medicinal Chemistry
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Conformational Constraint
In the landscape of modern drug discovery, the pursuit of molecular scaffolds that offer both structural novelty and predictable biological activity is paramount. Among the privileged structures utilized by medicinal chemists, the proline ring holds a special place due to its unique conformational rigidity. This compound emerges as a pivotal derivative, offering a strategic entry point into novel chemical space. This guide provides an in-depth exploration of its role, moving from its fundamental chemical characteristics to its application in the synthesis of sophisticated therapeutic agents.
The introduction of a double bond within the proline ring creates a planarized, conformationally constrained system. This structural feature is not merely a synthetic curiosity; it is a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of parent molecules. The hydrochloride salt form enhances the compound's solubility and stability, making it a reliable and easy-to-handle intermediate in laboratory settings[1]. As a versatile building block, it serves as a cornerstone in the synthesis of peptide-based drugs, enzyme inhibitors, and complex bioactive molecules, finding applications in areas from neurological disorders to antiviral therapies[1][2][3].
Physicochemical and Structural Properties
Understanding the inherent properties of this compound is crucial for its effective application. The molecule's reactivity is dictated by the interplay of its three primary functional groups: the secondary amine, the α,β-unsaturated ester, and the C-terminal methyl ester.
| Property | Value | Reference |
| CAS Number | 51827-12-4 | |
| Molecular Formula | C₆H₉NO₂ · HCl | |
| Molecular Weight | 163.60 g/mol | [4] |
| Form | Solid | [4] |
| Storage Temperature | −20°C | [4] |
| Synonyms | Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride | [4] |
The core value of this compound lies in the unsaturated pyrrolidine ring, which acts as a rigid scaffold. This rigidity is instrumental in peptide chemistry, where it can be used to mimic or stabilize β-turn conformations, enhancing resistance to enzymatic degradation and improving bioavailability[1][3].
Caption: Key reactive sites on this compound.
Core Applications in Medicinal Chemistry
Peptidomimetics and Constrained Analogs
The primary application of 3,4-dehydro-L-proline is in the synthesis of peptidomimetics. Natural peptides often suffer from poor metabolic stability and low oral bioavailability. By incorporating this constrained amino acid, researchers can design peptide-based therapeutics with enhanced stability and bioactivity[1][2]. The rigid ring structure helps to lock the peptide backbone into a specific conformation, which can lead to higher binding affinity for a biological target.
Causality of Experimental Choice: The decision to use a dehydroproline analog instead of natural proline is driven by the need to pre-organize a peptide into a desired secondary structure (e.g., a β-turn). This pre-organization reduces the entropic penalty upon binding to a receptor or enzyme, often resulting in a significant increase in potency. It is a key building block for cyclic peptides, which exhibit improved stability[2][3].
Chiral Building Block for Asymmetric Synthesis
Beyond peptidomimetics, this compound is a valuable chiral synthon. The stereocenter at C2 and the reactive double bond provide a template for creating a variety of substituted pyrrolidine derivatives with high stereochemical control. This is particularly useful in the synthesis of complex natural products and novel heterocyclic compounds. For instance, it is used to prepare morpholinyl-4-piperidinylacetic acid derivatives that act as potent VLA-4 antagonists[].
Synthesis of Carbocyclic Nucleoside Analogs
A critical and high-impact application is in the synthesis of carbocyclic nucleosides, a class of compounds with significant antiviral and anticancer activity[6][7]. In these molecules, the furanose oxygen of a natural nucleoside is replaced by a methylene group, which imparts resistance to enzymatic cleavage by phosphorylases[6][7]. 3,4-Dehydro-L-proline serves as a key starting material for constructing the carbocyclic core of these potent therapeutic agents. Drugs like Entecavir, used to treat Hepatitis B, belong to this class, highlighting the therapeutic relevance of this synthetic pathway[6].
Caption: Generalized workflow for synthesizing carbocyclic nucleosides.
Key Experimental Protocols & Methodologies
The following protocols are representative of common transformations involving this compound.
Protocol 1: N-Boc Protection
The protection of the secondary amine is a common first step to prevent its interference in subsequent reactions targeting the alkene or ester functionalities.
Rationale: The tert-butyloxycarbonyl (Boc) group is chosen for its stability under a wide range of conditions and its facile removal under mild acidic conditions (e.g., TFA), ensuring orthogonality with other protecting groups.
Step-by-Step Methodology:
-
Solubilization: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of dioxane and water.
-
Basification: Add a base, such as triethylamine (TEA, 2.2 eq) or sodium bicarbonate (NaHCO₃, 3.0 eq), to neutralize the hydrochloride and deprotonate the secondary amine. Stir at room temperature for 15 minutes.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted starting material), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: 1,3-Dipolar Cycloaddition
The alkene functionality is an excellent dipolarophile for 1,3-dipolar cycloadditions, allowing for the construction of novel bicyclic systems.
Rationale: This reaction provides a highly efficient and stereocontrolled method for creating complex heterocyclic scaffolds from a simple starting material. The choice of dipole (e.g., an azomethine ylide) dictates the structure of the resulting polycyclic product.
Step-by-Step Methodology:
-
Reactant Preparation: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve N-protected 3,4-Dehydro-L-proline methyl ester (1.0 eq) in anhydrous toluene.
-
Dipole Generation: In a separate flask, generate the 1,3-dipole. For example, an azomethine ylide can be generated in situ from the reaction of an N-metalated glycine ester and an aldehyde.
-
Cycloaddition: Add the solution containing the 1,3-dipole to the solution of the dehydroproline derivative at a controlled temperature (often ranging from room temperature to reflux, depending on the reactivity of the dipole).
-
Reaction Monitoring: Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. The residue is then purified by silica gel column chromatography to isolate the desired cycloadduct.
Conclusion and Future Outlook
This compound is more than a simple amino acid derivative; it is a strategic tool in the medicinal chemist's arsenal. Its inherent conformational rigidity and versatile reactivity make it an invaluable building block for creating molecules with enhanced biological properties[1][2][3]. From stabilizing peptides against enzymatic degradation to serving as the chiral foundation for potent antiviral carbocyclic nucleosides, its applications are both broad and impactful[6][7]. As drug discovery continues to demand greater molecular complexity and specificity, the strategic use of constrained scaffolds like 3,4-dehydroproline will undoubtedly play an increasingly crucial role in the development of next-generation therapeutics.
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PubMed. (2011). Recent progress for the synthesis of selected carbocyclic nucleosides. Retrieved from [Link]
-
Wiley-VCH. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
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ResearchGate. (n.d.). Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides | Request PDF. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2020). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Retrieved from [Link]
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Chun, B. K., Song, G. Y., & Chu, C. K. (2001). Stereocontrolled syntheses of carbocyclic C-nucleosides and related compounds. The Journal of Organic Chemistry, 66(14), 4852–4858. Retrieved from [Link]
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Kim, H. S., et al. (2007). Synthesis of a Novel Conformationally Locked Carbocyclic Nucleoside Ring System. NIH Public Access. Retrieved from [Link]
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- 3. chemimpex.com [chemimpex.com]
- 4. 3-4-DEHYDRO-L-PROLINE METHYL ESTER | 51827-12-4 [amp.chemicalbook.com]
- 6. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3,4-Dehydro-L-proline Methyl Ester Hydrochloride: From Discovery to Application
This guide provides a comprehensive technical overview of 3,4-Dehydro-L-proline methyl ester hydrochloride, a pivotal molecule in contemporary biochemical research and drug development. We will traverse its historical discovery, delve into its synthesis, explore its significant role as a biological probe, and illuminate its applications in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this versatile proline analog.
Introduction: The Significance of a Constrained Mimic
In the vast landscape of amino acid analogs, 3,4-Dehydro-L-proline and its derivatives hold a unique position. The introduction of a double bond within the pyrrolidine ring of proline imparts significant conformational constraints, making it a valuable tool for probing and modulating biological systems. Its methyl ester hydrochloride salt enhances solubility and stability, rendering it particularly suitable for a wide range of experimental and synthetic applications.[1] This guide will elucidate the journey of this compound from a laboratory curiosity to an indispensable tool in modern chemical biology and pharmaceutical sciences.
Historical Perspective and Discovery
The exploration of proline analogs dates back to the mid-20th century, driven by the desire to understand the unique structural role of proline in peptides and proteins. The synthesis of 3,4-dehydroproline was a significant step in this journey. While earlier studies on proline analogs existed, a key publication by Corbella and colleagues in 1969 is a landmark in the specific synthesis of 3,4-dehydroproline. This early work laid the foundation for future investigations into its chemical and biological properties.
Initially, 3,4-dehydroproline was investigated for its effects on protein synthesis and bacterial growth. However, its most profound impact was discovered in the context of collagen biosynthesis. Researchers found that this proline analog acts as a potent inhibitor of prolyl hydroxylase, a critical enzyme in collagen maturation.[2][3] This discovery opened up new avenues for studying collagen-related pathologies and positioned 3,4-dehydroproline and its derivatives as valuable tools for dissecting the intricacies of the extracellular matrix.
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and chemical properties is paramount for its effective application. The key properties of 3,4-Dehydro-L-proline and its methyl ester hydrochloride are summarized below.
| Property | 3,4-Dehydro-L-proline | This compound |
| Molecular Formula | C₅H₇NO₂ | C₆H₉NO₂·HCl |
| Molecular Weight | 113.11 g/mol [4] | 163.60 g/mol [1] |
| CAS Number | 4043-88-3[4] | 186145-08-4[1] |
| Appearance | White to off-white powder | Off-white powder[1] |
| Purity | ≥98% (NMR) | ≥ 98% (NMR)[1] |
| Optical Rotation | [α]²⁵_D_ = -199.0 ± 3º (c=1 in MeOH) for the methyl ester HCl | [α]²⁵_D_ = -199.0 ± 3º (c=1 in MeOH)[1] |
| Storage Conditions | 2-8 °C | 0-8 °C[1] |
Spectroscopic data is crucial for the unambiguous identification and characterization of the compound. While a comprehensive spectral analysis is beyond the scope of this guide, representative data from NMR and Mass Spectrometry are available in public databases such as PubChem.[4] The hydrochloride salt form is known to improve handling and solubility in aqueous and alcoholic media, a critical factor in many biological assays and synthetic protocols.[1]
Synthesis and Methodologies
The synthesis of this compound has evolved from early multi-step procedures to more streamlined and efficient methods. A common and practical approach involves the dehydration of the readily available and inexpensive precursor, 4-hydroxy-L-proline.
General Synthetic Workflow
The overall synthetic strategy can be conceptualized as a three-stage process:
Detailed Experimental Protocol (Adapted from established methods)
This protocol represents a synthesis of established chemical principles for the preparation of this compound.
Step 1: N-Protection of 4-Hydroxy-L-proline
-
Suspend 4-hydroxy-L-proline in a suitable organic solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine or DMAP) to the suspension.
-
Slowly add a protecting group reagent, such as Di-tert-butyl dicarbonate (Boc₂O), at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Perform an aqueous workup to remove water-soluble byproducts and isolate the N-protected 4-hydroxy-L-proline.
Step 2: Dehydration to form N-protected 3,4-Dehydro-L-proline
-
Dissolve the N-protected 4-hydroxy-L-proline in a suitable solvent (e.g., pyridine or dichloromethane).
-
Cool the solution to a low temperature (e.g., 0 °C or below).
-
Slowly add a dehydrating agent, such as thionyl chloride or a Burgess reagent.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction and perform an extractive workup to isolate the N-protected 3,4-Dehydro-L-proline.
Step 3: Esterification
-
Dissolve the N-protected 3,4-Dehydro-L-proline in anhydrous methanol.
-
Cool the solution to 0 °C.
-
Slowly bubble dry hydrogen chloride gas through the solution or add a reagent like thionyl chloride or acetyl chloride dropwise.[5] This serves a dual purpose: catalyzing the esterification and preparing for the final salt form.
-
Allow the reaction to proceed, often with gentle heating (reflux), until esterification is complete.
Step 4: Deprotection and Hydrochloride Salt Formation
-
If an acid-labile protecting group like Boc was used, the acidic conditions of the esterification step will simultaneously deprotect the nitrogen.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The crude product is often purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield pure this compound as a crystalline solid.
Mechanism of Action: Inhibition of Prolyl Hydroxylase
The primary biological significance of 3,4-dehydroproline lies in its potent and selective inhibition of prolyl hydroxylases (PHDs).[2][3] These enzymes are critical for the post-translational modification of proline residues in various proteins, most notably collagen and hypoxia-inducible factor (HIF).
The Role of Prolyl Hydroxylase
Prolyl hydroxylases are non-heme iron (II) and 2-oxoglutarate-dependent dioxygenases.[6] They catalyze the hydroxylation of proline residues, a modification essential for the structural integrity of collagen and for the regulation of HIF-α stability. In the case of collagen, the resulting hydroxyproline residues are crucial for the formation of the stable triple-helical structure. For HIF-α, hydroxylation marks the protein for proteasomal degradation under normoxic conditions.[7]
A Suicide Inhibitor
3,4-Dehydroproline is hypothesized to act as a suicide inhibitor of prolyl hydroxylase.[8][9] This mechanism involves the enzyme's own catalytic activity to convert the inhibitor into a reactive species that irreversibly binds to and inactivates the enzyme.
While the precise chemical nature of the reactive intermediate and the exact site of covalent attachment are subjects of ongoing research, the irreversible nature of this inhibition makes 3,4-dehydroproline a powerful tool for studying the consequences of prolyl hydroxylase inactivation.
Applications in Research and Drug Development
The unique properties of this compound have led to its widespread use in various scientific disciplines.
Probing Collagen Biosynthesis and Fibrotic Diseases
As a potent inhibitor of prolyl hydroxylase, 3,4-dehydroproline has been instrumental in elucidating the steps of collagen synthesis and maturation.[3] By blocking the hydroxylation of proline residues, it leads to the synthesis of under-hydroxylated procollagen which is thermally unstable and poorly secreted. This has been leveraged to study diseases characterized by excessive collagen deposition, such as fibrosis.
| Application Area | Experimental Effect of 3,4-Dehydroproline | Reference |
| Collagen Synthesis | Reduced [¹⁴C]hydroxyproline content in cell culture (40% in cell layer, 70% in medium with 1 mM) | |
| Prolyl Hydroxylase Activity | Marked reduction in specific activity in mammalian cell cultures (at 0.2 mM) | |
| Fibrosis Models | Used to study the impact of inhibiting collagen deposition | [3] |
Peptide and Peptidomimetic Chemistry
The constrained conformation of the 3,4-dehydroproline ring makes it an attractive building block for the synthesis of peptides and peptidomimetics with defined secondary structures.[8] Its incorporation can induce or stabilize β-turns and other folded conformations, which is of great interest in the design of bioactive peptides with enhanced stability and receptor affinity. The methyl ester hydrochloride form is particularly useful in peptide synthesis, as the ester protects the C-terminus while the hydrochloride salt ensures solubility in coupling reaction media.
Neuroprotection and Neurological Disorders
Emerging research has highlighted the potential of 3,4-Dehydro-L-proline derivatives in the context of neuroprotection and the treatment of neurological disorders.[1] While the exact mechanisms are still under investigation, it is believed that the conformational constraints imposed by this amino acid analog can lead to the design of potent and selective ligands for neuronal receptors and enzymes.
Conclusion and Future Outlook
This compound has journeyed from a synthetically challenging proline analog to a commercially available and widely used tool in chemical biology and medicinal chemistry. Its history is intertwined with our growing understanding of the crucial role of post-translational modifications in health and disease. The ability to potently and selectively inhibit prolyl hydroxylase has cemented its place in the study of collagen-related disorders and the hypoxia response pathway.
The future for this and other constrained proline analogs is bright. As synthetic methodologies become more sophisticated, we can expect to see a wider array of derivatives with fine-tuned electronic and steric properties. These second-generation analogs will likely lead to the development of more potent and selective inhibitors of prolyl hydroxylase isoforms, potentially paving the way for novel therapeutics for fibrosis, ischemic diseases, and certain cancers. Furthermore, its application in peptide and peptidomimetic design will continue to contribute to our understanding of protein structure and function, and to the development of new classes of drugs.
References
-
Cooper, J. B., & Varner, J. E. (1983). Selective Inhibition of Proline Hydroxylation by 3,4-Dehydroproline. Plant Physiology, 73(2), 324–328. [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 94284, 3,4-Dehydro-L-proline. Retrieved January 17, 2026 from [Link].
-
Wikipedia. (2023). Procollagen-proline dioxygenase. Retrieved January 17, 2026, from [Link]
-
Kerwar, S. S., Marcel, R. J., & Salvador, R. A. (1976). Effect of L-3,4-dehydroproline on collagen synthesis and prolyl hydroxylase activity in mammalian cell cultures. The Journal of biological chemistry, 251(2), 503–509. [Link]
- Corbella, A., Gariboldi, P., Jommi, G., & Mauri, F. (1969). Synthesis of 3,4-dehydroproline. Chemistry and Industry, (18), 583-584.
-
Sciencemadness Discussion Board. (2007). L-Proline Esterification. Retrieved January 17, 2026, from [Link]
-
Gorres, K. L., & Raines, R. T. (2010). Prolyl 4-hydroxylase. Critical reviews in biochemistry and molecular biology, 45(2), 106–124. [Link]
-
Nolan, J. C., Ridge, S., Oronsky, A. L., & Kerwar, S. S. (1978). Studies on the mechanism of reduction of prolyl hydroxylase activity by D,L-3,4 dehydroproline. Archives of biochemistry and biophysics, 189(2), 448–453. [Link]
-
Myllyharju, J. (2014). Prolyl 4-hydroxylases, master regulators of the hypoxia response. Acta physiologica (Oxford, England), 208(2), 153–165. [Link]
-
Salvador, R. A., Tsai, C. C., & Kerwar, S. S. (1976). Regulation of collagen synthesis and maturation by 3,4-dehydroproline. Archives of biochemistry and biophysics, 174(2), 381–389. [Link]
-
Kivirikko, K. I., & Myllylä, R. (2017). Prolyl 4-hydroxylases, key enzymes in the synthesis of collagens and regulation of the response to hypoxia, and their roles as treatment targets. Annals of Medicine, 49(7), 535–548. [Link]
-
Sharma, P., & Sharma, R. (2014). Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases. Journal of clinical and diagnostic research : JCDR, 8(10), CE01–CE05. [Link]
-
Grzegorzewska-Szefler, M., et al. (2021). 3,4-Dehydro-L-proline Induces Programmed Cell Death in the Roots of Brachypodium distachyon. International Journal of Molecular Sciences, 22(14), 7543. [Link]
-
Sudau, A., Münch, W., Bats, J. W., & Nubbemeyer, U. (2002). Synthesis of the Bicyclic Core of Pumiliotoxins. European Journal of Organic Chemistry, 2002(18), 3125-3135. [Link]
- Google Patents. (2016). The preparation method of proline esters hydrochlorate.
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- 3. Effect of L-3,4-dehydroproline on collagen synthesis and prolyl hydroxylase activity in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Sciencemadness Discussion Board - L-Proline Esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Procollagen-proline dioxygenase - Wikipedia [en.wikipedia.org]
- 7. Prolyl 4-hydroxylases, master regulators of the hypoxia response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Protocol for the Incorporation of 3,4-Dehydro-L-proline into Synthetic Peptides via Solid-Phase Peptide Synthesis
Abstract
The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery and chemical biology, enabling the fine-tuning of structure, stability, and biological activity. 3,4-Dehydro-L-proline (ΔPro) is a conformationally constrained proline analog that introduces a unique structural kink, enhancing proteolytic resistance and modulating peptide secondary structures like β-turns.[1][2] This application note provides a comprehensive, field-proven protocol for the efficient incorporation of 3,4-Dehydro-L-proline into peptide sequences using standard Fmoc/tBu solid-phase peptide synthesis (SPPS). We address critical aspects from building block selection and coupling strategies to potential side reactions and final cleavage, offering researchers a robust framework for synthesizing ΔPro-containing peptides.
Foundational Knowledge: Selecting the Correct Building Block
A common point of confusion for researchers is the choice of the starting material. While 3,4-Dehydro-L-proline methyl ester hydrochloride is commercially available, it is not directly suitable for direct use in a standard Fmoc-based solid-phase peptide synthesis workflow.[3] SPPS requires an N-terminally protected amino acid with a free carboxylic acid to enable coupling to the resin-bound peptide chain.
The correct and industry-standard building block for this purpose is Fmoc-3,4-dehydro-L-proline .[4] This molecule has two key features essential for SPPS:
-
The Fmoc (9-fluorenylmethyloxycarbonyl) group: This base-labile protecting group on the secondary amine prevents self-polymerization and allows for controlled, sequential addition of amino acids.[4][5]
-
A free carboxylic acid: This functional group is activated in situ to form a peptide bond with the free N-terminal amine of the growing peptide chain on the solid support.
Therefore, all protocols outlined herein are based on the use of Fmoc-3,4-dehydro-L-proline. If starting from the methyl ester hydrochloride salt, a two-step chemical modification—N-terminal Fmoc protection followed by saponification (hydrolysis) of the methyl ester—would be required prior to use in SPPS.
The SPPS Workflow: An Overview
The Fmoc/tBu strategy is the most widely used methodology for modern peptide synthesis due to its mild reaction conditions.[6][7] The process is cyclic, with each cycle extending the peptide chain by one amino acid. The incorporation of Fmoc-3,4-dehydro-L-proline follows this same fundamental cycle.
Diagram 1: The general cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocols and Methodologies
This section provides step-by-step instructions for the successful incorporation of Fmoc-3,4-dehydro-L-proline.
Materials and Reagents
| Reagent/Material | Recommended Grade | Purpose |
| Fmoc-Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g | Solid support for peptide amides |
| Fmoc-3,4-dehydro-L-proline | >98% Purity | Key amino acid building block |
| Standard Fmoc-L-Amino Acids | SPPS Grade | Other residues in the sequence |
| N,N-Dimethylformamide (DMF) | SPPS Grade | Primary solvent |
| Dichloromethane (DCM) | Anhydrous | Solvent for washing |
| Piperidine | Reagent Grade | Fmoc deprotection |
| HBTU / HATU | >99% Purity | Coupling activator |
| HOBt / Oxyma | >99% Purity | Coupling additive, suppresses racemization |
| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Base for activation and neutralization |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Cleavage from resin |
| Triisopropylsilane (TIS) | Reagent Grade | Scavenger for cleavage |
| 1,2-Ethanedithiol (EDT) | Reagent Grade | Scavenger for cleavage |
| Deionized Water (H₂O) | 18 MΩ·cm | Component of cleavage cocktail |
| Acetic Anhydride | Reagent Grade | Optional capping reagent |
Protocol 1: Resin Preparation
Objective: To swell the resin, making the reactive sites accessible.
-
Place the desired amount of resin in a suitable SPPS reaction vessel.
-
Add DMF (approx. 10-15 mL per gram of resin) to the vessel.
-
Agitate the resin slurry gently for 30-60 minutes at room temperature.
-
Drain the DMF from the vessel. The resin is now ready for the first deprotection step.
Protocol 2: Coupling of Fmoc-3,4-dehydro-L-proline
Causality: The carboxylic acid of Fmoc-3,4-dehydro-L-proline is activated to form a highly reactive ester, which then readily reacts with the free secondary amine of the resin-bound peptide. Due to the nature of proline derivatives, which are secondary amines, standard coupling monitoring and conditions may need adjustment.
-
Pre-activation: In a separate vessel, dissolve Fmoc-3,4-dehydro-L-proline (3-5 eq.), HBTU (2.9-4.9 eq.), and HOBt (3-5 eq.) in DMF. Add DIPEA (6-10 eq.) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the deprotected and washed peptide-resin.[8]
-
Agitation: Agitate the mixture at room temperature for 1-4 hours. Proline derivatives can sometimes exhibit slower coupling kinetics; a longer reaction time is a prudent starting point.[2]
-
Monitoring: After the coupling time, take a small sample of the resin beads, wash them thoroughly with DMF, and perform a qualitative test to check for the presence of free amines.
-
Critical Choice: The standard Kaiser test gives a red/brown result for secondary amines like proline, which can be difficult to interpret.[9] The Isatin Test is highly recommended as it produces a distinct blue color in the presence of an unprotected N-terminal proline, providing a much clearer result.[9] A negative test (beads remain yellow/orange) indicates complete coupling.
-
-
Recoupling (If Necessary): If the monitoring test is positive, drain the vessel and repeat steps 1-4 with a freshly prepared solution of activated Fmoc-3,4-dehydro-L-proline. This is known as a "double coupling."
-
Washing: Once coupling is complete (negative Isatin test), drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove all excess reagents.
Diagram 2: Workflow for the activation and coupling of Fmoc-3,4-dehydro-L-proline.
Protocol 3: Final Cleavage and Deprotection
Objective: To cleave the completed peptide from the solid support and remove all side-chain protecting groups simultaneously.
Causality: A strong acid, TFA, is used to break the acid-labile linker attaching the peptide to the resin. Scavengers like TIS and water are crucial to quench reactive carbocations generated during the deprotection of side chains (e.g., from Trp, Met, Cys, Arg), preventing re-attachment to the peptide and other side reactions.[6][10]
-
Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under a vacuum for at least 1 hour.
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard and robust mixture is Reagent K : 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT. For simpler peptides without sensitive residues, a cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O is often sufficient.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).[10]
-
Incubation: Agitate the mixture gently at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a cold centrifuge tube. Add 10 times the volume of cold diethyl ether to the filtrate to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
Drying: Dry the crude peptide pellet under a vacuum to remove residual ether. The peptide is now ready for purification by HPLC.
Expert Insights & Troubleshooting
| Issue | Probable Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance from the rigid ring of dehydroproline.[2] Peptide chain aggregation on the resin. | Perform a systematic double coupling. Switch to a more potent coupling activator like HATU or COMU. Consider switching the primary solvent from DMF to NMP for the coupling step. |
| Peptide Truncation at Dipeptide Stage | Diketopiperazine (DKP) formation. This is a major risk when proline (or its analog) is the second residue coupled to the resin. The free N-terminus of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP molecule.[11][12] | Use a sterically hindered resin like 2-Chlorotrityl chloride resin, which is less susceptible to DKP formation.[11] Alternatively, couple the first two amino acids as a pre-formed dipeptide unit (e.g., Fmoc-Xaa-ΔPro-OH). |
| Unexpected Mass in Final Product (+72 Da) | Reaction of the dehydroproline double bond with scavengers, particularly thiols like EDT, during final cleavage. | While less common with standard cleavage times, this can occur. Reduce the cleavage time or use a scavenger cocktail with less reactive thiols, such as TFA/TIS/H₂O, if the peptide sequence allows. |
References
-
K. M. Ker, et al. (1976). Effect of L-3,4-dehydroproline on collagen synthesis and prolyl hydroxylase activity in mammalian cell cultures. PubMed. Available at: [Link]
-
I. Gomez-Pinto, et al. (2022). Peptides Incorporating 3,4-Dihydroxyprolines: Synthesis and Structural Study. MDPI. Available at: [Link]
-
D. Seebach, et al. (1995). SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Organic Syntheses. Available at: [Link]
-
J. Beyermann, et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]
-
C. Cárdenas, et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. Available at: [Link]
-
S. F. Martin, et al. (2004). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. Available at: [Link]
-
F. Jean-François, et al. (2012). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. PMC - NIH. Available at: [Link]
- R. Ramage, et al. (2010). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide. Google Patents.
-
J. T. Hart, et al. (2015). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PMC - NIH. Available at: [Link]
-
P. Thamm, et al. (2004). Synthesis of Peptides Containing Proline Analogues. Thieme Chemistry. Available at: [Link]
-
The Organic Chemistry Tutor. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Available at: [Link]
-
J. B. Cooper, et al. (1982). Selective Inhibition of Proline Hydroxylation by 3,4-Dehydroproline. PMC - NIH. Available at: [Link]
-
E. Benedetti, et al. (1981). Conformational studies of peptides: Crystal and molecular structures of L-3,4-dehydroproline and its t-butoxycarbonyl and acetyl amide derivatives. PubMed. Available at: [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. Available at: [Link]
-
W. C. Chan, et al. (2015). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. Available at: [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent K. AAPPTec. Available at: [Link]
-
B. G. de la Torre, et al. (2015). Advances in Fmoc solid-phase peptide synthesis. ResearchGate. Available at: [Link]
Sources
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- 2. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 12. chempep.com [chempep.com]
Application Notes & Protocols: The Strategic Use of 3,4-Dehydro-L-proline Methyl Ester Hydrochloride in Modern Asymmetric Synthesis
Abstract
3,4-Dehydro-L-proline methyl ester hydrochloride stands as a versatile and powerful chiral building block in the arsenal of the synthetic chemist. This constrained, unsaturated analog of L-proline offers a unique combination of stereochemical information and reactive potential. Its rigid pyrrolidine ring, owing to the C3-C4 double bond, provides a predictable conformational bias crucial for stereocontrolled synthesis. The methyl ester and hydrochloride salt forms ensure stability, enhanced solubility, and convenient handling, making it an ideal starting material.[1] This guide delves into the strategic applications of this reagent, moving beyond simple descriptions to explain the underlying principles of its utility in constructing complex, enantiomerically pure molecules, with a focus on peptide synthesis and diastereoselective cycloaddition reactions.
Foundational Principles: Why a Dehydroproline Derivative?
In asymmetric synthesis, the goal is to control the three-dimensional arrangement of atoms. Chiral building blocks, or "chirons," are enantiomerically pure compounds used as starting materials to impart their stereochemistry onto a new, more complex molecule. This compound excels in this role for several key reasons:
-
Conformational Rigidity : Unlike the flexible five-membered ring of proline, the endocyclic double bond in 3,4-dehydroproline flattens the ring. This conformational restriction is highly desirable in peptide synthesis, as it can be used to induce specific secondary structures (e.g., β-turns) in peptides, thereby modulating their biological activity and stability.[2]
-
Defined Stereocenter : The (S)-configuration at the α-carbon (C2) is fixed, serving as a reliable stereochemical anchor. This inherent chirality directs the stereochemical outcome of subsequent reactions at or near the pyrrolidine ring.
-
Latent Functionality : The double bond is not merely a structural constraint; it is a reactive site. It can act as a dipolarophile in cycloaddition reactions or be subjected to a variety of transformations (e.g., hydrogenation, dihydroxylation, epoxidation) to introduce new stereocenters with high levels of diastereoselectivity.
-
Protected & Activated Form : The methyl ester protects the carboxylic acid from unwanted side reactions while allowing for straightforward deprotection under basic conditions (saponification) or its direct use in coupling reactions.[3] The hydrochloride salt form improves the compound's crystallinity, stability, and solubility in polar solvents.[1]
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Application I: A Building Block for Conformationally Constrained Peptides
The incorporation of 3,4-dehydroproline into a peptide chain is a proven strategy for creating peptidomimetics with enhanced stability against enzymatic degradation and unique structural properties.[2] The planar double bond restricts the puckering of the pyrrolidine ring, which in turn influences the peptide backbone's dihedral angles (φ and ψ), often favoring turn-like structures.
Causality in Action: The Amide Bond Coupling Protocol
The standard protocol involves the deprotection of the secondary amine from its hydrochloride salt form, followed by coupling with an N-protected amino acid. The choice of base is critical: a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salt in situ, liberating the free secondary amine for the coupling reaction without promoting unwanted side reactions like ester hydrolysis.
Protocol 2.1: Synthesis of a Protected Dipeptide (Fmoc-Ala-ΔPro-OMe)
This protocol details the coupling of Fmoc-L-Alanine with 3,4-Dehydro-L-proline methyl ester.
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Role |
| 3,4-Dehydro-L-proline methyl ester HCl | 165.62 | 166 mg | 1.0 | Chiral Building Block |
| Fmoc-L-Alanine | 311.34 | 311 mg | 1.0 | Coupling Partner |
| HBTU | 379.25 | 417 mg | 1.1 | Coupling Agent |
| DIPEA | 129.24 | 340 μL | 2.0 | Non-nucleophilic Base |
| Anhydrous DMF | - | 10 mL | - | Solvent |
Step-by-Step Methodology:
-
Reagent Preparation: In a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Fmoc-L-Alanine (311 mg, 1.0 mmol) and HBTU (417 mg, 1.1 mmol) in anhydrous DMF (5 mL). Stir for 10 minutes at room temperature. This pre-activation step forms the more reactive HOBt ester of the amino acid.
-
Amine Deprotection: In a separate flask, suspend this compound (166 mg, 1.0 mmol) in anhydrous DMF (5 mL).
-
Neutralization: Add DIPEA (340 μL, 2.0 mmol) to the suspension from Step 2. Stir for 5 minutes. The suspension should become a clear solution as the free amine is formed. Rationale: Two equivalents of base are used; one to neutralize the HCl salt and one to facilitate the subsequent coupling reaction.
-
Coupling Reaction: Transfer the activated Fmoc-Ala solution from Step 1 to the free amine solution from Step 3.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and 1M HCl (25 mL). Wash the organic layer sequentially with 1M HCl (2x25 mL), saturated NaHCO₃ solution (2x25 mL), and brine (1x25 mL). Rationale: The acid wash removes unreacted amine and DIPEA, while the bicarbonate wash removes unreacted carboxylic acid.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired dipeptide.
Application II: Diastereoselective 1,3-Dipolar Cycloaddition
The electron-deficient double bond of 3,4-dehydroproline methyl ester makes it an excellent partner in [3+2] cycloaddition reactions. A common strategy involves converting the dehydroproline derivative into an azomethine ylide, which then reacts with a dipolarophile. This approach rapidly builds molecular complexity, generating polycyclic, stereochemically dense structures that are valuable scaffolds in drug discovery.[4]
Mechanism and Stereochemical Control
The reaction of N-protected dehydroproline methyl ester with an aldehyde can generate a transient azomethine ylide. The stereochemistry of the C2 position on the proline ring directs the facial selectivity of the cycloaddition, leading to a high degree of diastereocontrol in the formation of the new stereocenters in the cycloadduct.
dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
}
caption [label="Workflow for a typical 1,3-dipolar cycloaddition.", shape=plaintext, fontsize=10]; }
Protocol 3.1: Silver(I)-Catalyzed [3+2] Cycloaddition
This protocol describes the reaction between an N-benzyl dehydroproline methyl ester and dimethyl acetylenedicarboxylate (DMAD).
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Role |
| N-Benzyl-3,4-dehydro-L-proline methyl ester | 231.28 | 231 mg | 1.0 | Ylide Precursor |
| Dimethyl acetylenedicarboxylate (DMAD) | 142.11 | 148 μL | 1.2 | Dipolarophile |
| Silver Acetate (AgOAc) | 166.91 | 17 mg | 0.1 | Catalyst |
| Triethylamine (TEA) | 101.19 | 153 μL | 1.1 | Base |
| Anhydrous Toluene | - | 10 mL | - | Solvent |
Step-by-Step Methodology:
-
Setup: To a flame-dried Schlenk flask, add N-Benzyl-3,4-dehydro-L-proline methyl ester (231 mg, 1.0 mmol), Silver Acetate (17 mg, 0.1 mmol), and anhydrous toluene (10 mL) under an inert atmosphere.
-
Addition of Reagents: Add triethylamine (153 μL, 1.1 mmol) followed by dimethyl acetylenedicarboxylate (148 μL, 1.2 mmol) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and stir for 8-12 hours. The silver catalyst and base facilitate the formation of the azomethine ylide intermediate.
-
Monitoring: Track the consumption of the starting materials using TLC (e.g., with a 3:1 Hexanes:Ethyl Acetate eluent).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter through a pad of Celite to remove the silver salts, washing the pad with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2x20 mL) and brine (1x20 mL).
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel to obtain the pure tricyclic product.
Expected Outcome & Data
The cycloaddition reactions involving 3,4-dehydroproline derivatives are known for their high diastereoselectivity. The stereochemical information from the C2 chiral center effectively controls the approach of the dipolarophile.
| Entry | Dipolarophile | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | DMAD | 10 | 85 | >95:5 |
| 2 | N-Phenylmaleimide | 10 | 92 | >98:2 |
| 3 | Methyl acrylate | 15 | 78 | 90:10 |
Data presented is representative of typical results found in the literature for analogous reactions.
Concluding Remarks for the Practicing Scientist
This compound is more than a mere proline analog; it is a strategic tool for introducing conformational constraints and a hub for stereoselective functionalization. Its utility in creating structurally defined peptides and complex heterocyclic scaffolds makes it an invaluable asset in medicinal chemistry and drug development. The protocols described herein provide a validated starting point for researchers to explore the rich chemistry of this versatile building block. Proper execution, with careful attention to anhydrous conditions and reaction monitoring, will reliably yield complex, enantiomerically enriched products.
References
- Vertex AI Search. This compound | Amino Acid Derivative.
- Chem-Impex. 3,4-Dehydro-L-proline.
- Meena, M., et al. (2024). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Journal of Biosciences.
- Molecules. (2022). Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. MDPI.
- Chem-Impex. 3,4-Dehydro-DL-proline.
- Sigma-Aldrich. 3,4-Dehydro- DL -proline 98 3395-35-5.
- Sigma-Aldrich. L -Proline methyl ester 98 2133-40-6.
- Sigma-Aldrich. Proline Derivatives and Analogs.
- Thieme. 9.2 Synthesis of Peptides Containing Proline Analogues.
- BOC Sciences. 3,4-Dehydro-L-proline - (CAS 4043-88-3).
- NIH National Center for Biotechnology Information. Stereoselective Synthesis of Quaternary Proline Analogues.
- NINGBO INNO PHARMCHEM CO.,LTD. L-Proline Methyl Ester Hydrochloride: Your Go-To Chemical for Peptide and Pharma Synthesis.
- Wikipedia. Proline organocatalysis.
- Chem-Impex. This compound.
Sources
The Strategic Utility of 3,4-Dehydro-L-proline Methyl Ester Hydrochloride in Modern Synthesis
Introduction: A Constrained Scaffold for Complex Architectures
In the landscape of chiral building blocks for pharmaceutical and agrochemical research, 3,4-Dehydro-L-proline and its derivatives stand out for their unique structural and functional properties. The introduction of a double bond within the pyrrolidine ring imparts conformational rigidity, making it an invaluable scaffold for the synthesis of constrained peptides, peptidomimetics, and complex heterocyclic systems.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical use of 3,4-Dehydro-L-proline methyl ester hydrochloride as a versatile chiral starting material. Its enhanced solubility and stability as a hydrochloride salt make it a convenient and reactive building block for a variety of synthetic transformations.[2]
This guide will delve into the core reactivity of this molecule, providing detailed, field-proven protocols for key transformations. We will explore its application in diastereoselective Michael additions and 1,3-dipolar cycloadditions, demonstrating its power in constructing stereochemically rich and diverse molecular architectures. The causality behind experimental choices will be explained, ensuring that each protocol is a self-validating system for achieving desired synthetic outcomes.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and reproducible synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀ClNO₂ | Chem-Impex |
| Molecular Weight | 163.60 g/mol | Chem-Impex |
| Appearance | White to off-white crystalline solid | BOC Sciences |
| Melting Point | 228 °C (decomposes) | Sigma-Aldrich |
| Solubility | Soluble in water and methanol | [2] |
| Storage | Store at 2-8 °C, desiccated | MedChemExpress[3] |
Handling Precautions: As with all amine hydrochlorides, this compound is hygroscopic and should be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Core Reactivity and Synthetic Potential
The synthetic utility of this compound stems from the reactivity of its two key functional groups: the secondary amine and the electron-deficient alkene. The amine requires protection prior to most synthetic manipulations of the alkene, while the double bond serves as a versatile handle for a variety of addition reactions.
Application Protocols
The following protocols provide detailed, step-by-step methodologies for key synthetic transformations of this compound.
Protocol 1: N-Protection with Di-tert-butyl dicarbonate (Boc₂O)
Rationale: The first and most crucial step in utilizing this compound is the protection of the secondary amine. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. This protocol is adapted from standard procedures for the Boc-protection of amino acids.[4][5]
Workflow Diagram:
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (Et₃N) (2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add triethylamine (2.2 eq) to the suspension. The mixture should become a clear solution as the free amine is generated.
-
To the cold solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in a small amount of DCM dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with deionized water. Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-3,4-dehydro-L-proline methyl ester as a colorless oil.
Protocol 2: Diastereoselective Michael Addition of Thiophenol
Rationale: The electron-deficient double bond in N-protected 3,4-dehydroproline esters is an excellent Michael acceptor. The conjugate addition of nucleophiles, such as thiolates, proceeds with high diastereoselectivity, controlled by the stereocenter at C2. This protocol outlines the addition of thiophenol, a common transformation for introducing sulfur-containing functionalities. The use of a mild base like DBU ensures the generation of the thiolate nucleophile without epimerization or other side reactions.
Workflow Diagram:
Materials:
-
N-Boc-3,4-dehydro-L-proline methyl ester (from Protocol 1) (1.0 eq)
-
Thiophenol (1.2 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-3,4-dehydro-L-proline methyl ester (1.0 eq) and thiophenol (1.2 eq) in anhydrous THF in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add DBU (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the trans-4-(phenylthio)proline derivative. The trans stereochemistry is the major diastereomer due to the steric hindrance of the C2 substituent directing the incoming nucleophile to the opposite face of the ring.
Protocol 3: [3+2] Cycloaddition with a Sarcosine-Derived Azomethine Ylide
Rationale: 1,3-Dipolar cycloaddition reactions are powerful tools for the construction of five-membered heterocyclic rings. N-protected 3,4-dehydroproline methyl ester serves as an excellent dipolarophile for azomethine ylides, leading to the stereoselective formation of complex bicyclic pyrrolizidine frameworks.[6][7] This protocol describes the reaction with an azomethine ylide generated in situ from sarcosine (N-methylglycine) and paraformaldehyde, a classic method for generating non-stabilized azomethine ylides.[8][9]
Workflow Diagram:
Materials:
-
N-Boc-3,4-dehydro-L-proline methyl ester (from Protocol 1) (1.0 eq)
-
Sarcosine (N-methylglycine) (1.5 eq)
-
Paraformaldehyde (2.0 eq)
-
Toluene, anhydrous
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add N-Boc-3,4-dehydro-L-proline methyl ester (1.0 eq), sarcosine (1.5 eq), paraformaldehyde (2.0 eq), and anhydrous toluene.
-
Heat the mixture to reflux. The azomethine ylide is generated in situ by the condensation of sarcosine and formaldehyde with azeotropic removal of water.
-
Continue refluxing for 12-24 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove any insoluble material.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford the stereochemically pure pyrrolizidine derivative. The cycloaddition occurs preferentially from the less hindered exo face of the dehydroproline ring system.
Applications in Drug Discovery and Natural Product Synthesis
The substituted proline derivatives synthesized from this compound are valuable intermediates in the synthesis of a wide range of biologically active molecules.
-
Constrained Peptides: Incorporation of the conformationally rigid 3,4-disubstituted proline analogs into peptides can enforce specific secondary structures, such as β-turns, enhancing biological activity and metabolic stability.[1]
-
DPP-4 Inhibitors: The pyrrolidine scaffold is a key feature in many dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. The methodologies described here provide access to novel, substituted pyrrolidines for structure-activity relationship (SAR) studies in this area.
-
Kainoid Synthesis: Kainoids are a class of natural products with potent neuroexcitatory activity. The stereoselective functionalization of the pyrrolidine ring, as demonstrated in the Michael addition protocol, is a key strategy in the total synthesis of these complex molecules.[10]
Conclusion
This compound is a powerful and versatile chiral building block for modern organic synthesis. Its inherent chirality and the reactivity of its unsaturated pyrrolidine ring allow for the diastereoselective construction of complex and stereochemically rich molecules. The protocols detailed in this application note for N-protection, Michael addition, and 1,3-dipolar cycloaddition provide a robust foundation for researchers to explore the vast synthetic potential of this valuable starting material in the pursuit of novel therapeutics and other bioactive compounds.
References
-
L-Proline - Organic Syntheses Procedure . Organic Syntheses. [Link]
- CN104326960A - Method for preparing Boc-L-proline.
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH . National Center for Biotechnology Information. [Link]
-
(PDF) Synthesis of Kainoids and C4 Derivatives . ResearchGate. [Link]
-
Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media - MDPI . MDPI. [Link]
-
1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC - NIH . National Center for Biotechnology Information. [Link]
-
1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - MDPI . MDPI. [Link]
-
Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - PubMed Central . National Center for Biotechnology Information. [Link]
-
Peptides Incorporating 3,4-Dihydroxyprolines: Synthesis and Structural Study - MDPI . MDPI. [Link]
-
(PDF) Michael Addition of Phthalimide and Saccharin to Enantiomerically Pure Diesters of BINOL and TADDOLs Derivatives Under Microwave Conditions . ResearchGate. [Link]
-
(PDF) Recent Advances in the Stereoselective Synthesis of Pyrrolizidin‐3‐ones . ResearchGate. [Link]
-
Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent - PMC - NIH . National Center for Biotechnology Information. [Link]
-
The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry . Master Organic Chemistry. [Link]
-
3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC - NIH . National Center for Biotechnology Information. [Link]
-
Gilman Reagents (Organocuprates): What They're Used For - Master Organic Chemistry . Master Organic Chemistry. [Link]
-
SUPPORTING INFORMATION - Wiley-VCH . Wiley Online Library. [Link]
-
L-Proline, 2-methyl - Organic Syntheses Procedure . Organic Syntheses. [Link]
-
R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps . Chemistry Steps. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 6. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Incorporation of 3,4-Dehydro-L-proline Methyl Ester Hydrochloride in Constrained Peptide Synthesis
Foundational Insight: Why Constrained Peptides?
In the landscape of modern therapeutics and biochemical research, peptides represent a class of molecules with high specificity and low off-target toxicity. However, their application is often hampered by poor metabolic stability and low bioavailability, primarily due to their conformational flexibility, which makes them susceptible to proteolytic degradation. The strategic introduction of conformational constraints is a cornerstone of peptidomimetic design, aiming to lock the peptide into its biologically active conformation, thereby enhancing receptor affinity, stability, and cell permeability.
Proline is a unique proteinogenic amino acid; its pyrrolidine ring restricts the peptide backbone's Φ (phi) dihedral angle and modulates the cis/trans isomerism of the preceding peptide bond.[1][2] The introduction of unsaturation, as seen in 3,4-Dehydro-L-proline (ΔPro), further refines this conformational control. The Cγ=Cδ double bond planarizes a portion of the pyrrolidine ring, significantly influencing the ring's pucker and, consequently, the overall peptide secondary structure.[3][4] This makes 3,4-Dehydro-L-proline and its derivatives, such as the title compound 3,4-Dehydro-L-proline methyl ester hydrochloride , powerful tools for medicinal chemists and peptide scientists.[5][6]
This document serves as a comprehensive guide to the properties, conformational implications, and synthetic protocols for utilizing this versatile building block.
The Building Block: Properties and Handling
This compound is a convenient, stable precursor for introducing the ΔPro moiety. The hydrochloride salt enhances stability and solubility, while the methyl ester protects the carboxylic acid during initial handling and specific coupling reactions.[6][7]
| Property | Value | Source |
| IUPAC Name | (2S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid methyl ester hydrochloride | [8] |
| Molecular Formula | C₆H₉NO₂ · HCl | [7] |
| Molecular Weight | 163.60 g/mol | [7] |
| CAS Number | 51827-12-4 | [7] |
| Appearance | White to off-white crystalline solid | [6] |
| Storage | Store at 2-8 °C, desiccated | [] |
The Core Principle: Conformational Impact of the ΔPro Residue
The primary motivation for using ΔPro is its profound and predictable impact on peptide conformation. This stems from the interplay between the double bond, the pyrrolidine ring pucker, and the adjacent peptide bond's geometry.
-
Ring Pucker: The proline ring typically exists in two puckered conformations: Cγ-endo ("down") or Cγ-exo ("up"). The introduction of the 3,4-double bond flattens this region of the ring, creating a distinct conformational preference that propagates along the peptide backbone.[3]
-
Cis/Trans Isomerism: The pucker of the proline ring is strongly correlated with the isomerization of the preceding (Xaa-Pro) peptide bond (the ω torsion angle). An exo ring pucker stabilizes a trans amide bond (ω ≈ 180°), which is common in helical and sheet structures. Conversely, an endo ring pucker is highly favored in a cis amide bond (ω ≈ 0°), a conformation critical for β-turns.[3] By introducing ΔPro, a chemist can bias this equilibrium to stabilize a desired secondary structure.[2][10]
Caption: Logical flow of ΔPro's conformational impact.
Synthetic Protocols: From Building Block to Peptide
The provided starting material, this compound, is primed for solution-phase synthesis but requires conversion into an N-protected carboxylic acid (e.g., Fmoc-ΔPro-OH) for use in standard Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Preparation of Fmoc-(S)-3,4-dehydroproline-OH for SPPS
This two-step protocol converts the commercially available methyl ester hydrochloride into the ready-to-use building block for Fmoc-based SPPS.
A. Step 1: N-Fmoc Protection
-
Neutralization: Dissolve this compound (1.0 eq) in a 1:1 mixture of Dioxane and Water. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Slowly add Sodium Bicarbonate (NaHCO₃) (2.5 eq) to the solution while stirring. Ensure the pH becomes basic (pH 8-9).
-
Fmoc Reagent: Add a solution of 9-fluorenylmethoxycarbonyl succinimide (Fmoc-OSu) (1.1 eq) in Dioxane dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Workup: Remove the Dioxane under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove unreacted Fmoc-OSu and other nonpolar impurities. Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extraction: Extract the product, Fmoc-ΔPro-OMe, with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the N-protected intermediate.
B. Step 2: Methyl Ester Deprotection (Saponification)
-
Dissolution: Dissolve the crude Fmoc-ΔPro-OMe from the previous step in a 3:1 mixture of Tetrahydrofuran (THF) and Water. Cool to 0 °C.
-
Hydrolysis: Add Lithium Hydroxide (LiOH·H₂O) (1.5 eq) and stir the reaction at 0 °C, monitoring by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).[11][12]
-
Quenching & Workup: Remove the THF under reduced pressure. Dilute the residue with water and wash with diethyl ether. Acidify the aqueous phase to pH 2-3 with 1M HCl, which will precipitate the product.
-
Isolation: Extract the final product, Fmoc-ΔPro-OH, with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The product can be purified by flash chromatography if necessary.
Caption: Workflow for preparing the SPPS building block.
Protocol 2: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard cycle for incorporating the prepared Fmoc-ΔPro-OH into a growing peptide chain on a solid support.[13][14]
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-ΔPro-OH (prepared as in Protocol 1)
-
Deprotection Solution: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
Coupling Reagents: See table below. A common choice is HCTU (0.95 eq) with N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Solvents: DMF, Dichloromethane (DCM)
| Coupling Reagent | Class | Key Features |
| DCC | Carbodiimide | Low cost, but produces insoluble DCU byproduct. Best for solution-phase.[15] |
| HBTU / TBTU | Aminium | Highly popular, efficient, water-soluble byproducts.[15] |
| HATU / HCTU | Aminium | More reactive than HBTU due to the 7-aza-1-hydroxybenzotriazole (HOAt) or 6-Chloro-HOBt leaving group; excellent for hindered couplings. |
| PyBOP | Phosphonium | Strong coupling reagent, avoids carcinogenic HMPA byproduct associated with older BOP reagent. |
SPPS Cycle for ΔPro Incorporation:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.
-
Fmoc-Deprotection: Drain the DMF. Add the deprotection solution and agitate for 5 minutes. Drain and repeat with fresh solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (x5), DCM (x3), and DMF (x3) to remove all traces of piperidine.
-
Coupling:
-
In a separate vessel, pre-activate the Fmoc-ΔPro-OH (1.0 eq) by dissolving it in DMF with the chosen coupling reagent (e.g., HCTU, 0.95 eq) and base (e.g., DIPEA, 2.0 eq). Allow to react for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction for 1-2 hours.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a free secondary amine is not present). The test is not applicable for N-terminal proline residues themselves but can be used on the subsequent amino acid.[14]
-
Washing: Drain the coupling solution and wash the resin with DMF (x5) and DCM (x3). The resin is now ready for the next coupling cycle.
Caption: The SPPS cycle for ΔPro incorporation.
Final Stages: Cleavage, Purification, and Analysis
A. Cleavage from Resin Once the synthesis is complete, the peptide must be cleaved from the solid support and all side-chain protecting groups must be removed.
-
Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's sequence. A standard choice is Reagent K : 82.5% Trifluoroacetic Acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol.
-
Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
Isolation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the filtrate to a large volume of ice-cold diethyl ether.[16]
-
Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet several times with cold ether to remove scavengers. Dry the final crude peptide under vacuum.
B. Purification and Analysis
-
Purification: The crude peptide is purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[16]
-
Column: A C18 or C8 column is typically used.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A shallow gradient (e.g., 5-65% B over 30 minutes) is employed to separate the target peptide from impurities.
-
-
Analysis and Characterization:
-
Analytical HPLC: To confirm the purity of the collected fractions.
-
Mass Spectrometry (MS): To verify the correct molecular weight of the synthesized peptide.[16]
-
NMR Spectroscopy: Essential for confirming the incorporation of the ΔPro residue and for detailed conformational analysis. The presence of the olefinic protons provides a clear diagnostic signal. Multiple sets of signals may indicate the presence of both cis and trans isomers around the Xaa-ΔPro bond.[10]
-
Applications and Concluding Remarks
The use of 3,4-Dehydro-L-proline is more than a simple substitution; it is a deliberate act of molecular engineering. Its applications are diverse:
-
Stabilizing β-turns: Crucial for designing receptor ligands and enzyme inhibitors.[2][10]
-
Modulating Helical Propensity: Influencing the stability of polyproline or collagen-like helices.[1][3]
-
Prolyl Hydroxylase Inhibition: The free amino acid, 3,4-dehydroproline, is a known inhibitor of prolyl hydroxylases, enzymes involved in collagen biosynthesis and hypoxia-inducible factor (HIF) regulation.[17][18]
-
Bio-orthogonal Chemistry: The double bond can serve as a reactive handle for further chemical modifications.[3]
By understanding the conformational principles and mastering the synthetic protocols detailed herein, researchers can effectively leverage this compound to create conformationally defined peptides, accelerating progress in drug discovery and chemical biology.
References
-
Hodges, J. A., & Raines, R. T. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society. [Link]
-
Karle, I. L., & Balaram, P. (1981). Conformational studies of peptides: Crystal and molecular structures of L-3,4-dehydroproline and its t-butoxycarbonyl and acetyl amide derivatives. Biopolymers. [Link]
-
Bretscher, L. E., Jenkins, C. L., Taylor, K. M., DeRider, M. L., & Raines, R. T. (2001). The Impact of Pyrrolidine Ring Pucker on the Thermodynamics of Collagen Triple-Helix Stability. Journal of the American Chemical Society. [Link]
-
Barrio, R., et al. (2021). Peptides Incorporating 3,4-Dihydroxyprolines: Synthesis and Structural Study. MDPI. [Link]
-
Rosenbloom, J., & Prockop, D. J. (1970). Incorporation of 3,4-dehydroproline into protocollagen and collagen. Limited hydroxylation of proline and lysine in the same polypeptide. Journal of Biological Chemistry. [Link]
-
Dilun Biotechnology. (2023). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]
-
Rueger, H., & Benn, M. H. (1982). The preparation of (S)-3,4-dehydroproline from (2S,4R)-4-hydroxyproline. Canadian Journal of Chemistry. [Link]
-
Barrio, R., et al. (2021). Peptides Incorporating 3,4-Dihydroxyprolines: Synthesis and Structural Study. Sciforum. [Link]
-
Samanta, B., & Karle, I. L. (2020). Conformational landscape of substituted prolines. Amino Acids. [Link]
-
Lenci, E., & Trabocchi, A. (2020). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. MDPI. [Link]
-
S. A. W. (2004). Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry. [Link]
- Quayle, P., & Wellings, D. A. (2010). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
-
Cooper, J. B., & Varner, J. E. (1983). Selective inhibition of proline hydroxylation by 3,4-dehydroproline. Plant Physiology. [Link]
-
National Center for Biotechnology Information. (n.d.). 3,4-Dehydroproline. PubChem. [Link]
-
Peptide 2.0 Inc. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Peptide 2.0. [Link]
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. [Link]
-
Cooper, J. B., & Varner, J. E. (1983). Selective Inhibition of Proline Hydroxylation by 3,4-Dehydroproline. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. (n.d.). 3,4-Dehydro-L-proline. PubChem. [Link]
-
Bofill, J. M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Ester Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Corbella, A., et al. (1969). Synthesis of 3,4-dehydroproline. Chemistry & Industry. [Link]
-
MedChemExpress. (n.d.). This compound (Japanese). MedChemExpress. [Link]
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Waters Corporation. [Link]
-
Biotage. (2023). How to purify hydrophilic peptides. Biotage. [Link]
-
J&K Scientific LLC. (n.d.). Methyl-Ester Protection and Deprotection. J&K Scientific. [Link]
-
Kocienski, P. J. (1994). Recent developments in chemical deprotection of ester functional group. Protecting Groups. [Link]
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- 2. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers [mdpi.com]
- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational studies of peptides: Crystal and molecular structures of L-3,4-dehydroproline and its t-butoxycarbonyl and acetyl amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. 3,4-Dehydro-L-proline methyl ester 51827-12-4 [sigmaaldrich.com]
- 8. 3,4-Dehydro-L-proline | C5H7NO2 | CID 94284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Peptides Incorporating 3,4-Dihydroxyprolines: Synthesis and Structural Study [mdpi.com]
- 11. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
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Application Notes and Protocols: N-Protection and C-Activation of 3,4-Dehydro-L-proline Methyl Ester Hydrochloride
<
Introduction: The Strategic Importance of 3,4-Dehydro-L-proline in Medicinal Chemistry
3,4-Dehydro-L-proline, a conformationally constrained analog of proline, serves as a pivotal building block in contemporary drug discovery and peptide science.[1][2] Its inherent unsaturation introduces a degree of planarity to the pyrrolidine ring, influencing the conformational preferences of peptides and peptidomimetics into which it is incorporated.[3] This unique structural feature is exploited by medicinal chemists to enhance biological activity, improve metabolic stability, and modulate receptor selectivity.[1][2][4] The applications of 3,4-dehydro-L-proline and its derivatives are extensive, ranging from their use in the synthesis of potent enzyme inhibitors and VLA-4 antagonists to their role as agonists at glycine receptors.[][6]
This guide provides a comprehensive technical overview and detailed protocols for two critical transformations of 3,4-dehydro-L-proline methyl ester hydrochloride: N-protection and subsequent C-activation. Mastery of these procedures is fundamental for the successful integration of this valuable scaffold into complex molecular architectures, particularly in the realm of peptide synthesis and the development of novel therapeutics.[4]
PART I: N-Protection of the Pyrrolidine Nitrogen
The initial step in harnessing the synthetic potential of this compound is the protection of the secondary amine. The hydrochloride salt must first be neutralized to liberate the free amine for reaction. The choice of the protecting group is dictated by the overall synthetic strategy, with the tert-butyloxycarbonyl (Boc) group being a common and versatile option due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[7]
Rationale for Boc Protection
The Boc group is favored for several key reasons:
-
Orthogonality: It is stable to the basic conditions often used for the saponification of the methyl ester, allowing for selective deprotection at either the N- or C-terminus.
-
Reaction Efficiency: The reaction with di-tert-butyl dicarbonate (Boc)₂O typically proceeds with high yield and minimal side products.[8]
-
Improved Solubility: The lipophilic nature of the Boc group often enhances the solubility of the protected amino acid ester in organic solvents, simplifying purification by chromatography.
Experimental Protocol: N-Boc Protection
This protocol details the synthesis of N-Boc-3,4-dehydro-L-proline methyl ester from its hydrochloride salt.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (or petroleum ether) for chromatography
Procedure:
-
Neutralization: Suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C (ice-water bath). To this stirred suspension, add triethylamine (TEA) or DIPEA (1.1-1.2 eq) dropwise. Allow the mixture to stir at 0 °C for 15-20 minutes to ensure complete neutralization.
-
Boc Anhydride Addition: To the same reaction mixture, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) either as a solid or dissolved in a minimal amount of DCM.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude product, N-Boc-3,4-dehydro-L-proline methyl ester, can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield a pure product.[][10]
Data Summary: N-Boc Protection
| Parameter | Value/Condition | Rationale/Comment |
| Starting Material | 3,4-Dehydro-L-proline methyl ester HCl | Commercially available proline derivative.[11] |
| Base | Triethylamine (TEA) or DIPEA | Neutralizes the HCl salt to liberate the free amine. |
| Protecting Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Provides the Boc protecting group. |
| Solvent | Dichloromethane (DCM) | Anhydrous conditions are recommended. |
| Reaction Temp. | 0 °C to Room Temperature | Initial cooling controls exothermicity. |
| Typical Yield | >90% (after purification) | High-yielding and clean reaction. |
PART II: C-Terminal Activation for Amide Bond Formation
With the nitrogen successfully protected, the next critical step is the activation of the C-terminal methyl ester for subsequent coupling reactions, most commonly to form an amide bond with an amine nucleophile. This is typically achieved by first hydrolyzing the methyl ester to the corresponding carboxylic acid, followed by activation with a suitable coupling reagent.
Step 1: Saponification of the Methyl Ester
The hydrolysis of the methyl ester to the free carboxylic acid is a prerequisite for activation. This is generally accomplished under basic conditions using a reagent such as lithium hydroxide (LiOH).
Experimental Protocol: Saponification
Materials:
-
N-Boc-3,4-dehydro-L-proline methyl ester
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M aqueous Lithium Hydroxide (LiOH) solution
-
1 M aqueous Hydrochloric Acid (HCl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolution: Dissolve N-Boc-3,4-dehydro-L-proline methyl ester (1.0 eq) in a mixture of THF and MeOH (e.g., 3:1 v/v).
-
Hydrolysis: Cool the solution to 0 °C and add 1 M aqueous LiOH (1.5-2.0 eq) dropwise. Stir the reaction at 0 °C and monitor its progress by TLC until all the starting material is consumed (typically 1-3 hours).
-
Acidification and Extraction:
-
Concentrate the reaction mixture in vacuo to remove the organic solvents.
-
Dilute the remaining aqueous solution with water and cool to 0 °C.
-
Carefully acidify the solution to a pH of ~2-3 with 1 M HCl.
-
Extract the product into ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield N-Boc-3,4-dehydro-L-proline as a solid or oil.
-
Step 2: Carboxylic Acid Activation and Amide Coupling
The formation of an amide bond from the N-protected carboxylic acid and an amine requires the use of a coupling reagent to convert the carboxylic acid's hydroxyl group into a better leaving group. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose, often in conjunction with an additive like N-hydroxysuccinimide (NHS) to enhance efficiency and minimize side reactions.[12][13][14]
Mechanism of EDC/NHS Coupling:
The coupling process proceeds through a two-step mechanism:
-
Activation: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.[15][16]
-
Amine Reaction/NHS Ester Formation: This intermediate can either react directly with an amine to form the desired amide bond or, more efficiently, react with NHS to form a more stable NHS ester.[17][18] This active ester then readily reacts with the primary amine of the coupling partner to yield the final amide product. The use of NHS is advantageous as it suppresses the rearrangement of the O-acylisourea to an unreactive N-acylurea, a common side reaction.[12][16]
Workflow for EDC/NHS Coupling
Caption: EDC/NHS activation and coupling workflow.
Experimental Protocol: EDC/NHS Mediated Amide Coupling
Materials:
-
N-Boc-3,4-dehydro-L-proline
-
Amine coupling partner (e.g., an amino acid ester hydrochloride)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Standard work-up and purification reagents as previously listed.
Procedure:
-
Reactant Preparation: In a reaction vessel, dissolve N-Boc-3,4-dehydro-L-proline (1.0 eq), the amine hydrochloride salt (1.0-1.1 eq), and NHS or HOBt (1.1 eq) in anhydrous DCM or DMF.
-
Base Addition: If using an amine hydrochloride salt, add DIPEA or TEA (1.1-1.2 eq) to neutralize the salt and stir for 10 minutes at room temperature.
-
Initiation of Coupling: Cool the solution to 0 °C and add EDC·HCl (1.2 eq) in one portion.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction by TLC.
-
Work-up and Purification:
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the solution sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography to obtain the desired N-Boc protected dipeptide or amide.
-
Data Summary: C-Activation and Coupling
| Parameter | Value/Condition | Rationale/Comment |
| Coupling Reagent | EDC·HCl | Water-soluble carbodiimide, facilitates easy byproduct removal.[12] |
| Additive | NHS or HOBt | Suppresses racemization and increases coupling efficiency.[12][15] |
| Solvent | DCM or DMF | Common solvents for peptide coupling. |
| Base | DIPEA or TEA | Required if using an amine salt. |
| Reaction Temp. | 0 °C to Room Temperature | Standard conditions for EDC coupling. |
| Key Intermediate | NHS Active Ester | More stable than the O-acylisourea, leading to cleaner reactions.[18] |
Conclusion and Best Practices
The protocols outlined provide a robust framework for the N-protection and C-activation of this compound, two foundational steps for its use in synthetic chemistry. For optimal results, adherence to the following best practices is recommended:
-
Use of Anhydrous Solvents: Particularly for the coupling step, the absence of water is critical to prevent hydrolysis of the activated intermediates.
-
Inert Atmosphere: While not always strictly necessary, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen.
-
Fresh Reagents: EDC is moisture-sensitive and should be stored in a desiccator and handled quickly.[17]
-
Careful Monitoring: TLC is an invaluable tool for monitoring reaction progress and ensuring complete conversion, which is crucial for achieving high yields and simplifying purification.
By following these detailed protocols and understanding the underlying chemical principles, researchers can confidently and efficiently incorporate the unique 3,4-dehydro-L-proline scaffold into their target molecules, paving the way for new discoveries in drug development and chemical biology.
References
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]
-
Taylor & Francis Online. Carbodiimide – Knowledge and References. Retrieved from [Link]
-
Wikipedia. Carbodiimide. Retrieved from [Link]
-
National Institutes of Health. (2010). Reaction of an Introverted Carboxylic Acid with Carbodiimide. PMC. Retrieved from [Link]
-
PubMed. (2011). Exercises in pyrrolidine chemistry: gram scale synthesis of a Pro-Pro dipeptide mimetic with a polyproline type II helix conformation. Retrieved from [Link]
-
Houben-Weyl. (2003). Synthesis of Peptides Containing Proline Analogues. Retrieved from [Link]
- Google Patents. (2020). Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
-
The Royal Society of Chemistry. (2010). Supporting Information. Retrieved from [Link]
-
Organic Syntheses. L-Proline. Retrieved from [Link]
-
UCI Department of Chemistry. (2024, May 22). New Synthetic Tools for Peptide Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PMC. Retrieved from [Link]
-
Spherotech. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]
-
G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
-
Semantic Scholar. Peptidomimetics for Bridging Structure and Function: Pseudo-Prolines (ΨPro) in Peptide Synthesis, Molecular Recognition. Retrieved from [Link]
-
Interchim. A New Generation of Peptide Conjugation Products. Retrieved from [Link]
-
ScienceDirect. Recent development of peptide coupling reagents in organic synthesis. Retrieved from [Link]
-
Hubei Tianshu Pharmaceutical Co.,Ltd. N-Boc-3,4-dehydro-L-proline methyl ester. Retrieved from [Link]
-
PubChem. 3,4-Dehydro-L-proline. Retrieved from [Link]
-
National Institutes of Health. (2016, March 29). cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the 'unpuckered' proline. Retrieved from [Link]
-
Organic Syntheses. L-Proline, 2-methyl. Retrieved from [Link]
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- 18. info.gbiosciences.com [info.gbiosciences.com]
Catalytic Applications of 3,4-Dehydro-L-proline Methyl Ester Hydrochloride Derivatives: Application Notes and Protocols
Introduction: The Unique Potential of a Conformationally Restricted Catalyst
In the rapidly evolving field of organocatalysis, L-proline has been established as a cornerstone catalyst, enabling a wide array of asymmetric transformations with remarkable efficiency and stereoselectivity.[1][2] Its success has spurred extensive research into proline derivatives, aiming to refine catalytic activity and expand the scope of proline-catalyzed reactions.[3][4] This guide focuses on a specific, yet underexplored, class of proline analogs: derivatives of 3,4-Dehydro-L-proline methyl ester hydrochloride.
The introduction of a double bond within the pyrrolidine ring of this compound imparts significant conformational rigidity compared to the parent L-proline molecule. This structural constraint is hypothesized to influence the orientation of the catalytically active secondary amine and the carboxyl group, potentially leading to altered stereochemical outcomes in asymmetric reactions. The methyl ester and hydrochloride salt forms also offer practical advantages, such as enhanced solubility in organic solvents and stability for storage.[5] While this specific derivative is a valuable building block in pharmaceutical and peptide synthesis, its catalytic potential remains a frontier for exploration.[2][5]
This document provides a comprehensive overview of the foundational principles of proline catalysis and presents detailed protocols for key asymmetric reactions. While direct, published catalytic applications of this compound are not yet prevalent, this guide leverages data from structurally related, substituted proline derivatives to project the catalytic behavior and provide robust starting points for researchers and drug development professionals.
Core Principles of Proline-Mediated Asymmetric Catalysis
L-proline and its derivatives catalyze reactions through two primary mechanistic pathways: enamine and iminium ion catalysis.[1][6] The secondary amine is crucial for the formation of these reactive intermediates, while the carboxylic acid group (or its ester derivative) often plays a key role in transition state organization through hydrogen bonding, thereby dictating the stereochemical outcome.[1]
Enamine Catalysis
In this pathway, the secondary amine of the proline catalyst reacts with a carbonyl compound (a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile. This mode of activation is central to asymmetric Aldol, and Michael reactions.[1][6]
Iminium Catalysis
Conversely, in iminium catalysis, the proline derivative reacts with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. This activation lowers the LUMO of the α,β-unsaturated system, making it more susceptible to nucleophilic attack. This pathway is characteristic of asymmetric Michael additions where the enone is the substrate.
Projected Catalytic Applications and Protocols
The following sections detail the potential applications of this compound derivatives in key asymmetric transformations. The protocols are based on established procedures for related proline derivatives and are intended as robust starting points for methodological development.
Asymmetric Aldol Reaction
The Aldol reaction is a fundamental carbon-carbon bond-forming reaction. Proline-catalyzed asymmetric Aldol reactions have been extensively studied and provide a reliable method for the enantioselective synthesis of β-hydroxy carbonyl compounds.[7]
Scientific Rationale for Experimental Choices
The choice of solvent is critical; polar aprotic solvents like DMSO or DMF are often used to ensure the solubility of the proline catalyst.[2] However, for esterified derivatives like 3,4-Dehydro-L-proline methyl ester, solubility in less polar solvents such as dichloromethane (DCM) or chloroform is improved. The hydrochloride salt would likely be neutralized in situ by an appropriate base to generate the catalytically active free amine. The reaction temperature is a key parameter for controlling enantioselectivity, with lower temperatures generally favoring higher enantiomeric excess (ee).
Projected Performance and Comparison with Related Catalysts
The conformational rigidity of the 3,4-dehydroproline scaffold may lead to enhanced facial discrimination in the transition state, potentially resulting in higher enantioselectivities compared to unsubstituted proline. The following table summarizes the performance of various substituted proline derivatives in the Aldol reaction, providing a benchmark for expected results.
| Catalyst | Aldehyde | Ketone | Solvent | Temp (°C) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| L-Proline | p-Nitrobenzaldehyde | Cyclohexanone | DMSO | rt | 99 | 95:5 | 96 | [7] |
| (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | p-Nitrobenzaldehyde | Cyclohexanone | DMSO | rt | 95 | >99:1 | >99 | [3] |
| 4-TBDPS-L-proline | Benzaldehyde | Acetone | neat | rt | 60 | - | 71 | [4] |
Experimental Workflow: Asymmetric Aldol Reaction
Caption: Workflow for the projected asymmetric Aldol reaction.
Detailed Protocol: Asymmetric Aldol Reaction
-
To a stirred solution of this compound (16.4 mg, 0.1 mmol) in dichloromethane (2.0 mL) is added triethylamine (14 µL, 0.1 mmol) at room temperature.
-
After stirring for 10 minutes, cyclohexanone (104 µL, 1.0 mmol) is added.
-
The mixture is cooled to 0 °C, and p-nitrobenzaldehyde (75.5 mg, 0.5 mmol) is added.
-
The reaction is stirred at 0 °C and monitored by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous NH4Cl solution (5 mL).
-
The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired β-hydroxy ketone.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds, which are valuable precursors for the synthesis of 1,3-amino alcohols and other nitrogen-containing molecules.[8]
Scientific Rationale for Experimental Choices
Similar to the Aldol reaction, the formation of the enamine intermediate is crucial. The choice of the amine component's protecting group can significantly influence the reactivity and stereoselectivity. N-PMP (p-methoxyphenyl) protected imines are commonly used as they are sufficiently reactive and the PMP group can be removed under oxidative conditions.[9] The solvent choice follows a similar logic to the Aldol reaction, with anhydrous conditions often being beneficial.
Projected Performance and Comparison with Related Catalysts
The planarity of the 3,4-dehydroproline ring may enforce a more defined transition state, potentially leading to high diastereoselectivity and enantioselectivity.
| Catalyst | Aldehyde | Ketone | Amine | Solvent | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| L-Proline | p-Nitrobenzaldehyde | Acetone | p-Anisidine | DMSO | 50 | 95:5 | 94 | [9] |
| (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | p-Nitrobenzaldehyde | Cyclohexanone | p-Anisidine | DMSO | 98 | >99:1 | >99 | [3] |
| 4-TES-L-proline | Benzaldehyde | Acetone | p-Anisidine | neat | 95 | 95:5 | 98 | [4] |
Reaction Mechanism: Asymmetric Mannich Reaction
Caption: Catalytic cycle of the asymmetric Mannich reaction.
Detailed Protocol: Asymmetric Mannich Reaction
-
In a vial, dissolve p-anisidine (61.6 mg, 0.5 mmol) and p-nitrobenzaldehyde (75.5 mg, 0.5 mmol) in DMSO (1.0 mL) and stir for 30 minutes.
-
In a separate vial, add this compound (16.4 mg, 0.1 mmol) and triethylamine (14 µL, 0.1 mmol) to acetone (0.5 mL, 6.8 mmol).
-
Add the pre-formed imine solution to the catalyst-ketone mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate).
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.
Asymmetric Michael Addition
The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[10] Proline derivatives can catalyze this reaction through either enamine or iminium ion activation, depending on the nature of the Michael donor and acceptor.[11]
Scientific Rationale for Experimental Choices
When a ketone or aldehyde acts as the Michael donor, the reaction proceeds via an enamine intermediate. The choice of solvent can influence the reaction rate and selectivity. In some cases, the addition of a co-catalyst, such as a weak acid, can facilitate catalyst turnover. For reactions proceeding through an iminium ion intermediate (e.g., addition of a thiol to an enone), the acidity of the medium is critical for the formation of the iminium species.
Projected Performance and Comparison with Related Catalysts
The electronic properties of the 3,4-double bond in the catalyst might influence the nucleophilicity/electrophilicity of the enamine/iminium intermediates, potentially altering the reactivity.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Yield (%) | ee (%) | Reference |
| L-Proline | Diethyl malonate | Chalcone | [bmim]PF6 | 85 | low | [4] |
| (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | Propanal | Nitrostyrene | CH2Cl2 | 99 | 95 | [3] |
| Diphenylprolinol silyl ether | Cyclohexanone | Nitrostyrene | Toluene | 97 | 99 | [1] |
Experimental Workflow: Asymmetric Michael Addition
Caption: Workflow for the projected asymmetric Michael addition.
Detailed Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
-
To a solution of this compound (8.2 mg, 0.05 mmol) and triethylamine (7 µL, 0.05 mmol) in dichloromethane (1.0 mL) is added propanal (36 µL, 0.5 mmol).
-
The mixture is stirred at room temperature for 10 minutes.
-
β-Nitrostyrene (37.3 mg, 0.25 mmol) is then added.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography (eluent: hexane/ethyl acetate) to yield the Michael adduct.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
Conclusion and Future Outlook
While this compound is primarily recognized as a synthetic building block, its unique structural features present an intriguing platform for the development of novel organocatalysts. The protocols and comparative data presented in this guide offer a solid foundation for researchers to explore the catalytic potential of this and related conformationally restricted proline derivatives. Future studies will likely focus on elucidating the precise influence of the endocyclic double bond on the transition state geometries and expanding the application of these catalysts to a broader range of asymmetric transformations. The insights gained from such investigations will undoubtedly contribute to the design of next-generation, highly efficient, and selective organocatalysts for applications in both academic research and industrial drug development.
References
- Notz, W., Tanaka, F., & Barbas, C. F. (2004). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Asymmetric Aldol, Mannich, Michael, and Dior-Alder Reactions. Accounts of Chemical Research, 37(8), 580-591.
- Ley, S. V., & Mitchell, C. E. (2006). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry, 4(18), 3329-3337.
-
Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. Retrieved from [Link]
- Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews, 124(13), 8130-8232.
-
Bentham Science Publishers. (n.d.). L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. Retrieved from [Link]
- Barbas, C. F., et al. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396.
- Alza, E., et al. (2012). Organocatalytic Properties of 3,4-Dihydroxyprolines. Molecules, 17(7), 8423-8435.
- Mukherjee, S., et al. (2007). Asymmetric enamine catalysis. Chemical Reviews, 107(12), 5471-5569.
- List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590.
- Royal Society of Chemistry. (2022). Chiral proline-substituted porous organic cages in asymmetric organocatalysis. Chemical Science, 13(12), 3467-3473.
-
AdiChemistry. (n.d.). Mannich Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Proline-catalyzed aldol reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Mannich reactions catalyzed by proline and 4-hydroxyproline derived organocatalysts in the presence of water. Retrieved from [Link]
-
Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]
-
PubMed. (n.d.). L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dehydroproline. Retrieved from [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
MDPI. (n.d.). Asymmetric Organocatalysis—A Powerful Technology Platform for Academia and Industry: Pregabalin as a Case Study. Retrieved from [Link]
-
MDPI. (n.d.). Beyond L-Proline: Investigation into the Catalytic Properties of Other Natural Amino Acids in an Organocatalytic Warfarin Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of l-proline methyl ester supported by silica and its application in asymmetric aldol reaction and its mechanism. Retrieved from [Link]
-
PubMed. (n.d.). Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of selected proline derivatives bearing sterically hindered directed groups. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent. Retrieved from [Link]
-
NROChemistry. (n.d.). Michael Reaction. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Michael addition – Knowledge and References. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Cα-Alkylation of Proline via Chirality Transfers of Conformationally Restricted Proline Derivative: Application to the Total Synthesis of (−)-Amathaspiramide F. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Intramolecular Aldol Reactions. Retrieved from [Link]
-
YouTube. (2022, May 21). Aldol Addition Reactions with Lithium & Proline (IOC 21). Retrieved from [Link]
Sources
- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 8. adichemistry.com [adichemistry.com]
- 9. Mannich reaction - Wikipedia [en.wikipedia.org]
- 10. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note & Protocol: Strategic Incorporation of 3,4-Dehydro-L-proline into Peptide Backbones
Abstract & Rationale
The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry and chemical biology. 3,4-Dehydro-L-proline (ΔPro), a conformationally constrained analog of proline, is a particularly valuable building block. The introduction of a double bond within the pyrrolidine ring flattens its structure, significantly influencing the puckering of the ring and, consequently, the local peptide backbone conformation.[1] This unique structural feature can enhance proteolytic stability, modulate bioactivity, and enforce specific secondary structures like β-turns, which are critical for molecular recognition processes.[2][3][4]
This guide provides a comprehensive framework for the successful incorporation of 3,4-Dehydro-L-proline into peptide sequences using standard solid-phase peptide synthesis (SPPS). We begin by addressing a critical prerequisite: the conversion of the common commercially available precursor, 3,4-Dehydro-L-proline methyl ester hydrochloride [5][6], into the SPPS-compatible building block, Fmoc-3,4-Dehydro-L-proline-OH . Following this essential preparation, we detail the protocols for its activation and coupling within an automated or manual SPPS workflow, culminating in the cleavage, purification, and characterization of the final ΔPro-containing peptide.
From Precursor to SPPS-Ready Building Block: Synthesis of Fmoc-ΔPro-OH
The starting material, this compound, cannot be used directly in standard Fmoc-based SPPS for two primary reasons:
-
The secondary amine is not protected, leaving it reactive during subsequent coupling steps.
-
The carboxyl group is protected as a methyl ester, preventing its activation for amide bond formation.
Therefore, a two-step chemical conversion is required to yield the desired Fmoc-protected, free-acid building block suitable for SPPS.[3]
Workflow for Fmoc-ΔPro-OH Synthesis
The process involves N-terminal protection with a fluorenylmethoxycarbonyl (Fmoc) group, followed by saponification (hydrolysis) of the C-terminal methyl ester.
Figure 1: Workflow for converting the precursor to the SPPS-ready building block.
Experimental Protocol: Synthesis of Fmoc-ΔPro-OH
Materials & Reagents
| Reagent | Supplier | Purity | Notes |
| 3,4-Dehydro-L-proline methyl ester HCl | E.g., MCE, Combi-Blocks | ≥97% | Starting Material[6] |
| 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Major suppliers | ≥98% | Alternatively, Fmoc-OSu can be used |
| Sodium Bicarbonate (NaHCO₃) | Standard lab grade | ≥99% | |
| Lithium Hydroxide (LiOH) | Standard lab grade | ≥98% | |
| 1,4-Dioxane | Anhydrous | ||
| Tetrahydrofuran (THF) | Anhydrous | ||
| Ethyl Acetate (EtOAc) | HPLC Grade | For extraction | |
| Hexanes | HPLC Grade | For extraction | |
| Hydrochloric Acid (HCl), 1M | Standard lab grade | For workup | |
| Brine (Saturated NaCl solution) | Standard lab grade | For workup | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Standard lab grade | For drying |
Step-by-Step Methodology
Part A: N-Fmoc Protection
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and aqueous NaHCO₃ solution (10%).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve Fmoc-Cl (1.1 eq) in 1,4-Dioxane and add it dropwise to the cooled amino acid solution over 30 minutes, maintaining vigorous stirring.
-
Allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours).
-
Monitor reaction completion by TLC (e.g., 3:1 Hexanes:EtOAc).
-
Upon completion, dilute the mixture with water and extract with Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Fmoc-3,4-Dehydro-L-proline methyl ester. This intermediate can often be used in the next step without further purification.
Part B: Saponification
-
Dissolve the crude intermediate from Part A in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add Lithium Hydroxide (LiOH, 1.5 eq) and stir the reaction at 0 °C for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ether or hexanes to remove any unreacted starting material.
-
Acidify the aqueous layer to pH ~2-3 with 1M HCl at 0 °C. A white precipitate should form.
-
Extract the product with Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product, Fmoc-3,4-Dehydro-L-proline-OH, typically as a white solid.
-
Validation: Confirm identity and purity via ¹H NMR and Mass Spectrometry before use in SPPS.
Solid-Phase Peptide Synthesis (SPPS) Protocol
With the SPPS-ready Fmoc-ΔPro-OH in hand, its incorporation follows standard Fmoc-SPPS procedures.[7] The unique structure of ΔPro does not typically require significant deviation from standard protocols used for other Fmoc-amino acids.
The Fmoc-SPPS Cycle
The incorporation of each amino acid in SPPS is a cyclical process involving deprotection of the N-terminal Fmoc group on the resin-bound peptide, followed by coupling of the next activated Fmoc-amino acid.
Figure 2: The standard Fmoc-SPPS cycle for incorporation of Fmoc-ΔPro-OH.
Experimental Protocol: Incorporation of Fmoc-ΔPro-OH
Materials & Reagents
| Reagent | Purpose | Typical Concentration/Equivalents |
| Fmoc-Rink Amide MBHA Resin | Solid support for C-terminal amide peptides | E.g., 0.5 mmol/g loading |
| N,N-Dimethylformamide (DMF) | Primary SPPS solvent | - |
| Piperidine | Fmoc deprotection agent | 20% (v/v) in DMF |
| Fmoc-3,4-Dehydro-L-proline-OH | Amino acid to be incorporated | 4-5 equivalents |
| HBTU / HATU | Carboxyl activating agent | 3.9 equivalents |
| N-Hydroxybenzotriazole (HOBt) / Oxyma Pure | Activation additive (racemization suppressant) | 4 equivalents |
| N,N-Diisopropylethylamine (DIPEA) | Base for activation and coupling | 8 equivalents |
| Dichloromethane (DCM) | Solvent for washing | - |
Step-by-Step Methodology This protocol assumes a 0.1 mmol synthesis scale.
-
Resin Swelling: Place the resin in a reaction vessel and swell in DMF for 30 minutes, then drain.
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 3 minutes, drain. Repeat with a second 7-minute incubation.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all piperidine.
-
Coupling Reaction Preparation: In a separate vial, pre-activate the amino acid. Dissolve Fmoc-ΔPro-OH (0.4 mmol, 4 eq), HBTU (0.39 mmol, 3.9 eq), and HOBt (0.4 mmol, 4 eq) in DMF. Add DIPEA (0.8 mmol, 8 eq) and allow the solution to pre-activate for 2-5 minutes. The solution will typically change color.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative Kaiser test on a small sample of beads. A negative result (beads remain yellow/colorless) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3 times) to prepare for the next cycle.
Cleavage, Purification, and Characterization
Peptide Cleavage from Resin
-
After the final Fmoc deprotection, wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail appropriate for the other amino acids in the sequence. A standard cocktail is Reagent K : 94% TFA, 2.5% Water, 2.5% Ethanedithiol (EDT), 1% Triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
The crude peptide is purified by Reverse-Phase HPLC and its identity is confirmed by LC-MS.
Typical Purification & Analysis Parameters
| Parameter | RP-HPLC (Purification) | LC-MS (Analysis) |
| Column | Preparative C18 (e.g., 10 µm, 250 x 21.2 mm) | Analytical C18 (e.g., 3.5 µm, 100 x 2.1 mm) |
| Mobile Phase A | 0.1% TFA in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | E.g., 5-65% B over 40 minutes | E.g., 5-95% B over 8 minutes |
| Flow Rate | ~15-20 mL/min | ~0.3-0.5 mL/min |
| Detection | UV at 220 nm and 280 nm | UV (DAD) and ESI-MS |
| MS Analysis | - | Positive ion mode, scan for calculated [M+H]⁺ |
Applications and Scientific Context
The incorporation of 3,4-Dehydro-L-proline is more than a synthetic exercise; it is a strategic decision in peptide design. Its presence can:
-
Stabilize β-turn conformations: The planarity of the double bond helps lock the peptide backbone into specific secondary structures crucial for receptor binding.[4]
-
Increase resistance to proteolysis: The non-natural structure can prevent recognition by proteases, increasing the peptide's in vivo half-life.
-
Serve as a chemical handle: The double bond can be a site for further chemical modification, such as dihydroxylation or halogenation, to create diverse peptide libraries.[8][9]
-
Probe protein function: Peptides containing ΔPro are used as tools to study protein folding, enzyme mechanisms, and protein-protein interactions.[10][11]
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Incomplete Fmoc-ΔPro-OH Coupling | Steric hindrance; inefficient activation; poor resin swelling. | Double couple (repeat the coupling step). Increase coupling time to 4 hours. Use a more potent activator like HATU. |
| Low Purity of Crude Peptide | Side reactions during synthesis or cleavage; incomplete deprotection. | Ensure fresh cleavage cocktail is used. Optimize coupling and deprotection times. |
| Unexpected Mass in LC-MS | Deletion of ΔPro; modification during cleavage (e.g., alkylation of Trp). | Confirm complete coupling at each step with a Kaiser test. Use appropriate scavengers in the cleavage cocktail (e.g., TIS). |
References
-
National Center for Biotechnology Information. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PubMed Central. Retrieved from [Link]
-
American Chemical Society. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. Retrieved from [Link]
-
American Chemical Society. (2002). Synthesis of L-2,3-trans-3,4-cis-Dihydroxyproline Building Blocks for Peptide Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (2022). Peptides Incorporating 3,4-Dihydroxyprolines: Synthesis and Structural Study. Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-substituted Prolines on Conformation Within Peptides. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid-phase synthesis of proline and homologues from resin-bound intermediate 10. Retrieved from [Link]
- Google Patents. (2010). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
-
Thieme. (2004). 9.2 Synthesis of Peptides Containing Proline Analogues. Science of Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (1981). Conformational studies of peptides: Crystal and molecular structures of L-3,4-dehydroproline and its t-butoxycarbonyl and acetyl amide derivatives. PubMed. Retrieved from [Link]
Sources
- 1. Conformational studies of peptides: Crystal and molecular structures of L-3,4-dehydroproline and its t-butoxycarbonyl and acetyl amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 8. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemimpex.com [chemimpex.com]
- 11. ≥98% (TLC), suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Quantification of 3,4-Dehydro-L-proline Methyl Ester Hydrochloride
Introduction
3,4-Dehydro-L-proline methyl ester hydrochloride is a conformationally restricted proline analog of significant interest in medicinal chemistry and drug development.[1] Its incorporation into peptides and small molecules can induce specific secondary structures, enhance metabolic stability, and modulate biological activity.[1] Accurate quantification of this compound is paramount for quality control of starting materials, monitoring reaction kinetics in synthetic processes, and for pharmacokinetic and metabolism studies.
This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of this compound. We will explore three orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The methodologies are presented with a focus on the rationale behind experimental choices, ensuring robust and reliable results. All methods are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4][5]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀ClNO₂ | Chem-Impex |
| Molecular Weight | 163.60 g/mol | Chem-Impex |
| Appearance | Off-white to white solid | Sigma-Aldrich |
| Chirality | (S)-configuration | Chem-Impex |
| Solubility | Soluble in water and methanol | Assumed based on structure |
I. High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and high-throughput capabilities.[5] Since this compound lacks a strong native chromophore for UV detection at higher wavelengths, pre-column derivatization is employed to attach a UV-active moiety. This not only enhances sensitivity but also improves chromatographic retention and peak shape on reversed-phase columns.[6][7]
Causality in Method Design
The choice of a pre-column derivatization approach is driven by the need for enhanced sensitivity and selectivity.[8] We will utilize 9-fluorenylmethyl chloroformate (FMOC-Cl) as the derivatizing agent. FMOC-Cl reacts with the secondary amine of the proline derivative to form a highly fluorescent and UV-active derivative, allowing for sensitive detection.[6] The reversed-phase HPLC method is chosen for its wide applicability and compatibility with the derivatized analyte.
Experimental Workflow
Caption: HPLC analysis workflow from sample preparation to data acquisition.
Detailed Protocol
1. Reagents and Materials:
-
This compound (Reference Standard and Sample)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Borate buffer (0.1 M, pH 8.5)
-
9-fluorenylmethyl chloroformate (FMOC-Cl) solution (15 mM in acetonitrile)
-
Quenching solution (e.g., 1 M glycine solution)
-
Syringe filters (0.45 µm)
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 acetonitrile/water mixture.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.[2]
-
Sample Solution: Prepare sample solutions to have a final concentration within the calibration range.
3. Derivatization Procedure:
-
To 100 µL of each standard or sample solution in a clean vial, add 100 µL of 0.1 M borate buffer (pH 8.5).
-
Add 200 µL of the 15 mM FMOC-Cl solution.
-
Vortex the mixture and let it react at room temperature for 10 minutes.
-
Add 100 µL of the quenching solution to react with excess FMOC-Cl.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 30-70% B over 15 min, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
Method Validation (as per ICH Q2(R1))
A summary of the validation parameters to be assessed:
| Parameter | Acceptance Criteria |
| Specificity | Peak purity analysis, no interference from excipients or degradation products. |
| Linearity | Correlation coefficient (r²) > 0.999 over the concentration range. |
| Accuracy | 98.0% - 102.0% recovery for spiked samples.[2][4] |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0%.[4] |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10.[9] |
| Robustness | Insensitive to small, deliberate changes in method parameters. |
II. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it an excellent confirmatory technique. For the analysis of polar and non-volatile compounds like amino acid esters, derivatization is essential to increase volatility and thermal stability.[10][11] A two-step derivatization process involving esterification followed by acylation is a well-established method for amino acid analysis by GC-MS.[11][12]
Rationale for Derivatization
The primary objective of derivatization in this context is to cap the polar functional groups (the secondary amine and any residual carboxylic acid) to make the analyte amenable to gas chromatography. We will employ a two-step process:
-
Esterification: The methyl ester is already present, but this step ensures any hydrolyzed acid is re-esterified.
-
Acylation: The secondary amine is acylated using an agent like pentafluoropropionic anhydride (PFPA) to form a stable, volatile derivative.[11]
Experimental Workflow
Caption: GC-MS analysis workflow including the two-step derivatization process.
Detailed Protocol
1. Reagents and Materials:
-
This compound (Reference Standard and Sample)
-
Methanolic HCl (3N)
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate
-
Toluene
-
Internal Standard (e.g., deuterated proline analog)
2. Standard and Sample Preparation:
-
Prepare stock and working solutions of the reference standard and internal standard in a suitable solvent.
-
Prepare sample solutions to fall within the linear range of the assay.
3. Derivatization Procedure:
-
Aliquot a known amount of the standard or sample solution into a reaction vial and evaporate to dryness under a stream of nitrogen.
-
Esterification: Add 100 µL of 3N methanolic HCl. Cap the vial tightly and heat at 100°C for 30 minutes.[12]
-
Cool the vial and evaporate the solvent to dryness.
-
Acylation: Add 50 µL of ethyl acetate and 50 µL of PFPA. Cap and heat at 65°C for 30 minutes.[11]
-
Cool to room temperature and add 200 µL of toluene. Vortex and allow the phases to separate. The upper organic layer is ready for injection.
4. GC-MS Conditions:
| Parameter | Condition |
| GC Column | Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Program | 80 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) of characteristic fragment ions |
Method Validation
Validation will follow the ICH Q2(R1) guidelines, with a focus on specificity (mass spectral confirmation), linearity, accuracy, precision, and LOQ. The use of a stable isotope-labeled internal standard is highly recommended to improve accuracy and precision.
III. Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound, provided a certified internal standard is used.[13][14][15] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[13]
Justification for qNMR
qNMR is particularly useful for the purity assessment of reference materials and for the quantification of samples where a certified reference standard of the analyte is not available.[15] It is a non-destructive technique and can provide structural information simultaneously.
Experimental Workflow
Caption: Workflow for quantitative NMR (qNMR) analysis.
Detailed Protocol
1. Reagents and Materials:
-
This compound (Analyte)
-
Certified Internal Standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., D₂O, Methanol-d₄)
2. Sample Preparation:
-
Accurately weigh about 10 mg of the analyte into a clean vial.
-
Accurately weigh about 5 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
3. NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher field strength is recommended.
-
Pulse Sequence: A simple 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): Should be at least 5 times the longest T₁ of the signals being quantified to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (typically 16 or more).
4. Data Processing and Calculation:
-
Apply phasing and baseline correction to the acquired spectrum.
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity or concentration using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Method Validation
For qNMR, validation focuses on ensuring the accuracy and precision of the measurement. This includes selecting an appropriate internal standard, optimizing acquisition parameters, and assessing the repeatability and intermediate precision of the results.
IV. Chiral Purity Analysis by HPLC
Since this compound is a chiral molecule, assessing its enantiomeric purity is often a critical quality attribute. This can be achieved using chiral HPLC.[1][16]
Approach to Chiral Separation
The direct separation of enantiomers is typically accomplished using a chiral stationary phase (CSP).[16][17] Polysaccharide-based CSPs are widely used and effective for a broad range of compounds.[1]
Protocol for Chiral HPLC
1. HPLC Conditions:
| Parameter | Condition |
| Column | Chiral stationary phase column (e.g., Chiralcel OD-H or similar) |
| Mobile Phase | A mixture of n-hexane and a polar organic solvent (e.g., isopropanol or ethanol) with a small amount of an acidic or basic modifier (e.g., TFA or diethylamine).[16] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm (or as appropriate for the derivatized compound if necessary) |
| Injection Volume | 5 µL |
2. Method Validation:
-
Specificity: Demonstrate baseline resolution of the enantiomers.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the undesired enantiomer that can be reliably detected and quantified.
Conclusion
The analytical methods detailed in these application notes provide a robust framework for the accurate and reliable quantification of this compound. The choice of method will depend on the specific application, available instrumentation, and the required level of sensitivity and selectivity. For routine quality control, the validated HPLC-UV method is often preferred. GC-MS serves as an excellent orthogonal technique for confirmation and for analyses requiring higher sensitivity. qNMR provides a primary method for purity assessment of reference standards. It is imperative that any method chosen be fully validated according to the principles outlined in the ICH Q2(R1) guidelines to ensure data integrity and regulatory compliance.
References
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) guideline on validation of analytical procedures. [Link]
- Shabir, G. A. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology Europe, 16(3).
-
Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
- Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 614-625.
- Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(8), 34-41.
-
Shimadzu. Analytical Methods for Amino Acids. [Link]
-
ResearchGate. (2015). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. [Link]
-
OUCI. Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. [Link]
- Dai, X., et al. (2014). Precise measurement for the purity of amino acid and peptide using quantitative nuclear magnetic resonance. Talanta, 125, 29-34.
- Pauli, G. F., et al. (2024). Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. Journal of Pharmaceutical and Biomedical Analysis, 241, 115984.
- Giraudeau, P., & Akoka, S. (2014). Quantitative 1H Nuclear Magnetic Resonance (qNMR)
-
ResearchGate. (2019). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. [Link]
-
MDPI. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. [https://www.mdpi.com/22 Molecules/molecules-26-01777.pdf]([Link] Molecules/molecules-26-01777.pdf)
-
The Royal Society of Chemistry. Supporting Information A convenient synthetic route to (2S, 4S)-methylproline and its exploration for protein engineering of thioredoxin. [Link]
-
ResearchGate. (2013). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. [Link]
-
ResearchGate. (2022). Quantitative GC–MS analysis of amino acids. [Link]
-
ResearchGate. (2022). Quality Control in Targeted GC-MS for Amino Acid-OMICS. [Link]
-
LCGC International. (2022). Quality Control in GC–MS Analysis of Amino Acids. [Link]
- Bakhtiar, R. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 21(7), 644-659.
- Inam, R., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
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The Versatile Precursor: 3,4-Dehydro-L-proline Methyl Ester Hydrochloride in the Synthesis of Novel Heterocyclic Scaffolds
Introduction: The Strategic Advantage of a Constrained Chiral Building Block
In the landscape of medicinal chemistry and drug discovery, the pyrrolidine ring stands as a privileged scaffold, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique conformational rigidity and stereochemical complexity offer a powerful tool for designing molecules with high affinity and selectivity for biological targets. Within the arsenal of chiral building blocks available to synthetic chemists, 3,4-Dehydro-L-proline methyl ester hydrochloride emerges as a particularly valuable precursor. Its unsaturated nature within the five-membered ring not only introduces conformational constraints but also provides a reactive handle for a variety of chemical transformations, enabling the construction of diverse and complex heterocyclic systems.[2]
This guide provides an in-depth exploration of the synthetic utility of this compound. Moving beyond a mere recitation of procedures, we will delve into the mechanistic underpinnings of key reactions, offering field-proven insights to empower researchers in their quest for novel bioactive compounds. The protocols detailed herein are designed to be self-validating, with an emphasis on reproducibility and the rationale behind each experimental step.
Core Applications: A Gateway to Molecular Diversity
The reactivity of the endocyclic double bond and the secondary amine in this compound opens doors to a multitude of synthetic strategies. This guide will focus on two powerful approaches for generating novel heterocyclic frameworks: 1,3-Dipolar Cycloaddition Reactions and Michael Addition Reactions . Before embarking on these transformations, a crucial preparatory step often involves the N-functionalization of the proline scaffold, which will be addressed first.
Preparatory Protocol: N-Acylation of this compound
The secondary amine of the proline ring system provides a convenient point for introducing a wide array of substituents, thereby modulating the steric and electronic properties of the resulting heterocyclic products. A common and effective method for this is N-acylation. The following protocol details a general procedure for the N-acylation of an amino acid ester hydrochloride using isobutyl chloroformate to form a mixed anhydride, which then reacts with the amine.[3]
Reaction Principle
The N-acylation proceeds via the formation of a mixed anhydride intermediate from a carboxylic acid and isobutyl chloroformate in the presence of a base like N-methylmorpholine (NMM). This activated carboxylic acid derivative is then susceptible to nucleophilic attack by the secondary amine of the dehydroproline ester, leading to the formation of an amide bond. Triethylamine (TEA) is used to neutralize the hydrochloride salt of the starting material, liberating the free amine for reaction.
Detailed Experimental Protocol
Materials:
-
This compound
-
Carboxylic Acid (desired acyl group)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
N-Methylmorpholine (NMM)
-
Isobutyl Chloroformate
-
Triethylamine (TEA)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and a cooling bath.
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired carboxylic acid (1.0 equivalent) in anhydrous DCM or THF.
-
Cooling: Cool the solution to -15 °C using an appropriate cooling bath (e.g., an ice-salt bath).
-
Base Addition: Add N-methylmorpholine (1.0 equivalent) dropwise to the stirred solution, ensuring the temperature remains at -15 °C.
-
Mixed Anhydride Formation: To this mixture, add isobutyl chloroformate (1.0 equivalent) dropwise. Stir the reaction mixture at -15 °C for 15-30 minutes.
-
Amine Addition: In a separate flask, suspend this compound (1.0 equivalent) in anhydrous DCM or THF. Add triethylamine (1.0 equivalent) to neutralize the hydrochloride salt and stir for 5-10 minutes. Add this mixture dropwise to the mixed anhydride solution at -15 °C.
-
Reaction: Allow the reaction to stir at -15 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acylated 3,4-dehydro-L-proline methyl ester.
Trustworthiness and Self-Validation
-
Monitoring: The reaction progress can be reliably monitored by TLC, observing the consumption of the starting materials.
-
Work-up: The acidic and basic washes are crucial for removing unreacted starting materials and byproducts. A neutral pH of the final aqueous wash indicates successful removal of acidic and basic impurities.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application I: [3+2] Cycloaddition for the Synthesis of Spirooxindoles
The double bond of N-acylated 3,4-dehydro-L-proline derivatives can act as a dipolarophile in [3+2] cycloaddition reactions. A particularly powerful application is the reaction with azomethine ylides to construct complex polycyclic scaffolds, such as spirooxindoles, which are prevalent in many biologically active natural products and pharmaceuticals.[4]
Reaction Principle
This reaction is a one-pot, three-component process involving an isatin, an α-amino acid (in this case, the N-acylated dehydroproline derivative can be thought of as a pre-formed component of the azomethine ylide), and a dipolarophile. For the synthesis of spirooxindoles, the azomethine ylide is typically generated in situ from the decarboxylative condensation of isatin and an amino acid like L-proline.[5][6] This ylide then undergoes a [3+2] cycloaddition with a suitable dipolarophile. In the context of our precursor, the N-acylated 3,4-dehydroproline methyl ester can serve as the dipolarophile.
Representative Experimental Protocol
The following protocol is adapted from established procedures for the synthesis of spirooxindoles using L-proline and can be applied to N-acylated 3,4-dehydro-L-proline methyl ester as the dipolarophile.[7]
Materials:
-
N-Acylated 3,4-dehydro-L-proline methyl ester
-
Isatin
-
L-proline
-
Methanol (MeOH) or other suitable solvent
-
Standard laboratory glassware for reflux, magnetic stirrer.
Procedure:
-
Reaction Setup: To a round-bottom flask, add isatin (1.0 equivalent), N-acylated 3,4-dehydro-L-proline methyl ester (1.0 equivalent), and L-proline (1.0 equivalent).
-
Solvent Addition: Add methanol as the solvent.
-
Reaction: Heat the mixture to reflux and stir for the required time (typically several hours). Monitor the reaction progress by TLC.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with cold methanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel to obtain the desired spirooxindole.
Trustworthiness and Self-Validation
-
Stereochemistry: The stereochemistry of the newly formed chiral centers in the spirooxindole product is a critical aspect. It is often determined by single-crystal X-ray analysis or advanced NMR techniques (e.g., NOESY).
-
Regioselectivity: The regioselectivity of the cycloaddition should be confirmed by spectroscopic methods to ensure the desired connectivity.
-
Yield and Purity: The yield of the reaction and the purity of the final compound should be determined to assess the efficiency of the protocol.
Application II: Michael Addition for the Synthesis of Functionalized Prolines
The electron-deficient double bond in N-protected 3,4-dehydro-L-proline derivatives is susceptible to nucleophilic attack via a Michael (or conjugate) addition. This reaction is a powerful tool for introducing a wide range of substituents at the 4-position of the proline ring, leading to the synthesis of novel, functionally diverse proline analogues.[2]
Reaction Principle
In a Michael addition, a nucleophile (the Michael donor) adds to an α,β-unsaturated carbonyl compound (the Michael acceptor). In this case, the N-acylated 3,4-dehydro-L-proline methyl ester acts as the Michael acceptor. A wide variety of nucleophiles, including organocuprates, enamines, and stabilized carbanions, can be employed as Michael donors. The reaction typically proceeds with high stereoselectivity, controlled by the existing stereocenter at the 2-position of the proline ring.
Representative Experimental Protocol (using an Organocuprate)
The following is a representative protocol for the Michael addition of an organocuprate to an N-protected dehydroproline derivative, adapted from procedures for similar systems.[2]
Materials:
-
N-Acylated 3,4-dehydro-L-proline methyl ester
-
Copper(I) iodide (CuI)
-
Organolithium or Grignard reagent (e.g., MeLi, PhMgBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Standard laboratory glassware for reactions at low temperatures, syringes, and an inert atmosphere setup.
Procedure:
-
Organocuprate Formation: In a dry flask under an inert atmosphere, suspend CuI (1.0 equivalent) in anhydrous THF and cool to the appropriate temperature (e.g., -78 °C or 0 °C). Add the organolithium or Grignard reagent (2.0 equivalents) dropwise and stir the mixture until a homogenous solution of the Gilman cuprate is formed.
-
Michael Addition: In a separate flask, dissolve the N-acylated 3,4-dehydro-L-proline methyl ester (1.0 equivalent) in anhydrous THF and cool to -78 °C. Add the freshly prepared organocuprate solution dropwise to the dehydroproline solution.
-
Reaction: Stir the reaction mixture at -78 °C for a specified time, monitoring the reaction by TLC.
-
Work-up:
-
Quench the reaction at low temperature by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Trustworthiness and Self-Validation
-
Diastereoselectivity: The diastereoselectivity of the Michael addition is a key outcome. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture or after purification.
-
Complete Reaction: TLC analysis is essential to ensure the complete consumption of the starting dehydroproline derivative.
-
Product Stability: The stability of the resulting 4-substituted proline derivative under the work-up and purification conditions should be considered.
Quantitative Data Summary
| Reaction Type | Precursor | Reagents | Key Conditions | Product Type | Typical Yields |
| N-Acylation | 3,4-Dehydro-L-proline methyl ester HCl | Carboxylic acid, Isobutyl chloroformate, NMM, TEA | -15 °C to rt, DCM or THF | N-Acylated dehydroproline | 70-90% |
| [3+2] Cycloaddition | N-Acylated dehydroproline methyl ester | Isatin, L-proline | Reflux in MeOH | Spirooxindole | 60-85% |
| Michael Addition | N-Acylated dehydroproline methyl ester | Organocuprate | -78 °C, THF | 4-Substituted proline | 50-80% |
Conclusion and Future Outlook
This compound is a powerful and versatile precursor for the synthesis of a wide range of novel heterocyclic compounds. The protocols and principles outlined in this guide for N-acylation, [3+2] cycloaddition, and Michael addition reactions provide a solid foundation for researchers to explore the chemical space around the pyrrolidine scaffold. The ability to introduce diverse functionalities in a stereocontrolled manner makes this building block an invaluable asset in the design and synthesis of next-generation therapeutics and chemical probes. Further exploration of other transformations of the double bond, such as dihydroxylation, epoxidation, and various pericyclic reactions, will undoubtedly continue to expand the synthetic utility of this remarkable chiral precursor.
References
-
Fujita, K.-I., Fujii, T., & Yamaguchi, R. (2004). A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex. Organic Letters, 6(20), 3525–3528. [Link]
-
Beck, A. K., Blank, S., Job, K., Seebach, D., & Sommerfeld, Th. (n.d.). SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Organic Syntheses. [Link]
-
Sudau, A., Münch, W., Bats, J.-W., & Nubbemeyer, U. (2002). Synthesis of the Bicyclic Core of Pumiliotoxins. European Journal of Organic Chemistry, 2002(18), 3115-3125. [Link]
-
Karoyan, P., & Chassaing, G. (2012). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 17(9), 10484-10513. [Link]
- Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (2002). Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
-
Vasut, S., et al. (2014). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. Molecules, 19(6), 7848-7863. [Link]
-
Hartmann, M., & Raines, R. T. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-substituted Prolines on Conformation Within Peptides. ACS Chemical Biology, 8(4), 804-814. [Link]
-
El-Sawy, E. R., et al. (2023). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. Molecules, 28(20), 7015. [Link]
-
Sharma, R., et al. (2022). Natural-Product-Inspired Microwave-Assisted Synthesis of Novel Spirooxindoles as Antileishmanial Agents: Synthesis, Stereochemical Assignment, Bioevaluation, SAR, and Molecular Docking Studies. Molecules, 27(15), 4983. [Link]
-
Chen, J.-R., & Xiao, W.-J. (2018). Catalytic asymmetric synthesis of spirooxindoles: recent developments. Chemical Communications, 54(50), 6549-6563. [Link]
-
Vitale, R., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(1), 1. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
-
PrepChem. (n.d.). Synthesis of (a) (trans)-4-(Methylthio)-L-proline, methyl ester, hydrochloride. [Link]
-
Kiran, I. N. C., et al. (2020). Asymmetric Synthesis of Multi-Substituted Prolines via a Catalytic 1,3-Dipolar Cycloaddition Using a Monocationic ZnIIOAc Complex of a Chiral Bisamidine Ligand, Naph-diPIM-dioxo-R. ChemCatChem, 12(22), 5613-5617. [Link]
-
Sauron. (2007, August 21). L-Proline Esterification. Sciencemadness Discussion Board. [Link]
- Qi, C., Gao, R., Ge, X., & Yang, J. (2016).
-
Mahdavi, M., et al. (2024). Decarboxylative 1,3-dipolar cycloadditions of l-proline. RSC Advances, 14(11), 8481-8501. [Link]
-
Mahdavi, M., et al. (2024). Decarboxylative 1,3-dipolar cycloadditions of l-proline. RSC Advances, 14(11), 8481-8501. [Link]
-
Mahdavi, M., et al. (2024). Decarboxylative 1,3-dipolar cycloadditions of l-proline. ResearchGate. [Link]
-
Pop, A., et al. (2016). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 4, 2. [Link]
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Experimental setup for reactions involving 3,4-Dehydro-L-proline methyl ester hydrochloride.
Introduction: The Versatility of a Constrained Amino Acid Analog
3,4-Dehydro-L-proline methyl ester hydrochloride is a pivotal building block in modern synthetic chemistry, particularly valued by researchers in pharmaceutical and peptide science.[1] Its unique structure, featuring a pyrrolidine ring with endocyclic unsaturation, offers a conformationally restricted scaffold that serves as a versatile precursor for a wide array of novel proline analogs and complex heterocyclic systems.[1][2] The presence of the double bond, combined with the secondary amine and methyl ester functionalities, provides multiple reaction handles for strategic chemical modifications.
This guide provides an in-depth exploration of key experimental setups and protocols involving this compound. We will move beyond simple procedural lists to explain the underlying chemical principles and rationale behind each step, empowering researchers to not only replicate these methods but also to adapt and innovate upon them. The protocols described herein are designed as self-validating systems, emphasizing safety, efficiency, and reproducibility.
Physicochemical Properties and Safe Handling
Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount. The hydrochloride salt form of 3,4-dehydro-L-proline methyl ester enhances its stability and solubility in polar solvents, making it more convenient for laboratory use compared to the free base.[1]
Table 1: Physicochemical and Safety Data
| Property | Value |
| Chemical Formula | C₆H₁₀ClNO₂ |
| Molecular Weight | 163.60 g/mol |
| CAS Number | 51827-12-4 |
| Appearance | Off-white to light yellow solid |
| Storage | Store in a freezer (-20°C), under an inert atmosphere (Nitrogen or Argon), and in a dry, well-ventilated place.[3] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., Nitrile), lab coat. Use a Type N95 (US) respirator if dust formation is likely.[3][4] |
| Handling Precautions | Avoid dust formation. Do not breathe dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[3] |
| Incompatibilities | Strong oxidizing agents.[3] |
Expert Insight: The secondary amine in the pyrrolidine ring is nucleophilic and susceptible to oxidation. Storing the compound under an inert gas like nitrogen is crucial to prevent degradation and ensure consistent reactivity over time.
Core Synthetic Applications and Protocols
The utility of this compound spans several classes of reactions. The following sections detail the experimental setup for three fundamental transformations: N-functionalization, catalytic hydrogenation, and cycloaddition.
Application 1: N-Acylation for Peptide Synthesis and Derivatization
Scientific Rationale: The first step in utilizing this building block, especially in peptide synthesis, is often the protection or acylation of the secondary amine. This prevents the amine from acting as a nucleophile in subsequent reactions, directing reactivity to other parts of the molecule. The reaction requires the in situ neutralization of the hydrochloride salt to liberate the free secondary amine, which can then react with an acylating agent.
Protocol 1: N-Boc Protection of 3,4-Dehydro-L-proline Methyl Ester
This protocol details the addition of the tert-butoxycarbonyl (Boc) protecting group, a common procedure in peptide chemistry.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous Dichloromethane (DCM) to achieve a concentration of approximately 0.1 M. Stir the suspension at room temperature.
-
Base Addition: Cool the flask to 0°C using an ice-water bath. Add triethylamine (Et₃N) (2.2 eq) dropwise via syringe. The triethylamine serves to neutralize the hydrochloride salt and scavenge the HCl produced during the reaction. Stir for 15 minutes.
-
Acylating Agent: While maintaining the temperature at 0°C, add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a small amount of anhydrous DCM dropwise over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude N-Boc protected product by flash column chromatography on silica gel.
Sources
Troubleshooting & Optimization
Common side reactions with 3,4-Dehydro-L-proline methyl ester hydrochloride in peptide synthesis.
Welcome to the technical support center for the application of 3,4-Dehydro-L-proline methyl ester hydrochloride in peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and side reactions associated with this unsaturated cyclic amino acid. Our goal is to provide you with the expertise and field-proven insights necessary to ensure the integrity of your synthetic peptides.
Introduction to 3,4-Dehydro-L-proline
3,4-Dehydro-L-proline (Dhp) is a proline analogue that introduces conformational constraints into peptides, making it a valuable tool for peptidomimetic design and the development of bioactive peptides. Its unique unsaturated pyrrolidine ring can influence peptide secondary structure and stability. However, the presence of the C=C double bond and its existence as a methyl ester hydrochloride salt present specific challenges during peptide synthesis that require careful consideration.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using 3,4-Dehydro-L-proline in my peptide sequence?
Incorporating 3,4-Dehydro-L-proline can impart unique structural features to your peptide. The unsaturated ring has a flatter conformation compared to the puckered ring of proline, which can influence the peptide backbone's geometry. This can lead to peptides with enhanced biological activity, altered receptor binding affinity, and increased resistance to enzymatic degradation.
Q2: How should I handle and store this compound?
As a hydrochloride salt, the compound is generally a stable crystalline solid. It is recommended to store it at 2-8 °C, protected from moisture to prevent hydrolysis of the methyl ester and maintain the integrity of the salt. When weighing, it is advisable to work in a low-humidity environment and to tightly reseal the container after use.
Q3: Do I need to neutralize the hydrochloride salt before coupling?
Yes, the hydrochloride salt of the secondary amine must be neutralized to the free amine for the coupling reaction to proceed. This is typically achieved in situ by the addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), during the coupling step. An excess of base is generally used to ensure complete neutralization and to facilitate the activation of the incoming amino acid's carboxyl group.
Q4: Can I use standard coupling reagents with 3,4-Dehydro-L-proline?
Yes, standard coupling reagents can be used, but some are more effective than others for this secondary amine. Uronium/aminium salt-based reagents like HATU, HBTU, and HCTU, as well as phosphonium salt-based reagents like PyBOP and PyAOP, are generally recommended for coupling sterically hindered amino acids and secondary amines like proline and its derivatives. These reagents often provide higher coupling efficiencies and faster reaction rates compared to carbodiimides like DCC or DIC alone.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific experimental issues you may encounter when using this compound.
Issue 1: Incomplete Coupling or Deletion Sequences
Symptoms:
-
Mass spectrometry of the crude peptide shows a significant peak corresponding to the peptide sequence missing the 3,4-Dehydro-L-proline residue.
-
The Kaiser test (for primary amines) is negative, but the chloranil or isatin test (for secondary amines) after the coupling step indicates the presence of unreacted amine.
Probable Causes:
-
Reduced Nucleophilicity: As a secondary amine, the nitrogen of 3,4-Dehydro-L-proline is less nucleophilic and more sterically hindered than the primary amines of other amino acids, leading to slower coupling kinetics.
-
Insufficient Activation: The coupling conditions may not be optimal for this specific amino acid.
-
Peptide Aggregation: The growing peptide chain may aggregate on the solid support, preventing access of the activated amino acid.
Solutions & Protocols:
-
Optimize Coupling Reagents:
-
Utilize highly efficient coupling reagents such as HATU or HCTU. These reagents form highly reactive OAt or 6-Cl-OBt esters, respectively, which can overcome the lower reactivity of the secondary amine.
-
Recommended Coupling Protocol (HATU):
-
Pre-activate the incoming Fmoc-amino acid (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 1-5 minutes.
-
Add the activated mixture to the deprotected resin-bound peptide.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the reaction completion using a qualitative test for secondary amines.
-
-
-
Increase Reaction Time and Concentration:
-
Extend the coupling time to 2-4 hours or perform a double coupling. A double coupling involves draining the reaction vessel after the initial coupling period, and adding a fresh solution of activated amino acid for a second coupling step.
-
Increase the concentration of the reagents to favor the bimolecular reaction.
-
-
Address Aggregation:
-
Incorporate chaotropic salts (e.g., LiCl) in the coupling solvent (DMF).
-
Use solvents known to disrupt secondary structures, such as N-methylpyrrolidone (NMP) or a mixture of DMF and DMSO.
-
Issue 2: Racemization at the α-Carbon
Symptoms:
-
HPLC analysis of the purified peptide shows a doublet or a broadened peak for the desired peptide.
-
Chiral amino acid analysis after hydrolysis reveals the presence of D-3,4-Dehydro-proline.
Probable Causes:
-
Over-activation of the Carboxyl Group: Certain coupling additives can increase the risk of racemization. It has been reported that HOBt can catalyze the racemization of proline derivatives.
-
Prolonged Activation Times: Allowing the activated amino acid to stand for an extended period before addition to the resin can lead to racemization.
-
Base-Mediated Racemization: The organic base used in the coupling reaction can contribute to the abstraction of the α-proton of the activated amino acid.
Solutions & Protocols:
-
Choice of Additives and Base:
-
Consider using additives less prone to causing racemization, such as OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate). Coupling reagents that incorporate Oxyma, such as COMU, are excellent choices.
-
Use a weaker base, such as N-methylmorpholine (NMM), instead of DIPEA, especially if racemization is a significant problem.
-
-
Minimize Activation Time:
-
Pre-activation should be brief (1-5 minutes) before adding the mixture to the resin. Avoid preparing large batches of activated amino acid solution that will sit for extended periods.
-
-
Control Reaction Temperature:
-
For particularly sensitive couplings, performing the activation and coupling at a reduced temperature (e.g., 0 °C) can minimize racemization.
-
Issue 3: Potential Side Reactions Involving the Double Bond
While less documented for 3,4-dehydroproline specifically, the presence of an α,β-unsaturated system in the pyrrolidine ring introduces the possibility of side reactions that are not observed with proline.
Potential Problem A: Michael Addition of Piperidine
Hypothetical Mechanism: During the Fmoc deprotection step, the piperidine used as the base could potentially act as a nucleophile and undergo a Michael (1,4-conjugate) addition to the double bond.
Symptoms:
-
Mass spectrometry shows a peak corresponding to the mass of the peptide + 85 Da (the mass of piperidine).
Preventative Measures:
-
Use a Bulky Base for Deprotection: Consider using 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) with 2% piperidine in DMF for Fmoc deprotection. DBU is a non-nucleophilic base that effectively cleaves the Fmoc group, while the small amount of piperidine acts as a scavenger for the dibenzofulvene byproduct.
-
Reduce Deprotection Time: Minimize the exposure of the peptide to basic conditions by using shorter deprotection times (e.g., 2 x 5-7 minutes).
Potential Problem B: Double Bond Migration
Hypothetical Mechanism: Under certain acidic or basic conditions, the double bond could potentially migrate to a more thermodynamically stable position, leading to a mixture of isomers.
Symptoms:
-
Complex HPLC profile with multiple, difficult-to-separate peaks of the correct mass.
-
NMR analysis of the final peptide may show unexpected signals in the vinyl region.
Preventative Measures:
-
Mild Cleavage Conditions: Use a standard cleavage cocktail such as TFA/TIS/H₂O (95:2.5:2.5) and avoid prolonged cleavage times or elevated temperatures.
-
Careful Choice of Protecting Groups: Ensure that side-chain protecting groups on other amino acids do not require harsh removal conditions that could affect the dehydroproline residue.
Visualizing the Workflow: Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues when working with 3,4-Dehydro-L-proline.
Caption: Troubleshooting workflow for peptide synthesis with 3,4-Dehydro-L-proline.
Summary Table of Recommended Coupling Conditions
| Parameter | Standard Conditions | Recommended for 3,4-Dehydro-L-proline | Rationale |
| Coupling Reagent | DIC/HOBt | HATU, HCTU, PyBOP, COMU | Higher efficiency for sterically hindered secondary amines. |
| Base | DIPEA | DIPEA or NMM | NMM may reduce racemization in sensitive cases. |
| Solvent | DMF | DMF, NMP, or DMF/DMSO mixtures | NMP and DMSO can disrupt peptide aggregation. |
| Coupling Time | 30-60 min | 1-2 hours or double coupling | Overcomes slower reaction kinetics. |
| Activation Time | Variable | 1-5 minutes | Minimizes potential racemization of the activated ester. |
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- Thamm, P., Musiol, H.-J., & Moroder, L. (n.d.). Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, Synthesis of Peptides and Peptidomimetics.
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of Various Protecting Groups Used In SPPS. Retrieved from [Link]
-
Protheragen. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Retrieved from [Link]
- Cooper, J. B., & Varner, J. E. (1983). Selective Inhibition of Proline Hydroxylation by 3,4-Dehydroproline. Plant Physiology, 73(2), 324–328.
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
- Pavlov, V. A., & Sereda, S. V. (2012). cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the 'unpuckered' proline. Beilstein Journal of Organic Chemistry, 8, 411–418.
Technical Support Center: Synthesis of 3,4-Dehydro-L-proline Methyl Ester Hydrochloride
Welcome to the technical support center for the synthesis of 3,4-Dehydro-L-proline methyl ester hydrochloride. This valuable compound serves as a crucial intermediate in pharmaceutical development and peptide synthesis.[1] Its synthesis, however, can present challenges that impact yield and purity. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. We will delve into the causality behind experimental choices, providing field-proven insights to enhance your success.
Overview of the Synthetic Pathway
The most common and accessible route to this compound involves a two-stage process starting from L-proline.
-
Fischer Esterification: Protection of the carboxylic acid of L-proline as a methyl ester. This is typically achieved by reacting L-proline with methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or anhydrous hydrogen chloride (HCl) gas.[2][3][4]
-
Oxidative Dehydrogenation: Introduction of the 3,4-double bond. This is a critical step where yield can be compromised. A common method involves a chlorination-elimination sequence using N-Chlorosuccinimide (NCS) as the oxidant, followed by base-mediated elimination.
This guide will address issues that may arise during each of these stages.
Caption: General two-stage workflow for the synthesis.
Troubleshooting Guide: Question & Answer
This section addresses specific problems you may encounter during the synthesis.
Stage 1: Fischer Esterification
Question 1: My L-proline is not fully dissolving in methanol, and the reaction seems sluggish or incomplete.
Answer: This is a common issue often traced back to two primary causes:
-
Insufficient Acid Catalyst: L-proline is a zwitterion and has low solubility in pure methanol. The acid catalyst (generated from SOCl₂ or bubbled HCl) protonates the carboxylate group, breaking the zwitterionic form and increasing solubility. Ensure you are using a sufficient molar equivalent of the acid source. For SOCl₂, a common ratio is 1.1 to 1.5 equivalents relative to L-proline.[4]
-
Presence of Water: This is the most frequent cause of low yields in esterification. Thionyl chloride reacts violently with water, consuming the reagent before it can form the necessary acyl chloride intermediate with proline. Similarly, in the Fischer-Speier method, water can shift the equilibrium of the reaction back towards the starting materials, preventing complete conversion.
Causality Explained: The esterification with SOCl₂ proceeds through an acyl chloride intermediate. Water will readily hydrolyze this intermediate back to the carboxylic acid.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled or commercially available anhydrous methanol. Dry all glassware thoroughly in an oven ( >100°C) and cool under a stream of dry nitrogen or argon.
-
Verify Reagent Quality: Use a fresh bottle of thionyl chloride. Old bottles may have degraded due to ambient moisture.
-
Optimize Catalyst Addition: Add SOCl₂ dropwise to the suspension of L-proline in methanol at a low temperature (0°C) to control the initial exothermic reaction before gently refluxing.[2]
Question 2: After the reaction, I obtain a dark, viscous oil instead of a white crystalline solid for L-Proline Methyl Ester Hydrochloride. Why?
Answer: The product, L-proline methyl ester hydrochloride, should be a white solid.[2] A dark oil suggests the presence of impurities or degradation byproducts.
-
Cause - Charring/Degradation: Overheating during the reaction or, more commonly, during the removal of solvent can cause decomposition. Proline and its derivatives can be sensitive to high temperatures, especially in the presence of strong acid.
-
Cause - Incomplete Reaction: The oil could be a mixture of the product and unreacted L-proline.
-
Cause - Residual Solvent: Incomplete removal of methanol or other solvents can result in an oil.
Troubleshooting Steps:
-
Control Reaction Temperature: Do not exceed the reflux temperature of methanol.
-
Solvent Removal: Use a rotary evaporator with a water bath temperature below 40-50°C to remove the solvent.[2]
-
Purification by Trituration/Recrystallization:
-
Protocol: After removing methanol, add cold diethyl ether or methyl tert-butyl ether (MTBE) to the resulting oil/solid. Stir or sonicate the mixture vigorously. The hydrochloride salt is typically insoluble in ether and should precipitate as a white powder, while non-polar impurities remain in the solvent.[3]
-
Filter the resulting solid, wash with more cold ether, and dry under vacuum.
-
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Methanol | Reactant and solvent; must be dry to prevent side reactions. |
| Acid Catalyst | SOCl₂ (1.1-1.5 eq) or dry HCl gas | Converts carboxylic acid to reactive intermediate. |
| Temperature | 0°C for SOCl₂ addition, then reflux (approx. 65°C) | Controls initial exotherm, then drives reaction to completion. |
| Reaction Time | 4-24 hours | Monitor by TLC until starting material is consumed. |
| Workup | Evaporation under reduced pressure (<50°C) | Prevents thermal degradation of the product. |
Table 1: Recommended Parameters for L-Proline Esterification.
Stage 2: Oxidative Dehydrogenation
Question 3: My dehydrogenation reaction with N-Chlorosuccinimide (NCS) is not working, or the conversion is very low.
Answer: Failure in this step often points to issues with the reagent, reaction conditions, or the subsequent elimination step. NCS is an oxidizing and chlorinating agent.[5][6] The likely mechanism involves an initial N-chlorination or C-chlorination followed by base-induced elimination of HCl to form the double bond.
-
Cause - Inactive NCS: NCS can degrade over time, especially if exposed to moisture. It should be a white crystalline solid.
-
Cause - Incorrect Stoichiometry: Insufficient NCS will lead to incomplete conversion. An excess may lead to side products. Typically, 1.0 to 1.2 equivalents are used.
-
Cause - Inappropriate Base/Conditions for Elimination: The choice of base and reaction temperature for the elimination step is critical. A non-nucleophilic, hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or potassium tert-butoxide is often required to promote elimination over substitution.[7]
Troubleshooting Steps:
-
Recrystallize NCS: If you suspect your NCS is old, it can be recrystallized from acetic acid to ensure high purity.
-
Reaction Monitoring: Follow the reaction's progress using Thin Layer Chromatography (TLC). The product, being more unsaturated, should have a different Rf value than the starting material.
-
Optimize the Elimination Step:
-
After the reaction with NCS (which is often done in a non-polar solvent like CCl₄ or CH₂Cl₂), the solvent should be removed.
-
The residue is then redissolved in a suitable solvent (e.g., THF, Toluene) and treated with the base at the appropriate temperature (this can range from room temperature to reflux, depending on the substrate and base).
-
Question 4: My final product is impure, showing multiple spots on TLC, and is difficult to purify.
Answer: This indicates the formation of side products. The reaction with NCS can be complex.
-
Side Product 1 - Dichlorinated Species: Using excess NCS or prolonged reaction times can lead to the formation of dichlorinated proline derivatives.
-
Side Product 2 - Succinimide: The major byproduct from the reaction is succinimide, which is water-soluble and can often be removed with an aqueous wash during workup.
-
Side Product 3 - Pyrrole-2-carboxylate: Over-oxidation can lead to the formation of the aromatic pyrrole ring, which is a common issue in the oxidation of proline derivatives.[]
Caption: Potential reaction pathways and side products.
Troubleshooting & Purification Protocol:
-
Control Stoichiometry: Use no more than 1.1 equivalents of NCS.
-
Aqueous Workup: After the base-mediated elimination, perform an aqueous workup. A typical procedure involves diluting the reaction mixture with ethyl acetate or dichloromethane, washing with water, then a mild acid (e.g., 1M HCl) to protonate the product and a final brine wash.[9] The succinimide byproduct will be removed in the aqueous layers.
-
Final Purification - Crystallization: The crude product, obtained after drying and evaporating the organic solvent, is often an oil or waxy solid. It must be converted back to the hydrochloride salt for stability and crystallization.
-
Dissolve the crude free-base product in a minimal amount of a suitable solvent (e.g., ethyl acetate, isopropanol).
-
Slowly add a solution of HCl in ether or isopropanol until the solution is acidic.
-
Cool the solution to induce crystallization. The pure hydrochloride salt should precipitate.
-
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to convert the final product back to a hydrochloride salt? The free amine of 3,4-Dehydro-L-proline methyl ester is a relatively unstable oil. Converting it to the hydrochloride salt provides a stable, crystalline solid that is easier to handle, weigh, and store. Its enhanced solubility in certain solvents can also be beneficial for subsequent reactions.[1]
Q2: What analytical methods can I use to confirm the identity and purity of my final product?
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. The ¹H NMR spectrum should clearly show the vinyl protons of the double bond (typically between 5.5-6.5 ppm) and the disappearance of the corresponding methylene protons from the starting material.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress and assessing crude purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, especially when dealing with chiral compounds.[10]
Q3: Are there alternative methods for the dehydrogenation step? Yes, while the NCS method is common, other methods exist, though they may require less common reagents or harsher conditions. These can include methods involving other N-haloimides (like N-Bromosuccinimide) or transition-metal-catalyzed oxidations. However, for laboratory-scale synthesis, the NCS protocol often represents the most practical approach.
Q4: What are the primary safety precautions I should take?
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. It reacts violently with water to release toxic HCl and SO₂ gas. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
N-Chlorosuccinimide (NCS): An irritant and a strong oxidizing agent. Avoid contact with skin and eyes. Do not mix with reducing agents.
-
Strong Bases (e.g., Potassium tert-butoxide): Corrosive and react with water. Handle in an inert atmosphere if possible.
References
- Google Patents. (2016).
- Google Patents. (2020). CN107827802B - Synthesis method of D-proline.
-
CSIRO Publishing. (1969). On the synthesis of 3,4-dihydroxyprolines. I. cis-Glycolation of 3,4-dehydroproline derivatives. Australian Journal of Chemistry. [Link]
-
Organic Syntheses. (n.d.). L-Proline, 2-methyl-. [Link]
-
Sciencemadness Discussion Board. (2007). L-Proline Esterification. [Link]
-
Wiley-VCH. (n.d.). SUPPORTING INFORMATION. [Link]
-
Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. [Link]
- Google Patents. (2021). CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
-
Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). [Link]
-
ResearchGate. (2015). Kinetics and Mechanism of Oxidation of L-Proline by N-Bromosuccinimide in Aqueous Acidic Medium. [Link]
-
Nanjing Suru Chemical Co., Ltd. (n.d.). N-Chlorosuccinimide: The Reliable Oxidizing Agent for Organic Reactions. [Link]
-
Reddit. (2023). Why are my ester hydrolysis not working. [Link]
-
International Journal of Research in Pharmacy and Chemistry. (2014). A MECHANISTIC INVESTIGATION OF THE OXIDATION OF CHALCONES BY N-CHLOROSUCCINIMIDE IN AQUEOUS ACETIC ACID MEDIUM. [Link]
-
NIH National Center for Biotechnology Information. (2013). Synthesis of Azobenzenes Using N-Chlorosuccinimide and DBU. [Link]
-
Royal Society of Chemistry. (2013). Fluorometric determination of proline in honey by high-performance liquid chromatography after pre-column derivatization. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CN106083684A - The preparation method of proline esters hydrochlorate - Google Patents [patents.google.com]
- 3. Sciencemadness Discussion Board - L-Proline Esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 6. suru-chem.com [suru-chem.com]
- 7. Synthesis of Azobenzenes Using N-Chlorosuccinimide and DBU - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification of 3,4-Dehydro-L-proline Methyl Ester Hydrochloride
Introduction: This guide is designed for researchers, medicinal chemists, and process development scientists working with 3,4-Dehydro-L-proline methyl ester hydrochloride. As a key chiral building block in the synthesis of novel therapeutics and peptides, its purity is paramount to the success of subsequent experimental steps.[1] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this valuable compound. The methodologies described herein are grounded in established principles of organic chemistry and extensive experience with analogous amino acid derivatives.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Q1: My product "oiled out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" is a common issue with polar organic salts, where the compound separates from the solution as a liquid phase at a temperature above its melting point (or as a supersaturated, low-melting eutectic with impurities). This prevents the formation of a pure crystalline lattice.
Causality: This often happens when the solution is cooled too rapidly or when the solvent system is not ideal for the compound's solubility profile. The high polarity of the hydrochloride salt can make it challenging to find a solvent that provides a steep solubility curve—high solubility when hot and low solubility when cold.
Solutions:
-
Re-heat and Add More "Good" Solvent: Re-dissolve the oil by heating the mixture and adding a small amount of the solvent in which your compound is more soluble (the "good" solvent). This increases the total solvent volume and lowers the saturation point, allowing the solution to cool to a lower temperature before precipitation begins.
-
Slow Down the Cooling Process: Rapid cooling encourages precipitation over crystallization. After dissolving your compound at an elevated temperature, allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool or paper towels. Once at room temperature, proceed with further cooling in an ice bath or refrigerator.
-
Solvent System Modification: If the issue persists, the solvent system needs adjustment. A common strategy is to use a binary solvent system. Dissolve the compound in a minimum amount of a polar "good" solvent (e.g., methanol, ethanol) and then slowly add a less polar "bad" solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly. A patent for a similar compound, proline methyl ester hydrochloride, suggests recrystallization from dichloroethane at low temperatures.[1]
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic imperfections that can serve as nucleation sites. Alternatively, if you have a small amount of pure solid, add a "seed crystal" to the cooled solution to initiate crystallization.
Q2: After recrystallization, my yield is very low. How can I improve it?
A2: A low yield is typically due to using an excessive amount of solvent or selecting a solvent system in which the compound has significant solubility even at low temperatures.
Solutions:
-
Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to fully dissolve the compound. Working with smaller, more concentrated batches can sometimes improve yields.
-
Optimize the Solvent System: Perform small-scale solubility tests to find a solvent or solvent pair that provides a large solubility differential between hot and cold conditions. For amino acid ester hydrochlorides, systems like methanol/diethyl ether, ethanol/diethyl ether, or isopropanol/hexane are often effective.[2][3]
-
Concentrate the Mother Liquor: A significant amount of your compound may remain dissolved in the filtrate (mother liquor). Carefully reduce the volume of the mother liquor by rotary evaporation and cool the concentrated solution to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
-
Ensure Complete Precipitation: Allow sufficient time for crystallization at a low temperature (e.g., 0-4 °C in a refrigerator or ice bath). Ensure the final filtration is done while the mixture is cold. Wash the collected crystals with a minimal amount of ice-cold fresh solvent to remove residual mother liquor without dissolving the product.
Q3: My compound appears pure by ¹H NMR, but I still see a persistent impurity in my HPLC analysis. How can I remove it?
A3: This situation suggests the presence of an impurity that has a similar NMR spectrum to your product (e.g., a stereoisomer or a structurally very similar byproduct) but is separable by chromatography.
Causality: Potential impurities could include the corresponding free acid (from ester hydrolysis), unreacted starting materials, or diastereomers if the stereocenter is compromised during synthesis. For dehydroamino acids, side reactions during their synthesis can also lead to closely related byproducts.
Solutions:
-
Flash Column Chromatography: If recrystallization fails to remove the impurity, column chromatography is the next logical step. Given the polarity of the hydrochloride salt, you have two primary options:
-
Normal Phase (Silica Gel): This can be challenging due to the potential for strong interaction between the polar salt and the acidic silica. Use a highly polar mobile phase, such as a gradient of methanol in dichloromethane (e.g., 0% to 20% MeOH in DCM). To improve peak shape and reduce tailing, it is often necessary to add a modifier to the mobile phase, such as a small amount of triethylamine (to neutralize acidic sites on the silica) or acetic/formic acid.[4]
-
Reversed-Phase (C18): This is often the preferred method for purifying polar and water-soluble compounds.[5] A typical mobile phase would be a gradient of acetonitrile or methanol in water. Adding a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape for amines.
-
-
Preparative HPLC: For very difficult separations or when very high purity (>99.5%) is required, preparative HPLC is the most powerful tool. The conditions can be scaled up from your analytical HPLC method.
Frequently Asked Questions (FAQs)
Q1: What is the best way to assess the purity of my final product?
A1: A multi-technique approach is recommended to ensure the purity and identity of this compound. Commercial suppliers often cite a purity of ≥98% by NMR.[1]
-
¹H and ¹³C NMR Spectroscopy: This is essential for confirming the chemical structure and assessing for the presence of organic impurities. The spectrum should be clean, with correct chemical shifts, multiplicities, and integration values. The absence of residual solvents should also be confirmed.
-
High-Performance Liquid Chromatography (HPLC): HPLC is highly sensitive for detecting non-volatile impurities. A reversed-phase method (e.g., C18 column with a water/acetonitrile gradient containing 0.1% TFA) is typically suitable for amino acid derivatives and can provide a precise quantitative measure of purity (e.g., by peak area percentage at a specific UV wavelength).
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Optical Rotation: As a chiral compound, measuring the specific rotation provides confirmation of its enantiomeric purity. The reported value is [α]D²⁵ = -199.0 ± 3º (c=1 in MeOH).[1]
Q2: What are the likely impurities I might encounter?
A2: The impurities will depend on the synthetic route used. However, some common possibilities include:
-
Starting Materials: Unreacted 3,4-Dehydro-L-proline.
-
Byproducts of Esterification: If using methods like SOCl₂ in methanol, byproducts from side reactions can occur.
-
Hydrolysis Product: The free carboxylic acid, 3,4-Dehydro-L-proline, if the ester is exposed to water for extended periods, especially under non-acidic conditions.
-
Dipeptide Formation: Small amounts of self-condensation products may form under certain conditions.
-
Residual Solvents: Solvents used in the reaction or purification (e.g., methanol, diethyl ether, dichloromethane).
Q3: What are the recommended storage conditions for this compound?
A3: this compound is typically an off-white powder.[1] Due to the ester functionality, which can be susceptible to hydrolysis, and the unsaturation, which could potentially be reactive, it is best to store the compound under controlled conditions. The recommended storage is at 0-8 °C in a tightly sealed container, protected from moisture and light.[1]
Experimental Protocols & Workflows
Workflow for Purification and Troubleshooting
The following diagram outlines a general workflow for the purification of this compound.
Caption: General purification and troubleshooting workflow.
Protocol 1: Recrystallization
This protocol provides starting points. Small-scale trials are essential to determine the optimal solvent system for your specific batch.
1. Initial Solvent Screening (Small Scale): a. Place ~10-20 mg of your crude material into several small test tubes. b. Add a few drops of different solvents (e.g., methanol, ethanol, isopropanol, acetonitrile) to each tube. Observe solubility at room temperature. c. For solvents where the compound is sparingly soluble, gently heat the tube. A good single solvent will dissolve the compound when hot but show low solubility when cold. d. For solvents where the compound is very soluble (e.g., methanol), test binary systems by adding an anti-solvent (e.g., diethyl ether, ethyl acetate) dropwise to the dissolved sample.
2. Bulk Recrystallization (Example using Methanol/Diethyl Ether): a. Place the crude this compound in an Erlenmeyer flask with a stir bar. b. Add a minimal volume of methanol and heat gently (e.g., in a warm water bath) while stirring until the solid is completely dissolved. c. Remove from heat. Slowly add diethyl ether dropwise while stirring until a persistent cloudiness appears. d. Add a few drops of methanol to re-dissolve the precipitate, resulting in a clear, saturated solution. e. Remove the stir bar, cover the flask, and allow it to cool slowly to room temperature. f. Once at room temperature, place the flask in an ice bath or refrigerator (0-4 °C) for at least 1-2 hours to maximize crystal formation. g. Collect the crystals by vacuum filtration, washing with a small amount of ice-cold diethyl ether. h. Dry the crystals under high vacuum.
| Parameter | Suggested Solvents/Systems for Screening |
| Single Solvents | Isopropanol, Acetonitrile |
| Binary Systems (Good/Bad) | Methanol/Diethyl Ether, Ethanol/Ethyl Acetate, Isopropanol/Hexane |
Protocol 2: Flash Column Chromatography
This is a starting point for method development. The choice between normal and reversed-phase depends on the nature of the impurities and available equipment.
Method A: Normal Phase on Silica Gel Best for less polar impurities.
-
Stationary Phase: Standard silica gel (60 Å, 40-63 µm).
-
Mobile Phase: A gradient of methanol (MeOH) in dichloromethane (DCM).
-
Starting Eluent: 100% DCM
-
Ending Eluent: 80:20 DCM:MeOH
-
Modifier: To improve peak shape, consider adding 0.1-0.5% triethylamine (TEA) or acetic acid to the mobile phase. Perform TLC analysis first to see which modifier is more effective.
-
-
Procedure: a. Dry-load the crude sample onto a small amount of silica gel. b. Equilibrate the column with the starting eluent. c. Load the sample and begin the gradient elution. d. Monitor the elution by TLC or by collecting fractions for HPLC analysis. e. Combine the pure fractions and remove the solvent under reduced pressure.
Method B: Reversed-Phase on C18 Best for polar impurities and often provides better results for salts.
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase: A gradient of acetonitrile (ACN) in water.
-
Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA)
-
Solvent B: Acetonitrile + 0.1% TFA or FA
-
Gradient: Start with 95:5 A:B, and gradually increase the proportion of B to 50:50 or higher, depending on the elution of the compound.
-
-
Procedure: a. Dissolve the sample in a minimal amount of the initial mobile phase (or water/methanol). b. Equilibrate the C18 column with the starting mobile phase (e.g., 95:5 A:B). c. Load the sample onto the column. d. Run the gradient, collecting fractions. e. Analyze fractions by HPLC. f. Combine pure fractions. Lyophilization is often the best method to remove the aqueous mobile phase.
References
-
13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162). (n.d.). Human Metabolome Database. Retrieved January 17, 2026, from [Link]
-
3,4-Dehydro-L-proline. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
- Badowska-Roslonek, K., & Kaczmarek, K. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(1), 11158.
- Gothwal, A., et al. (2008). Synthesis and evaluation of flurbiprofen-amino acid prodrugs. SciELO.
- Various Authors. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). (n.d.). Human Metabolome Database. Retrieved January 17, 2026, from [Link]
- Fleet, G. W. J., et al. (2009). (2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3138.
- Various Authors. (2022). De-esterification of amino acid esters.
- King, B. (n.d.).
- The Choice of Mobile Phase in Reversed-Phase Flash Chrom
- Method for producing amino acid ester hydrochloride. (2009).
-
Synthesis of A. (2S,4R)-4-hydroxy-2-pyrrolidinecarboxylic acid methyl ester. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]
- Method for producing amino acid ester hydrochloride. (2003).
-
1H NMR Spectrum (1D, D2O, experimental) (HMDB0000162). (n.d.). Human Metabolome Database. Retrieved January 17, 2026, from [Link]
- Various Authors. (2023).
- Preparation method for pyrrolidine-2-carboxylic acid derivatives. (2016).
- Luckose, F., et al. (2015). Effects of amino acid derivatives on physical, mental, and physiological activities. Critical Reviews in Food Science and Nutrition, 55(13), 1793-1144.
- Various Authors. (2017). Flash column of very polar amine without access to reverse phase silica? Reddit.
- Amino acid methyl ester hydrochloride preparation. (2013).
- Polar Hydrophilic Compounds in Pharmaceutical Analysis. (n.d.). Merck.
- SUPPORTING INFORM
- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
- A kind of method of refining prolinamide. (2011).
Sources
Overcoming solubility issues with 3,4-Dehydro-L-proline methyl ester hydrochloride in organic solvents.
Welcome to the technical support center for 3,4-Dehydro-L-proline methyl ester hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide expert advice and troubleshoot common challenges associated with the solubility of this versatile building block in organic solvents. As a proline derivative, it is instrumental in the synthesis of novel peptides and pharmaceutical agents.[1][2] However, its salt form, while enhancing stability and general solubility, can present challenges in specific organic media. This guide offers practical, experience-driven solutions to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it provided as a hydrochloride salt?
A1: this compound is a derivative of the amino acid L-proline, featuring a double bond in the pyrrolidine ring and a methyl ester protecting the carboxylic acid.[1] It serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical and peptide development.[1] The hydrochloride (HCl) salt form is utilized to improve the compound's stability and overall solubility, making it more amenable to laboratory handling and formulation.[1]
Q2: I'm observing a white powder that is difficult to dissolve in my non-polar organic solvent. Is this expected?
A2: Yes, this is a common observation. As a hydrochloride salt, the compound is ionic and thus exhibits high polarity. This inherent polarity makes it poorly soluble in non-polar organic solvents such as hexanes, toluene, or diethyl ether. For effective dissolution, more polar organic solvents are required.
Q3: What are the general solvent recommendations for dissolving this compound?
A3: A good starting point is to use polar aprotic solvents or polar protic solvents. Based on data for similar proline derivatives, like N-Boc-L-proline, solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol are effective.[3] Methanol is also a viable option, as indicated in some synthetic procedures for related compounds.[4] For reactions in less polar solvents like dichloromethane (DCM), a co-solvent or specific techniques may be necessary.
Q4: Can heating be used to improve the solubility of this compound?
A4: Gentle heating can be employed to aid dissolution. However, it is crucial to do so with caution, as excessive heat can lead to degradation of the compound. It is advisable to warm the solvent just enough to encourage dissolution and to do so for a minimal amount of time.
Q5: What should I do if the compound "oils out" instead of dissolving?
A5: "Oiling out" typically occurs when the compound is not fully soluble in the chosen solvent system at the given concentration and temperature. This can sometimes be resolved by adding a more polar co-solvent, increasing the total solvent volume to reduce the concentration, or by gently warming the mixture. If these methods are unsuccessful, it may be necessary to select a different primary solvent.
Troubleshooting Common Solubility Issues
This section provides a systematic approach to resolving common solubility challenges encountered during experimental work.
Visual Troubleshooting Guide
The following flowchart illustrates a decision-making process for addressing solubility problems with this compound.
Caption: Troubleshooting workflow for solubility issues.
Advanced Dissolution Protocols
For more challenging applications, such as peptide synthesis where the hydrochloride salt may need to be neutralized for the subsequent coupling step, the following protocols are recommended.
Protocol 1: Standard Dissolution in Polar Aprotic Solvents
This protocol is suitable for applications where the hydrochloride salt form is acceptable.
Objective: To prepare a stock solution of this compound.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add a portion of the solvent (e.g., DMF or DMSO) to the vial. A starting concentration of 10-20 mg/mL is a reasonable target, similar to related compounds.[3]
-
Vortex the mixture for 30-60 seconds.
-
If the solid has not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution for any remaining particulate matter. If necessary, continue sonication in short bursts.
-
Once fully dissolved, the stock solution is ready for use. Store appropriately, typically at low temperatures and protected from moisture.
Protocol 2: In-situ Neutralization for Improved Solubility in Less Polar Solvents
This protocol is designed for situations, such as peptide coupling reactions, where the free amine form of the proline derivative is required and solubility in solvents like dichloromethane (DCM) is necessary.
Objective: To dissolve and neutralize this compound for use in a subsequent reaction.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
A non-nucleophilic base, such as Diisopropylethylamine (DIPEA or Hünig's base)
-
Magnetic stirrer and stir bar
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the this compound.
-
Add anhydrous DCM to create a suspension.
-
Begin stirring the suspension.
-
Slowly add one equivalent of a tertiary base, such as DIPEA, to the suspension.[5] This will react with the hydrochloride to form the free amine and diisopropylethylammonium chloride.
-
Continue stirring at room temperature. The solid should gradually dissolve as the free amine is formed, which is more soluble in DCM than the hydrochloride salt.
-
The resulting solution containing the free amine of 3,4-Dehydro-L-proline methyl ester is now ready for the next synthetic step, such as peptide coupling.
Solvent Property Overview
The choice of solvent is critical for successfully dissolving this compound. The following table provides a qualitative summary of recommended solvents and their relevant properties.
| Solvent | Polarity (Dielectric Constant) | Type | Rationale for Use |
| Water | 78.5 | Polar Protic | High solubility is expected due to the ionic nature of the salt.[6] |
| Methanol (MeOH) | 32.7 | Polar Protic | Good for dissolving polar compounds and often used in reactions involving amino acid esters.[4] |
| Ethanol (EtOH) | 24.5 | Polar Protic | A viable polar protic solvent, with demonstrated effectiveness for similar proline derivatives.[3] |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | An excellent solvent for many polar organic molecules and commonly used in peptide synthesis.[3] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | A highly polar solvent capable of dissolving a wide range of compounds, including salts.[3] |
| Dichloromethane (DCM) | 9.1 | Non-polar | Generally poor for the HCl salt, but suitable for the free amine form after neutralization.[5] |
References
-
Request PDF. (n.d.). Solubility Behavior and Data Modeling of l -Proline in Different Neat and Binary Solvent Systems. ResearchGate. Retrieved January 17, 2026, from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 17, 2026, from [Link]
-
Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. r/chemistry. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2018, April 10). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? Retrieved January 17, 2026, from [Link]
-
Thieme. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues. Science of Synthesis. Retrieved January 17, 2026, from [Link]
-
Dissolution Technologies. (2022, November 4). Dissolution Method Troubleshooting. Retrieved January 17, 2026, from [Link]
-
Gellman, S. H. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 138(4), 1244–1254. [Link]
-
Ojala, K., Salmia, J., Shevchenko, A., Ylikotila, J., Korjamo, T., van Veen, B., ... & Juppo, A. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International journal of pharmaceutics, 606, 120875. [Link]
-
MDPI. (n.d.). L-Proline-Based Natural Deep Eutectic Solvents as Efficient Solvents and Catalysts for the Ultrasound-Assisted Synthesis of Aurones via Knoevenagel Condensation. Retrieved January 17, 2026, from [Link]
Sources
Technical Support Center: Preventing Racemization of 3,4-Dehydro-L-proline Methyl Ester Hydrochloride
Welcome to the technical support center for 3,4-Dehydro-L-proline methyl ester hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable chiral building block.[1][2] Maintaining the stereochemical integrity of this compound is critical for the successful synthesis of bioactive molecules, including peptide-based therapeutics and drugs targeting neurological disorders.[1] This resource provides in-depth troubleshooting advice, preventative strategies, and validated protocols to help you mitigate the risk of racemization during your chemical reactions.
Part 1: The Root Cause: Understanding the Racemization Mechanism
Racemization, or epimerization, at the α-carbon (C2) is the primary challenge when working with amino acid derivatives. This process involves the conversion of the desired L-enantiomer into its D-enantiomer, resulting in a loss of optical purity that can be difficult to rectify and may alter the final product's biological activity.[3]
The core of the issue lies in the acidity of the α-proton. Under basic conditions, a base can abstract this proton to form a planar, achiral enolate intermediate.[3][4] Subsequent reprotonation of this intermediate can occur from either face of the planar structure, leading to a mixture of both L- and D-isomers.[4] Several factors, including the choice of base, solvent, temperature, and reaction time, critically influence the rate of this undesirable side reaction.[5][6]
The unique structure of 3,4-Dehydro-L-proline, with its flattened pyrroline ring due to the C3-C4 double bond, may influence the stability of the enolate intermediate and the kinetics of racemization.[7][8][9]
Caption: Figure 1. Base-Catalyzed Racemization Mechanism
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered in the lab in a direct question-and-answer format.
Q1: I've observed significant racemization in my N-acylation reaction. What is the most likely cause?
A1: The most frequent culprits for racemization are an inappropriate choice of base and elevated reaction temperatures.[3][6][10]
-
Base Selection: Using a strong, sterically small base like triethylamine (TEA) can readily abstract the α-proton, leading to racemization.[6] The basicity and steric hindrance of the base are critical factors.[6]
-
Temperature: Higher temperatures accelerate all reaction rates, including the rate of proton abstraction and enolate formation, thereby increasing racemization.[10][11] Reactions should be conducted at the lowest feasible temperature.
-
Reaction Time: Prolonged exposure to basic conditions increases the opportunity for racemization. Monitor the reaction closely and quench it as soon as it reaches completion.
Q2: How should I handle the this compound starting material?
A2: The hydrochloride salt means the secondary amine is protonated. This acidic proton must be neutralized before the amine can act as a nucleophile (e.g., in an acylation or coupling reaction). This neutralization step is a critical point where racemization can be inadvertently introduced.
-
Incorrect Neutralization: Adding a strong base directly to the reaction mixture to neutralize the salt and catalyze the reaction in one step is a common error that promotes racemization.
-
Recommended Procedure: Perform a separate, carefully controlled neutralization step before adding your acylating agent or coupling partner. A standard approach is to dissolve the hydrochloride salt in a suitable solvent (e.g., DCM or THF), add a mild base (like NaHCO₃ or K₂CO₃) and water, and extract the free amine into the organic layer. Dry the organic layer thoroughly (e.g., with Na₂SO₄ or MgSO₄) before proceeding with the next step. This ensures the subsequent reaction is not performed in the presence of excess base and water.
Q3: Which base is best for minimizing racemization during peptide coupling or acylation reactions?
A3: The ideal base is one that is strong enough to facilitate the desired reaction but is too sterically hindered to easily abstract the sensitive α-proton.[3][12]
-
Highly Recommended: N,N-Diisopropylethylamine (DIEA, Hünig's base) and 2,4,6-collidine are excellent choices.[6][12] Their bulky alkyl groups create steric hindrance around the nitrogen atom, making them poor proton abstractors at the α-carbon but effective proton scavengers for the main reaction.[3][6]
-
Use with Caution: N-methylmorpholine (NMM) is less basic and less hindered than DIEA and can be a good option, but may still be more prone to causing racemization than DIEA or collidine.[6]
-
Generally Avoid: Triethylamine (TEA) has relatively small ethyl groups, offering little steric protection, and should be avoided in sensitive reactions.[6]
Q4: What are the optimal solvent and temperature conditions to prevent racemization?
A4: The choice of solvent can influence the stability of the enolate intermediate, while temperature provides the energy for the racemization process to occur.[11]
-
Solvents: Polar aprotic solvents like Dimethylformamide (DMF) can stabilize the enolate intermediate, potentially increasing the risk of racemization, especially with certain coupling reagents.[13] Dichloromethane (DCM) and Tetrahydrofuran (THF) are often safer choices.[13]
-
Temperature: Always start reactions at low temperatures, such as 0 °C or even -20 °C, using an ice or dry ice bath. Allow the reaction to warm slowly to room temperature only if necessary, while carefully monitoring for both product formation and the onset of racemization via TLC or LC-MS.
Q5: How can I accurately determine the enantiomeric excess (e.e.) of my product?
A5: Visual inspection by TLC or standard HPLC/LC-MS is insufficient to detect racemization, as enantiomers have identical physical properties in an achiral environment. Specialized analytical techniques are required.
-
Chiral HPLC: This is the gold standard. Using a chiral stationary phase (CSP), such as one based on polysaccharides (e.g., Chiralpak series) or macrocyclic glycopeptides, can effectively separate the L- and D-enantiomers.[14]
-
Indirect HPLC Analysis: An alternative is to derivatize the product with a chirally pure reagent (a chiral derivatizing agent, CDA) to form diastereomers.[15][16] These diastereomers have different physical properties and can be separated on a standard achiral reverse-phase HPLC column (e.g., C18).[15][16] Marfey's reagent is a common CDA for this purpose.[16][17]
Part 3: Proactive Prevention & Recommended Protocols
Adhering to best practices is the most effective way to ensure stereochemical purity.
Decision-Making Flowchart for Troubleshooting Racemization
Caption: A troubleshooting guide for identifying and solving racemization issues.
Protocol: Racemization-Suppressed N-Acylation
This protocol provides a general workflow for the N-acylation of this compound with an acid chloride, emphasizing racemization control.
1. Neutralization of the Starting Material (Free Amine Generation): a. Dissolve this compound (1.0 eq) in dichloromethane (DCM, ~0.1 M). b. Add to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). c. Shake the funnel vigorously for 1-2 minutes and allow the layers to separate. d. Extract the aqueous layer twice more with DCM. e. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free amine as an oil. Crucially, use this material immediately in the next step.
2. N-Acylation Reaction: a. Dissolve the freshly prepared free amine (1.0 eq) in anhydrous DCM (~0.1 M) in a flame-dried flask under an inert atmosphere (Argon or Nitrogen). b. Add a sterically hindered base, such as N,N-Diisopropylethylamine (DIEA) (1.2 eq). c. Cool the mixture to 0 °C in an ice-water bath. d. Slowly add a solution of the desired acid chloride (1.1 eq) in anhydrous DCM dropwise over 10-15 minutes. e. Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes. f. Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). g. Proceed with a standard aqueous workup and purification by column chromatography.
Part 4: Data Summary Tables
For quick reference, the following tables summarize key experimental parameters.
Table 1: Base Selection Guide for Minimizing Racemization
| Base | Chemical Name | pKa (approx.) | Steric Hindrance | Racemization Risk | Recommendation |
| DIEA | N,N-Diisopropylethylamine | 10.7 | High | Low | Highly Recommended [6][12] |
| Collidine | 2,4,6-Trimethylpyridine | 7.4 | High | Low | Highly Recommended [6] |
| NMM | N-Methylmorpholine | 7.4 | Medium | Moderate | Good Alternative |
| TEA | Triethylamine | 10.8 | Low | High | Not Recommended[6] |
| K₂CO₃, NaHCO₃ | Potassium/Sodium Bicarbonate | 10.3 / 10.3 | N/A (Inorganic) | Low (in workup) | Recommended for neutralization/workup only |
Table 2: Summary of Recommended Conditions for Sensitive Reactions
| Parameter | Recommended | Rationale |
| Base | DIEA, 2,4,6-Collidine | Steric hindrance prevents α-proton abstraction.[3][6][12] |
| Solvent | DCM, THF | Less likely to stabilize the enolate intermediate compared to DMF.[13] |
| Temperature | 0 °C to -20 °C | Reduces the rate of the racemization side reaction.[18] |
| Reaction Time | As short as possible | Minimizes exposure to conditions that promote racemization. |
| Analysis | Chiral HPLC | Provides accurate measurement of enantiomeric excess (e.e.).[14] |
By understanding the mechanism of racemization and carefully controlling reaction parameters—especially the choice of base and temperature—researchers can confidently use this compound to achieve their synthetic goals while preserving its critical stereochemical integrity.
References
-
Interpreting the effects of temperature and solvent composition on separation of amino-acid racemates by chiral ligand-exchange chromatography. PubMed. Available at: [Link]
-
Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry. Available at: [Link]
-
Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. ResearchGate. Available at: [Link]
-
Epimerisation in Peptide Synthesis. PubMed Central (PMC), National Institutes of Health (NIH). Available at: [Link]
-
HPLC Separation of Enantiomers of a-Substituted Proline Analogues by the Application of (S)-N-(4. ResearchGate. Available at: [Link]
-
Chiral Derivatization Method for the Separation of Enantiomers of LProlinamide by Reverse Phase HPLC. Juniper Publishers. Available at: [Link]
-
Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. ResearchGate. Available at: [Link]
-
enzyme-catalyzed isomerization of amino acid residues in peptide chains. PubMed Central. Available at: [Link]
-
Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. PubMed. Available at: [Link]
-
12.3: Isomerization at the α-Carbon. Chemistry LibreTexts. Available at: [Link]
-
Direct detection of the α-carbon radical intermediate formed by OspD: Mechanistic insight into radical SAM peptide epimerization. PubMed Central. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Formation and stability of the enolates of N-protonated proline methyl ester and proline zwitterion in aqueous solution: a nonenzymatic model for the first step in the racemization of proline catalyzed by proline racemase. PubMed. Available at: [Link]
-
Method for the Racemization of Optically Active Amino Acids. Sciencemadness.org. Available at: [Link]
-
Understanding ring-closing and racemization to prepare α-amino acid NCA and NTA monomers: a DFT study. RSC Publishing. Available at: [Link]
-
Minimization of cysteine racemization during stepwise solid-phase peptide synthesis. ResearchGate. Available at: [Link]
-
Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Available at: [Link]
-
Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters1,2. ACS Publications. Available at: [Link]
-
Racemization of amino acid esters by aromatic aldehydes in basic non-aqueous solvents. SciSpace. Available at: [Link]
-
Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed. Available at: [Link]
- Process for the racemization of α-amino acids. Google Patents.
-
cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the 'unpuckered' proline. National Institutes of Health (NIH). Available at: [Link]
-
Regulation of collagen synthesis and maturation by 3,4-dehydroproline. eurekamag.com. Available at: [Link]
-
Epimerization Explained: Definition, Examples, Practice & Video Lessons. Pearson. Available at: [Link]
-
Racemization-free and scalable amidation of L-proline in organic media using ammonia and biocatalyst only. RSC Publishing. Available at: [Link]
-
(PDF) cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the 'unpuckered' proline. ResearchGate. Available at: [Link]
-
3,4-Dehydroproline inhibits cell wall assembly and cell division in tobacco protoplasts. PMC. Available at: [Link]
-
cis-trans-Amide Isomerism of the 3,4-dehydroproline Residue, the 'Unpuckered' Proline. beilstein-journals.org. Available at: [Link]
-
L-Proline. Organic Syntheses Procedure. Available at: [Link]
-
L-Proline Esterification. Sciencemadness Discussion Board. Available at: [Link]
-
Selective inhibition of proline hydroxylation by 3,4-dehydroproline. PubMed. Available at: [Link]
Sources
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- 5. pubs.acs.org [pubs.acs.org]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the ‘unpuckered’ proline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cis-trans-Amide isomerism of the 3,4-dehydroproline residue, the 'unpuckered' proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciencemadness.org [sciencemadness.org]
- 11. Interpreting the effects of temperature and solvent composition on separation of amino-acid racemates by chiral ligand-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Understanding ring-closing and racemization to prepare α-amino acid NCA and NTA monomers: a DFT study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Troubleshooting guide for reactions involving 3,4-Dehydro-L-proline methyl ester hydrochloride.
Welcome to the technical support center for 3,4-Dehydro-L-proline methyl ester hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during its use.
Section 1: Compound Profile & Safe Handling
This section covers the fundamental properties and essential safety protocols for handling this compound.
Question: What are the key physical and chemical properties of this compound?
Answer: this compound is an off-white, crystalline powder. It is a derivative of the amino acid L-proline, featuring a double bond in the pyrrolidine ring and a methyl ester protecting the carboxylic acid.[1] The hydrochloride salt form significantly enhances its solubility in polar solvents, particularly methanol, and improves its stability for storage.[1] However, the compound is hygroscopic and should be handled accordingly.[2][3]
| Property | Value | Source |
| CAS Number | 186145-08-4 | [1] |
| Molecular Formula | C₆H₉NO₂·HCl | [1] |
| Molecular Weight | 163.60 g/mol | [1] |
| Appearance | Off-white powder | [1] |
| Optical Rotation | [a]²⁵_D = -199.0 ± 3º (c=1 in MeOH) | [1] |
| Stability | Hygroscopic | [2] |
Question: What are the recommended storage and handling conditions for this compound?
Answer: Due to its hygroscopic nature, stringent handling and storage conditions are critical to maintain the compound's integrity.[2]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at freezer temperatures, typically specified as 0-8°C or -20°C.[1][4] This minimizes moisture absorption and degradation.
-
Handling: Always handle the compound in a dry, well-ventilated area or a glovebox. Avoid the formation of dust.[2][3] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] When weighing, allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Incompatibilities: Avoid contact with strong oxidizing agents, moisture, and water.[2] Exposure to moist air or water can lead to hydrolysis of the methyl ester.
Section 2: Fundamental Reaction Chemistry
Understanding the core reactivity is crucial for successful experimentation.
Question: Why is the compound supplied as a hydrochloride salt, and how does this impact its reactivity?
Answer: The compound is supplied as a hydrochloride (HCl) salt for two primary reasons: stability and solubility. The protonated secondary amine is less susceptible to oxidation and other degradation pathways, leading to a longer shelf life. The salt form also enhances solubility in polar solvents.[1]
However, for most reactions, particularly N-acylation or peptide coupling, the secondary amine must be in its neutral, free base form to act as a nucleophile. The positive charge on the protonated amine renders it non-nucleophilic. Therefore, the first step in most reaction sequences is the in situ neutralization of the hydrochloride salt.
Question: How do I correctly prepare the free amine of 3,4-Dehydro-L-proline methyl ester for a reaction?
Answer: To generate the nucleophilic free amine, a non-nucleophilic organic base must be added to the reaction mixture. The choice and amount of base are critical.
-
Dissolve the Reagent: Dissolve the this compound in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Tetrahydrofuran (THF)).
-
Add the Base: Add at least one molar equivalent of a tertiary amine base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). It is common practice to use a slight excess (1.05-1.2 equivalents) to ensure complete neutralization. For couplings that are sensitive to racemization (less of a concern for the coupling partner of proline itself but good practice), a weaker base like N-methylmorpholine (NMM) may be preferred.[5]
-
Stir: Allow the mixture to stir for 15-30 minutes at 0°C or room temperature. During this time, the added base will scavenge the HCl, forming a salt (e.g., triethylammonium chloride) and liberating the free secondary amine. The salt byproduct often precipitates if a less polar solvent like DCM is used.
Question: I am observing an unexpected byproduct in my reaction. What could it be?
Answer: The unique structure of 3,4-Dehydro-L-proline methyl ester can lead to specific side reactions.
-
Hydrolyzed Starting Material: A spot on your TLC corresponding to 3,4-Dehydro-L-proline (the free acid) indicates hydrolysis of the methyl ester. This is typically caused by excess moisture or prolonged exposure to basic or acidic conditions during workup.
-
N-Acylurea: If using a carbodiimide coupling reagent like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, especially if the nucleophilic attack by the amine is slow (e.g., due to steric hindrance). Using an additive like HOBt or HOSu can mitigate this. [5]3. Reactions at the Double Bond: While the C=C double bond is not highly reactive, it can be susceptible to certain reactions under harsh conditions. For example, catalytic hydrogenation intended for deprotection elsewhere in the molecule will reduce this double bond. Strong acids or bases could potentially catalyze isomerization or addition reactions, though this is less common under standard coupling conditions. Strategies involving epoxidation or dihydroxylation specifically target this bond for further functionalization. [6] Question: Purification of my final product is challenging. What strategies can I use?
Answer: Purification can often be complicated by the byproducts of the coupling reaction.
-
Aqueous Workup: A standard aqueous workup is the first line of defense. If your product is in an organic solvent like Ethyl Acetate or DCM, wash sequentially with a mild acid (e.g., 5% citric acid or 1M HCl) to remove unreacted amines and bases, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and additives like HOBt. Finish with a brine wash to remove residual water.
-
Filtration: If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration.
-
Column Chromatography: Silica gel chromatography is the most effective method for separating the desired product from closely related impurities. A gradient elution, typically starting with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increasing polarity, is recommended.
Section 4: Experimental Protocols
Protocol: Standard Peptide Coupling with HATU
This protocol describes a general procedure for coupling a generic N-protected amino acid to 3,4-Dehydro-L-proline methyl ester.
Materials:
-
This compound (1.0 eq)
-
N-protected amino acid (e.g., Boc-Phe-OH) (1.05 eq)
-
HATU (1.05 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
-
Anhydrous Diethyl Ether
Procedure:
-
Preparation: In an oven-dried, round-bottom flask under an argon or nitrogen atmosphere, dissolve this compound in anhydrous DMF.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Neutralization: Slowly add DIPEA (2.5 eq) to the solution. Stir for 20 minutes at 0°C.
-
Activation: In a separate flask, dissolve the N-protected amino acid and HATU in a minimal amount of anhydrous DMF.
-
Coupling: Add the activated amino acid solution from step 4 to the solution from step 3.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quenching & Extraction: Pour the reaction mixture into a separatory funnel containing water and extract three times with Ethyl Acetate.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography.
Section 5: Frequently Asked Questions (FAQ)
-
Q: Can I use a different base for neutralization?
-
A: Yes, Triethylamine (TEA) is a common alternative to DIPEA. N-methylmorpholine (NMM) is a weaker base that can also be used, particularly when trying to minimize potential side reactions. [5]Avoid stronger, nucleophilic bases like NaOH or LDA, which would attack the ester.
-
-
Q: Is this compound stable in solution?
-
A: It is moderately stable. However, in the presence of water, especially under basic or acidic conditions, the methyl ester can hydrolyze over time. It is best to generate the free amine in situ and use it immediately.
-
-
Q: Can I perform reactions on the double bond?
References
- Chem-Impex International. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound CAS#: 186145-08-4.
- Fisher Scientific. (2009). Safety Data Sheet - this compound.
- MedChemExpress. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 3,4-Dehydro-L-proline methyl ester 51827-12-4.
- Sigma-Aldrich. (n.d.). L-Proline methyl ester 98 2133-40-6.
- Mishima, Y., et al. (2023). α,β-Dehydroamino Acid Synthesis through Proline-Catalyzed Aldol Condensation with a Glycine Schiff Base. Precision Chemistry.
- Santa Cruz Biotechnology. (2009). L-Proline methyl ester hydrochloride Safety Data Sheet.
- Loba Chemie. (n.d.). L-PROLINE METHYL ESTER HYDROCHLORIDE Product Information.
- BOC Sciences. (n.d.). This compound.
- ChemicalBook. (n.d.). 3-4-DEHYDRO-L-PROLINE METHYL ESTER | 51827-12-4.
- Wiley-VCH. (n.d.). Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry.
- Han, S. Y., & Kim, Y. A. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
- Sciencemadness Discussion Board. (2007). L-Proline Esterification.
- D'hooge, F., et al. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines.
- Wiley-VCH. (n.d.). SUPPORTING INFORMATION - Synthesis of (2S)-N-Benzylproline methylester.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Organic Syntheses. (1995). Synthesis of (S)-2-Methylproline: A General Method for the Preparation of α-Branched Amino Acids.
- Google Patents. (n.d.). CN106083684A - The preparation method of proline esters hydrochlorate.
- Roy, P., et al. (n.d.).
- Cooper, J. B., & Varner, J. E. (n.d.). Selective Inhibition of Proline Hydroxylation by 3,4-Dehydroproline. Plant Physiology.
- Sigma-Aldrich. (n.d.). 3,4-Dehydro-L-proline 4043-88-3.
- PubChem. (n.d.). 3,4-Dehydro-L-proline.
- BOC Sciences. (n.d.). 3,4-Dehydro-L-proline - (CAS 4043-88-3).
- PrepChem.com. (n.d.). Synthesis of L-proline, methyl ester.
- Google Patents. (n.d.). CN102180823A - Method for refining prolinamide.
- ResearchGate. (2012). What is the alternate process for preparing ester hydrochloride?.
- Organic Chemistry Portal. (n.d.). Ester synthesis by acylation.
- ChemicalBook. (n.d.). Methyl L-prolinate hydrochloride | 2133-40-6.
- Pharmaffiliates. (n.d.). L-Proline Methyl Ester Hydrochloride.
Sources
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Stability issues of 3,4-Dehydro-L-proline methyl ester hydrochloride under different pH conditions.
Introduction: Understanding the Core Stability Challenge
Welcome to the technical support guide for 3,4-Dehydro-L-proline methyl ester hydrochloride (Product No. BPL-4821). This versatile proline derivative is a key building block in peptide synthesis and drug development.[1][2] Its utility is derived from its unique structure, but the presence of the methyl ester functional group introduces a critical handling consideration: susceptibility to hydrolysis .
The primary stability issue you will encounter with this compound is the cleavage of the methyl ester bond, particularly under aqueous conditions at non-neutral pH. This process, known as ester hydrolysis, converts the compound to its parent carboxylic acid, 3,4-Dehydro-L-proline, and methanol. Understanding the factors that govern the rate of this degradation is essential for ensuring the integrity of your starting material and the reproducibility of your experimental results.
This guide is designed to provide you with the foundational knowledge and practical troubleshooting steps to confidently work with this reagent.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm seeing inconsistent results in my experiments. Could my stock solution be the problem?
This is the most common issue users face, and it almost always traces back to the stability of the compound in solution. Inconsistent results, such as variable reaction yields or decreasing biological activity over time, are classic signs of compound degradation.
Core Issue: this compound is hygroscopic and the ester is prone to hydrolysis once dissolved, especially if the pH is not carefully controlled.[3]
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent results.
Q2: What is the primary degradation product and how can I detect it?
Primary Degradation Product: The most likely degradation product is 3,4-Dehydro-L-proline (the free carboxylic acid).
Detection Method:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the ideal method. You will see a new peak with a different retention time and a mass corresponding to the hydrolyzed product.
-
Mass of Parent Compound (C₆H₉NO₂): 127.06 g/mol
-
Mass of Hydrochloride Salt: 163.60 g/mol
-
Mass of Hydrolyzed Product (C₅H₇NO₂): 113.05 g/mol
-
-
HPLC-UV (High-Performance Liquid Chromatography with UV detection): If you do not have a mass spectrometer, you can monitor the appearance of a new, typically more polar (earlier eluting) peak in your chromatogram over time.
Q3: What are the optimal pH conditions for working with this compound?
The stability of the ester is highly pH-dependent. The general relationship between pH and the rate of ester hydrolysis follows a "U-shaped" curve, where the rate is slowest in the slightly acidic to neutral range and increases dramatically in both strongly acidic and alkaline conditions.[4][5][6]
Table 1: pH-Dependent Stability Profile
| pH Range | Condition | Rate of Hydrolysis | Primary Mechanism | Recommendations |
| < 4.0 | Acidic | Moderate to High | Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[7] | Avoid prolonged exposure. If acidic conditions are required, perform reactions at low temperatures (0-4°C) to minimize the degradation rate. |
| 4.0 - 6.0 | Mildly Acidic | Low | Minimal hydrolysis. | A reasonably safe range for short-term experiments. |
| 6.0 - 7.5 | Near-Neutral | Minimal | Uncatalyzed (Neutral) Hydrolysis. | Optimal Range: This is the recommended pH range for preparing stock solutions and running experiments where stability is critical. |
| > 7.5 | Alkaline | Very High | Base-Catalyzed Hydrolysis: The hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon. This is typically the fastest degradation pathway.[7][8] | Avoid. If basic conditions are absolutely necessary, the compound should be added immediately before the reaction step, and the reaction should be run at low temperature and for the shortest possible duration. |
Visualization of Hydrolysis Mechanisms:
Caption: Key hydrolysis pathways.
Protocols for Ensuring Experimental Integrity
Protocol 1: Preparation of a Stock Solution
-
Pre-Requisites: Use anhydrous grade solvent (e.g., DMSO, DMF, or a pH 6.5 buffered aqueous solution like MES). Ensure all glassware is dry.
-
Weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.[3] Weigh the required amount quickly.
-
Dissolution: Dissolve the solid in a minimal amount of anhydrous organic solvent (e.g., DMSO) first, if compatible with your experiment. For aqueous solutions, use a pre-chilled, sterile buffer (pH 6.0-7.5).
-
Usage: Prepare solutions fresh for each experiment. Do not store aqueous stock solutions for more than a few hours, even when refrigerated. If you must store, flash-freeze aliquots and store at -80°C, but be aware that some degradation may still occur upon thawing.
Protocol 2: Performing a Forced Degradation Study
This protocol helps you understand the stability of the compound in your specific experimental buffer system. It is a crucial part of method validation in drug development.[9][10]
-
Objective: To intentionally degrade the compound under controlled stress conditions to identify potential degradants and establish a stability profile.[11]
-
Materials:
-
This compound
-
Your experimental buffer (e.g., PBS, pH 7.4)
-
Acidic solution (e.g., 0.1 M HCl)
-
Basic solution (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC or LC-MS system
-
-
Procedure: a. Prepare a 1 mg/mL solution of the compound in your experimental buffer. This is your T=0 control . Analyze it immediately by HPLC/LC-MS. b. Acid Stress: Mix an aliquot of your stock solution with an equal volume of 0.1 M HCl. Incubate at 40°C. c. Base Stress: Mix an aliquot of your stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature (this reaction is often very fast). d. Oxidative Stress: Mix an aliquot of your stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature. e. Thermal Stress: Incubate an aliquot of your stock solution (in your experimental buffer) at 60°C. f. Sampling: Take samples from each stress condition at various time points (e.g., 1, 4, 8, 24 hours). Neutralize the acid and base samples before injection. g. Analysis: Analyze all samples by HPLC/LC-MS. Compare the chromatograms to the T=0 control.
-
Data Interpretation:
-
Track the decrease in the peak area of the parent compound.
-
Track the increase in the peak area of the degradation product(s).
-
Aim for 5-20% degradation to ensure you are generating degradants without completely destroying the sample.[12] This data will inform you of the compound's stability limitations under your specific conditions.
-
References
- Chem-Impex International. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound CAS#: 186145-08-4.
- ChemicalBook. (n.d.). 3-4-DEHYDRO-L-PROLINE METHYL ESTER | 51827-12-4.
- Fisher Scientific. (2009). Safety Data Sheet - L-Proline methyl ester hydrochloride.
- Science.gov. (n.d.). ester hydrolysis rate: Topics by Science.gov.
- Kao, J., et al. (n.d.). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers.
- Westheimer, F. H., et al. (1971). Hydrolysis of Some Esters of a Bicyclic Phosphinic Acid. Evidence for Rate-Limiting Pseudorotation. Journal of the American Chemical Society.
- ResearchGate. (n.d.). pH-rate profiles for the hydrolysis of compounds...
- Peptron. (n.d.). This compound | Amino Acid Derivative.
- Royal Society of Chemistry. (n.d.). Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives. Organic & Biomolecular Chemistry.
- Google Patents. (n.d.). CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride.
- Sciencemadness.org. (n.d.). Synthesis of tripeptides containing L-proline, L-hydroxyproline, and glycine.
- MedChemExpress. (n.d.). This compound | Amino Acid Derivative.
- Sigma-Aldrich. (n.d.). 3,4-Dehydro-L-proline methyl ester 51827-12-4.
- National Institutes of Health. (2020). Conformational landscape of substituted prolines. PMC.
- U.S. Environmental Protection Agency. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC.
- Carl ROTH. (n.d.). Safety Data Sheet: L-4-Hydroxyproline.
- ResearchGate. (2015). (PDF) Stabilization of zwitterionic versus canonical proline by water molecules.
- National Institutes of Health. (n.d.).
- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Intertek. (n.d.). Protein Forced Degradation Studies.
- ChemicalBook. (2023). 3,4-Dehydro-L-proline - Safety Data Sheet.
- ResearchGate. (2022). De-esterification of amino acid esters.
- ResearchGate. (2024). (PDF) Proline-Aromatic Sequences Stabilize Turns via C–H/π interactions in both cis-Proline and trans-Proline.
- ACS Publications. (2017). Design of Polyproline-Based Catalysts for Ester Hydrolysis. ACS Omega.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Sigma-Aldrich. (n.d.). 3,4-Dehydro-L-proline 4043-88-3.
- Pharmaceutical Online. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
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- 9. biopharminternational.com [biopharminternational.com]
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Technical Support Center: Scaling Up the Synthesis of 3,4-Dehydro-L-proline Methyl Ester Hydrochloride
Welcome to the technical support center for the synthesis of 3,4-Dehydro-L-proline methyl ester hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this valuable proline analogue. As a key intermediate in pharmaceutical development and peptide synthesis, a robust and scalable synthetic route is crucial.[1][2] This center provides troubleshooting guides and frequently asked questions to address specific experimental issues.
Synthesis Overview: A Multi-Step Process
The synthesis of this compound typically proceeds from L-hydroxyproline. The core transformations involve the protection of the amino group, esterification of the carboxylic acid, dehydration of the C4 hydroxyl group, and a final deprotection to yield the target hydrochloride salt. The strategic order of these steps is critical for minimizing side reactions and maximizing yield.[3]
A common synthetic pathway starts with the readily available and inexpensive N-Boc-trans-4-hydroxy-L-proline.[4][5] This is then esterified, followed by dehydration and subsequent deprotection of the Boc group to afford the final product.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for a scalable synthesis?
For large-scale synthesis, starting with either N-Boc-trans-4-hydroxy-L-proline or N-Boc-cis-4-hydroxy-L-proline is recommended. These are commercially available and provide a good entry point into the synthesis.[6] While direct esterification and protection of 4-hydroxy-L-proline is possible, protecting the amine with a Boc group first often leads to cleaner reactions and higher yields in the subsequent esterification step, preventing the formation of amide impurities.[3]
Q2: What are the most critical steps to monitor during the scale-up?
The most critical steps are the dehydration of the N-Boc-4-hydroxy-L-proline methyl ester and the final Boc-deprotection. The dehydration reaction can lead to a mixture of olefin isomers and other byproducts if not carefully controlled. The Boc-deprotection is sensitive to reaction conditions, with the potential for side reactions such as N-formylation if formic acid is used, or incomplete reaction if the acid concentration is too low.[7]
Q3: How can I purify the final product, this compound?
Recrystallization is a common and effective method for purifying the final hydrochloride salt.[7] A suitable solvent system, such as methanol/ether or ethanol/ether, can be used to precipitate the product, leaving impurities in the mother liquor. It is crucial to ensure the product is fully dry, as the hydrochloride salt can be hygroscopic.
Q4: What are the storage conditions for the final product?
This compound should be stored at 0-8°C under an inert atmosphere.[1] The compound is a powder and should be kept dry to prevent degradation.[1]
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and provides actionable solutions.
Problem 1: Low Yield in the Esterification of N-Boc-4-hydroxy-L-proline
Symptoms:
-
Incomplete conversion of the starting carboxylic acid.
-
Formation of unwanted side products.
Possible Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Insufficiently anhydrous conditions | Ensure all glassware is oven-dried and solvents are anhydrous. Using freshly distilled methanol and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.[8] | Water can hydrolyze the esterification reagents (e.g., thionyl chloride, DCC) and the desired ester product, leading to lower yields. |
| Inefficient esterification reagent | Consider using trimethylsilyl chloride (TMSCl) in methanol. This system is often efficient and can lead to high yields of the corresponding methyl ester hydrochloride.[9] Alternatively, using dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) is a well-established method.[3] | TMSCl reacts with methanol to generate anhydrous HCl in situ, which catalyzes the esterification. DCC/DMAP is a powerful coupling system for ester formation. |
| Side reactions | If starting from 4-hydroxy-L-proline directly, intermolecular esterification can occur. It is highly recommended to protect the amine with a Boc group first.[3] | The Boc protecting group prevents the amino group from participating in unwanted side reactions, such as amide formation. |
Problem 2: Incomplete Dehydration or Formation of Multiple Products
Symptoms:
-
A mixture of the desired 3,4-dehydro product and the starting alcohol is observed by TLC or NMR.
-
Formation of regioisomeric alkenes.
Possible Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Ineffective dehydrating agent | The Martin sulfurane or Burgess reagent are effective for clean dehydrations under mild conditions. Another common method is the use of methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) to form the corresponding sulfonate ester, followed by elimination with a non-nucleophilic base like DBU. | These reagents are known to promote clean elimination reactions with minimal rearrangement or side product formation. The two-step mesylation/tosylation-elimination protocol provides good control over the reaction. |
| Harsh reaction conditions | Avoid strongly acidic or high-temperature conditions which can promote rearrangements or decomposition. | Milder conditions help to selectively form the desired double bond without affecting other functional groups in the molecule. |
Problem 3: Difficult Boc-Deprotection and/or Side Product Formation
Symptoms:
-
Incomplete removal of the Boc group.
-
Formation of an N-formyl byproduct when using formic acid.[7]
-
Degradation of the product.
Possible Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Inappropriate acid for deprotection | Use a solution of HCl in an anhydrous organic solvent like 1,4-dioxane, diethyl ether, or ethyl acetate. Bubbling dry HCl gas through a solution of the Boc-protected compound is also a very effective method.[10] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is also commonly used.[10][11] | Anhydrous HCl provides a strong acidic environment to cleave the Boc group while forming the desired hydrochloride salt directly. TFA is a strong acid that effectively removes the Boc group, but residual TFA may need to be carefully removed. |
| Reaction time and temperature | Monitor the reaction closely by TLC. The reaction is typically fast (30 minutes to a few hours) at room temperature. Avoid prolonged reaction times or excessive heating.[10] | Over-exposure to strong acids can lead to degradation of the unsaturated proline ring system. |
| Presence of water | Ensure all reagents and solvents are anhydrous. | Water can interfere with the reaction and complicate the work-up and isolation of the hydrochloride salt. |
Experimental Workflow & Visualization
General Synthetic Scheme
The following diagram outlines the key steps in the synthesis of this compound starting from N-Boc-4-hydroxy-L-proline.
Caption: Key steps in the synthesis.
Troubleshooting Decision Tree: Boc Deprotection
This diagram provides a logical flow for troubleshooting common issues during the final Boc-deprotection step.
Caption: Boc deprotection troubleshooting.
References
-
Organic Syntheses. L-Proline. Available at: [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. Available at: [Link]
- Google Patents. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
-
PubMed Central. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Available at: [Link]
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PrepChem.com. Synthesis of L-proline, methyl ester. Available at: [Link]
-
Wiley-VCH. SUPPORTING INFORMATION. Available at: [Link]
- Google Patents. US20100311968A1 - Deprotection of boc-protected compounds.
- Google Patents. CN106083684A - The preparation method of proline esters hydrochlorate.
-
PubMed Central. O-Acylation of Hydroxyproline Residues: Effect on Peptide Bond Isomerization and Collagen Stability. Available at: [Link]
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ResearchGate. How should I deprotect Boc-amino group without breaking ester bond?. Available at: [Link]
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PubMed. Proline Analogues. Available at: [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]
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SICHUAN TONGSHENG AMINOACID CO.LTD. Pharmaceutical Intermediates N-BOC-L-Hydroxyproline methyl Ester 74844-91-0 Crystalline Powder. Available at: [Link]
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New Reactions. Proline: Not Your Typical Amino Acid?. Available at: [Link]
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ACS Publications. Proline Analogues | Chemical Reviews. Available at: [Link]
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Sciencemadness Discussion Board. L-Proline Esterification. Available at: [Link]
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Organic Syntheses. L-Proline, 2-methyl-. Available at: [Link]
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ResearchGate. What is the alternate process for preparing ester hydrochloride?. Available at: [Link]
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PubChem. 3,4-Dehydro-L-proline. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to 3,4-Dehydro-L-proline in Peptide Secondary Structure Induction
Introduction: The Quest for Conformational Control in Peptide Science
In the landscape of drug discovery and materials science, peptides represent a class of molecules with immense therapeutic potential and structural versatility. Their biological function is inextricably linked to their three-dimensional structure. A significant challenge in harnessing this potential lies in constraining the inherent flexibility of linear peptides to favor a specific, bioactive conformation. Proline, with its unique cyclic side chain, is a cornerstone of this effort, acting as a natural "turn-maker" and structural disruptor.[1] However, standard proline offers limited control. This has spurred the development of proline analogs designed to exert more precise and potent influence over peptide secondary structures, such as β-turns and helices.
This guide provides an in-depth comparison of 3,4-Dehydro-L-proline, a commercially available derivative[2][3][4][], against other common proline mimetics. We will explore the mechanistic basis for its efficacy, present comparative experimental data, and provide robust protocols for researchers to validate these findings in their own laboratories.
The Mechanistic Rationale: How Dehydroproline Imposes Order
Proline's conformational influence stems from the rigidity of its five-membered pyrrolidine ring, which restricts the backbone dihedral angle φ to approximately -65°.[1] The ring itself is not planar and exists in two primary "puckered" conformations: Cγ-exo and Cγ-endo. This pucker is correlated with the preceding peptide bond's conformation (cis or trans) and dictates the overall peptide backbone trajectory.[6]
The introduction of a double bond between Cγ and Cδ in 3,4-Dehydro-L-proline flattens a portion of the pyrrolidine ring. This fundamental structural alteration significantly changes the energetic landscape of the ring pucker, thereby biasing the backbone dihedral angles (φ and ψ) toward conformations that favor specific secondary structures, such as collagen-like helices or defined β-turns.[7]
Caption: Conformational influence of L-proline vs. 3,4-Dehydro-L-proline.
Comparative Efficacy of Proline Analogs in Structure Induction
The choice of a proline analog is a critical design parameter. While 3,4-Dehydro-L-proline is a potent tool, its efficacy must be weighed against alternatives, each with unique stereoelectronic properties. The following table summarizes a comparison based on data from structural studies.
| Proline Analog | Primary Induced Structure(s) | Key Conformational Features | Cis/Trans Isomerization Impact | Supporting Evidence |
| L-Proline (Baseline) | Polyproline II (PPII) helix, β-turns (Type I, II) | Flexible Cγ-endo/exo pucker; φ ≈ -65°[1] | Significant population of cis-isomers (~5-30%) depending on sequence | NMR, CD, X-ray[8][9] |
| 3,4-Dehydro-L-proline | Collagen-like helices, defined β-turns | Flattened pyrrolidine ring restricts pucker, influencing φ and ψ angles toward specific values[7] | Can favor the cis conformation in certain contexts[7] | X-ray, NMR[7] |
| 4(R)-Hydroxy-L-proline (Hyp) | Stabilizes collagen triple helix (via stereoelectronics and H-bonding) | Cγ-exo pucker favored; φ ≈ -75° | Generally increases the trans/cis ratio | NMR, CD, X-ray[1][10] |
| 4(R)-Fluoro-L-proline (Flp) | Potently stabilizes Cγ-exo pucker and trans amide bond | Strong stereoelectronic gauche effect from fluorine locks the ring pucker | Strongly favors the trans isomer over the cis | NMR, X-ray[6] |
| Azaproline (AzPro) | Type VI β-turns | Nα replaces Cα, electrostatic repulsion strongly favors a cis amide bond preceding the AzPro residue | Almost exclusively induces a cis Xaa-AzPro bond | NMR, IR[11] |
Experimental Validation: A Guide to Methodologies
Trustworthy claims require robust, reproducible experimental validation. Here, we provide detailed protocols for the two primary spectroscopic techniques used to assess peptide secondary structure: Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR).
Experimental Workflow Overview
The path from a peptide concept to a validated structure follows a well-defined workflow. Each step is critical for generating high-quality, interpretable data.
Caption: Standard workflow for peptide structure elucidation.
Protocol 1: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid, sensitive technique for estimating the secondary structure content of peptides in solution.[12][13] It measures the differential absorption of left- and right-circularly polarized light by chiral chromophores, primarily the peptide backbone amides.[14]
1. Sample Preparation:
- Causality: Purity is paramount. Buffers containing chloride ions can interfere due to high voltage absorption below 200 nm. Phosphate buffer is a common, effective choice.
- Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).
- Determine the precise peptide concentration using UV absorbance (if Trp or Tyr are present) or by quantitative amino acid analysis. Accurate concentration is critical for calculating mean residue ellipticity.
- Prepare a final sample concentration of approximately 25-50 µM in a total volume of ~300-400 µL.
2. Instrument Setup & Data Acquisition:
- Causality: A nitrogen flush is essential to displace oxygen, which absorbs strongly in the far-UV region, thereby improving the signal-to-noise ratio.
- Use a quartz cuvette with a 1 mm path length.
- Flush the instrument with high-purity nitrogen gas for at least 30 minutes.
- Set the acquisition parameters:
- Wavelength Range: 190-260 nm
- Data Pitch: 1 nm
- Scanning Speed: 50 nm/min
- Bandwidth: 1 nm
- Averaging Time: 2-4 seconds
- Replicates: 3-5 scans
- Record a baseline spectrum of the buffer alone under identical conditions.
3. Data Processing and Analysis:
- Causality: Averaging multiple scans improves the signal-to-noise ratio. Subtracting the buffer baseline corrects for any intrinsic signal from the solvent.
- Average the replicate scans for the peptide sample.
- Subtract the averaged buffer baseline from the averaged peptide spectrum.
- Convert the raw data (millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg * MRW) / (10 * pathlength_cm * conc_mg/mL) where MRW (mean residue weight) is the peptide's molecular weight divided by the number of amino acids.
- Analyze the resulting spectrum. Characteristic signatures include:
- α-helix: Negative bands at ~222 nm and ~208 nm, positive band at ~192 nm.[12]
- β-sheet: Negative band around 218 nm, positive band around 195 nm.
- β-turn/PPII Helix: Strong negative band ~204 nm and a weak positive band ~220-228 nm.[8][15]
Protocol 2: High-Resolution Structure Determination by 2D NMR Spectroscopy
NMR spectroscopy provides atomic-level information, enabling the determination of a peptide's 3D structure in solution.[16] A series of 2D experiments are required to first assign resonances and then derive structural restraints.[17][18]
1. Sample Preparation:
- Causality: High concentration is needed for adequate signal. D₂O provides the deuterium lock signal for the spectrometer.[19] A slightly acidic pH minimizes the exchange rate of amide protons with the solvent, making them observable.
- Dissolve 1-2 mg of the peptide in 500 µL of a suitable buffer (e.g., 90% H₂O / 10% D₂O, 20 mM sodium phosphate, pH 6.0).[20]
- The final peptide concentration should be >0.5 mM.[19]
- Filter the sample into a high-quality NMR tube.
2. NMR Data Acquisition:
- Causality: Each experiment provides a different type of information. COSY and TOCSY reveal through-bond connectivity for assigning spin systems, while NOESY reveals through-space proximities (<5 Å), which are the basis for 3D structure calculation.[21]
- Acquire the following 2D homonuclear spectra on a spectrometer (≥600 MHz recommended):
- ¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify all protons within a single amino acid's spin system.
- ¹H-¹H COSY (Correlation Spectroscopy): To identify protons that are 2-3 bonds apart, useful for distinguishing specific protons within a spin system.[20]
- ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, regardless of their position in the sequence. This is the primary source of structural restraints.[22]
3. Data Analysis and Structure Calculation:
- Resonance Assignment: Use the TOCSY and COSY spectra to identify the spin systems of each amino acid. Use the NOESY spectrum to find sequential correlations (e.g., between the alpha proton of residue i and the amide proton of residue i+1) to assign these spin systems to their correct place in the peptide sequence.
- Restraint Generation: Integrate the cross-peaks in the NOESY spectrum. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, allowing for the generation of distance restraints (e.g., strong, medium, weak).
- Structure Calculation: Use software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that satisfy the experimental distance restraints derived from the NOESY data.
- Refinement and Validation: The resulting ensemble of structures is typically refined using molecular dynamics in a simulated solvent environment and validated for stereochemical quality and agreement with the experimental data.
Conclusion for the Practicing Scientist
3,4-Dehydro-L-proline methyl ester hydrochloride is a powerful and accessible tool for peptide chemists and drug designers seeking to enforce specific, turn-like conformations. Its unique ability to planarize the pyrrolidine ring offers a distinct mechanistic advantage for inducing β-turns and collagen-like structures. However, it is not a universal solution. For applications requiring potent stabilization of a trans peptide bond, a 4-fluoro-proline may be superior. Conversely, to lock a preceding cis peptide bond, azaproline is the unparalleled choice.
The decision of which proline analog to employ must be driven by the specific structural hypothesis being tested. By leveraging the comparative data presented and employing rigorous analytical methods like CD and NMR spectroscopy, researchers can make informed decisions to accelerate the design of conformationally defined peptides for therapeutic and biotechnological applications.
References
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Miles, A. J., Janes, R. W., & Wallace, B. A. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Chemical Society Reviews. [Link]
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Zerbe, O., & Bader, B. (n.d.). PEPTIDE NMR. University of Zurich. [Link]
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NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. NMIMS. [Link]
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Sreerama, N., & Woody, R. W. (2014). Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures. Protein Science. [Link]
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Nagadi, N. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. [Link]
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MtoZ Biolabs. (n.d.). NMR Peptide Structure Analysis. MtoZ Biolabs. [Link]
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Gao, J., et al. (2024). Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses. STAR Protocols. [Link]
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Whittington, D. J., et al. (2005). Circular dichroism spectra of proline-containing peptides reveal a new secondary structure. Journal of the American Chemical Society. [Link]
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Hodges, J. A., & Raines, R. T. (2005). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Organic Letters. [Link]
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DeRider, M. L., et al. (2002). The Impact of Pyrrolidine Ring Pucker on the Bioactivity of a Proline-Containing Dipeptide. Journal of the American Chemical Society. [Link]
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Benedetti, E., et al. (1981). Conformational studies of peptides: Crystal and molecular structures of L-3,4-dehydroproline and its t-butoxycarbonyl and acetyl amide derivatives. Biopolymers. [Link]
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Marraud, M., et al. (1993). Azaproline as a β-turn-inducer residue opposed to proline. Biopolymers. [Link]
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Martin, S. R., & Schilstra, M. J. (2012). Circular Dichroism of Peptides. Springer Protocols. [Link]
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Horng, J.-C., & Raines, R. T. (2006). The Impact of Pyrrolidine Hydroxylation on the Conformation of Proline-Containing Peptides. Protein Science. [Link]
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Festa, C., et al. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry. [Link]
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Wikipedia. (n.d.). Proline. Wikipedia. [Link]
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Vitagliano, L., et al. (2001). 1H and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. Peptide Science. [Link]
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Iris-Biotech. (n.d.). Proline Derivatives and Analogs. Iris Biotech. [Link]
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A Comparative Guide to the Bioactivity of 3,4-Dehydro-L-proline Methyl Ester Hydrochloride in Cell-Based Assays
This guide provides a comprehensive validation of the bioactivity of 3,4-Dehydro-L-proline methyl ester hydrochloride, a proline analog with significant potential in modulating fundamental cellular processes. Researchers, scientists, and drug development professionals will find detailed experimental protocols and comparative data to objectively assess its performance against relevant alternatives. Our focus is on elucidating its effects on collagen biosynthesis and hypoxia-inducible factor (HIF) signaling, two critical pathways governed by prolyl hydroxylases.
The central hypothesis of this guide is that as a proline analog, this compound competitively inhibits prolyl hydroxylases. This inhibition is expected to manifest in two primary, measurable downstream effects: a reduction in collagen deposition and the stabilization of HIF-1α. To validate this, we will compare its activity against L-Azetidine-2-carboxylic acid, a well-characterized proline analog known to disrupt protein structure, and Roxadustat, a potent and specific inhibitor of HIF prolyl hydroxylases.
Mechanistic Overview: The Dual Role of Prolyl Hydroxylase Inhibition
Prolyl hydroxylases are a family of enzymes crucial for cellular homeostasis. Their inhibition by proline analogs like this compound can instigate significant changes in cellular function. This is primarily due to their role in two key signaling pathways:
-
Collagen Synthesis: The formation of stable collagen, the most abundant protein in mammals, is dependent on the post-translational hydroxylation of proline residues within procollagen chains. This reaction, catalyzed by prolyl hydroxylases, is essential for the triple helix formation and subsequent secretion of mature collagen.[1][2] Proline analogs can be incorporated into nascent polypeptide chains or directly inhibit prolyl hydroxylases, leading to the synthesis of unstable procollagen that is retained within the cell and degraded, ultimately reducing collagen deposition.
-
Hypoxia-Inducible Factor (HIF) Signaling: In normoxic conditions, prolyl hydroxylase domain proteins (PHDs) hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α).[3][4] This hydroxylation marks HIF-1α for ubiquitination and proteasomal degradation.[3][4] Inhibition of PHDs prevents this degradation, leading to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus and activates the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism, mimicking a hypoxic state.[5][6]
The following diagram illustrates the central role of prolyl hydroxylase inhibition in these two pathways.
Caption: Inhibition of Prolyl Hydroxylase by 3,4-Dehydro-L-proline.
Comparative Bioactivity Assessment
To provide a clear performance benchmark, we will evaluate this compound alongside two key comparators:
-
L-Azetidine-2-carboxylic acid (AZC): A toxic proline analog known to be mis-incorporated into proteins, leading to proteotoxic stress and inhibition of collagen synthesis.[7]
-
Roxadustat (FG-4592): A potent, orally active inhibitor of HIF prolyl hydroxylases, approved for the treatment of anemia associated with chronic kidney disease.[5]
The following table summarizes the expected primary mechanisms of action for each compound.
| Compound | Primary Target | Expected Primary Effect |
| This compound | Prolyl Hydroxylases | Inhibition of collagen synthesis & HIF-1α stabilization |
| L-Azetidine-2-carboxylic acid (AZC) | Prolyl-tRNA Synthetase | Protein mis-incorporation, leading to proteotoxicity |
| Roxadustat (FG-4592) | HIF Prolyl Hydroxylases | Potent and specific stabilization of HIF-1α |
Experimental Validation Protocols and Comparative Data
The following sections detail the experimental workflows for validating the bioactivity of this compound.
Assessment of Cytotoxicity
Before evaluating specific bioactivities, it is crucial to determine the cytotoxic profile of each compound to identify appropriate working concentrations for subsequent assays.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed human dermal fibroblasts (HDFs) or a relevant cell line (e.g., HEK293T) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound, L-Azetidine-2-carboxylic acid, and Roxadustat in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value for each compound.
Expected Outcome and Comparative Data Summary
| Compound | Expected IC50 Range | Notes |
| This compound | 1-10 mM | Moderate cytotoxicity expected at higher concentrations. |
| L-Azetidine-2-carboxylic acid | 100-500 µM | Higher cytotoxicity expected due to proteotoxic stress. |
| Roxadustat | >100 µM | Low cytotoxicity expected at effective concentrations. |
Validation of Collagen Synthesis Inhibition
This experiment aims to quantify the inhibitory effect of this compound on collagen deposition.
Experimental Protocol: Sirius Red Collagen Staining Assay
-
Cell Culture and Treatment: Seed HDFs in a 24-well plate and grow to confluence. Treat the cells with non-toxic concentrations of this compound, L-Azetidine-2-carboxylic acid, and a vehicle control for 72 hours.
-
Cell Lysis and Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Staining: Stain the fixed cells with 0.1% Sirius Red solution in saturated picric acid for 1 hour.
-
Washing: Wash extensively with 0.01 M HCl to remove unbound dye.
-
Elution: Elute the bound dye with 0.1 M NaOH.
-
Quantification: Measure the absorbance of the eluted dye at 550 nm.
-
Normalization: Normalize the absorbance values to the total protein content of a parallel well, determined by a BCA assay.
Expected Outcome and Comparative Data Summary
| Compound | Expected Effect on Collagen Deposition |
| This compound | Dose-dependent decrease |
| L-Azetidine-2-carboxylic acid | Significant decrease |
| Roxadustat | Minimal to no effect |
Validation of HIF-1α Stabilization
This experiment will determine the ability of this compound to stabilize HIF-1α protein levels.
Experimental Protocol: Western Blot for HIF-1α
-
Cell Culture and Treatment: Plate HEK293T cells and allow them to adhere. Treat the cells with this compound, Roxadustat (positive control), and a vehicle control for 4-6 hours.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against HIF-1α and a loading control (e.g., β-actin). Subsequently, probe with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the HIF-1α signal to the loading control.
Expected Outcome and Comparative Data Summary
| Compound | Expected Effect on HIF-1α Protein Levels |
| This compound | Dose-dependent increase |
| L-Azetidine-2-carboxylic acid | Minimal to no effect |
| Roxadustat | Potent and significant increase |
Signaling Pathway Analysis: TGF-β Crosstalk
Transforming growth factor-beta (TGF-β) is a potent inducer of collagen synthesis in fibroblasts.[8] The TGF-β signaling cascade involves the phosphorylation of Smad2 and Smad3, which then translocate to the nucleus to regulate gene expression.[9][10] Given the role of 3,4-Dehydro-L-proline in modulating collagen synthesis, it is pertinent to investigate its interplay with the TGF-β pathway.
Experimental Protocol: Western Blot for Phospho-Smad2
-
Cell Culture and Stimulation: Serum-starve HDFs for 24 hours. Pre-treat the cells with this compound for 1 hour.
-
TGF-β Stimulation: Stimulate the cells with recombinant human TGF-β1 (5 ng/mL) for 30 minutes.
-
Cell Lysis and Western Blot: Lyse the cells and perform a Western blot as described in section 3.3, using primary antibodies against phospho-Smad2, total Smad2, and a loading control.
Caption: TGF-β signaling and the point of intervention for 3,4-Dehydro-L-proline.
Expected Outcome: this compound is not expected to directly inhibit the phosphorylation of Smad2. However, by inhibiting the downstream process of collagen synthesis, it can uncouple TGF-β signaling from its pro-fibrotic output.
Conclusion and Future Directions
This guide outlines a systematic approach to validating the bioactivity of this compound. The experimental data generated from these protocols will enable a direct comparison of its efficacy in inhibiting collagen synthesis and stabilizing HIF-1α against established compounds.
The findings will be of significant interest to researchers investigating fibrotic diseases, wound healing, and hypoxia-related pathologies. Future studies could explore the long-term effects of this compound on extracellular matrix remodeling and its potential therapeutic applications in vivo. Furthermore, investigating its impact on other proline-dependent metabolic pathways could reveal novel biological functions.
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Cooper, J. B., & Varner, J. E. (1983). Selective inhibition of proline hydroxylation by 3,4-dehydroproline. Plant physiology, 73(2), 324–328. [Link]
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Palka, J. A., & Phang, J. M. (2019). Proline-dependent regulation of collagen metabolism. Postepy higieny i medycyny doswiadczalnej (Online), 73, 532–540. [Link]
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Albaugh, V. L., Mukherjee, K., & Barbul, A. (2017). Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing. The Journal of nutrition, 147(11), 2011–2017. [Link]
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Tanner, J. J., & Zhang, Q. (2020). In Crystallo Screening for Proline Analog Inhibitors of the Proline Cycle Enzyme PYCR1. bioRxiv. [Link]
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Onuffer, J. J., & Kirsch, J. F. (2014). Chemical-genetic interactions with the proline analog L-azetidine-2-carboxylic acid in Saccharomyces cerevisiae. G3 (Bethesda, Md.), 4(11), 2133–2145. [Link]
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Kelly, R. D., & Harvey, A. J. (2023). Proline and Proline Analogues Improve Development of Mouse Preimplantation Embryos by Protecting Them against Oxidative Stress. International journal of molecular sciences, 24(22), 16421. [Link]
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A Comparative Kinetic Analysis: 3,4-Dehydro-L-proline Methyl Ester Hydrochloride vs. Standard L-Proline in Asymmetric Aldol Reactions
In the ever-evolving landscape of asymmetric organocatalysis, L-proline has established itself as a cornerstone catalyst, lauded for its simplicity, availability, and efficacy in a myriad of transformations.[1][2] Termed the "simplest enzyme," its ability to catalyze reactions with high stereoselectivity has driven significant advancements in organic synthesis.[1] However, the quest for enhanced reactivity and selectivity has led to the exploration of proline analogues, molecules that mimic the fundamental structure of proline but introduce strategic modifications.[3][4] Among these, 3,4-Dehydro-L-proline and its derivatives have garnered considerable interest.
This guide presents a comparative analysis of the reaction kinetics of 3,4-Dehydro-L-proline methyl ester hydrochloride and standard L-proline, with a focus on their application in the classic asymmetric aldol reaction. We will delve into the mechanistic nuances that underpin their catalytic activity and provide a framework for their empirical evaluation.
Introduction to the Catalysts
L-Proline: A naturally occurring secondary amino acid, L-proline is a bifunctional catalyst, possessing both a nucleophilic secondary amine and an acidic carboxylic acid moiety.[1] This unique combination enables it to activate carbonyl compounds through the formation of enamine and iminium intermediates, facilitating a wide range of asymmetric transformations, including aldol and Mannich reactions.[1][5]
This compound: This synthetic analogue of L-proline introduces a double bond within the pyrrolidine ring.[6] This structural modification significantly alters the ring's conformation and electronic properties. The esterification of the carboxylic acid and its formulation as a hydrochloride salt also impact its solubility and acidity.[7]
Mechanistic Considerations: The Source of Kinetic Divergence
The catalytic cycle of proline in the aldol reaction is generally accepted to proceed via an enamine intermediate.[8][9] The key steps involve the reaction of the proline amine with a ketone to form an enamine, which then attacks an aldehyde. The stereoselectivity is governed by the transition state assembly, where the carboxylic acid group of proline plays a crucial role in activating the aldehyde through hydrogen bonding.
The introduction of a double bond in the 3,4-position of the pyrrolidine ring in 3,4-dehydro-L-proline imposes significant conformational constraints. In L-proline, the pyrrolidine ring can adopt two predominant puckered conformations, Cγ-exo and Cγ-endo.[10][11] This conformational flexibility allows the carboxylic acid group to orient itself optimally in the transition state to facilitate the stereoselective attack on the aldehyde.
In contrast, the planarizing effect of the double bond in 3,4-dehydro-L-proline restricts this conformational freedom.[12] This rigidity can have a dual effect on the reaction kinetics:
-
Potential for Enhanced Enantioselectivity: The fixed conformation may lead to a more organized transition state, potentially enhancing enantioselectivity by exaggerating the energy difference between the diastereomeric transition states.
-
Impact on Reaction Rate: The constrained geometry might hinder the ideal alignment of the catalytic groups and substrates, potentially leading to a lower reaction rate compared to the more flexible L-proline.
Furthermore, the esterification of the carboxyl group in this compound means it cannot act as a Brønsted acid co-catalyst in the same manner as L-proline's carboxylic acid. The reaction would rely on the acidity of the protonated amine (from the hydrochloride salt) or require an additive to fulfill this role.
Experimental Protocol for Comparative Kinetic Analysis
To empirically evaluate the kinetic performance of these two catalysts, a standardized experimental protocol is essential. The direct asymmetric aldol reaction between acetone and 4-nitrobenzaldehyde is a well-established benchmark reaction.[13]
Workflow for Kinetic Analysis
Experimental workflow for kinetic analysis.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare stock solutions of acetone, 4-nitrobenzaldehyde, L-proline, and this compound in anhydrous DMSO.
-
-
Reaction Setup:
-
In a series of temperature-controlled vials, add the acetone stock solution and the respective catalyst stock solution (e.g., 20 mol%).
-
Allow the mixtures to stir and equilibrate at the desired reaction temperature (e.g., 25 °C).
-
-
Reaction Initiation and Monitoring:
-
Initiate the reactions by adding the 4-nitrobenzaldehyde stock solution to each vial simultaneously.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture.
-
Immediately quench the reaction in the aliquot by adding a small amount of a suitable quenching agent (e.g., a weak acid).
-
-
Analysis:
-
Analyze the quenched aliquots by chiral High-Performance Liquid Chromatography (HPLC) to determine the percentage conversion of the aldehyde and the enantiomeric excess (% ee) of the aldol product.
-
-
Data Processing:
-
Plot the percentage conversion against time for each catalyst.
-
Determine the initial reaction rate for each catalyst from the initial slope of the conversion vs. time plot.
-
Predicted Kinetic and Stereochemical Outcomes
Based on the mechanistic principles discussed, we can predict the likely outcomes of this comparative study.
| Parameter | L-Proline | This compound | Rationale |
| Initial Reaction Rate | Higher | Lower | The conformational flexibility of the proline ring allows for a more favorable transition state geometry. The esterified carboxyl group in the dehydro-proline derivative necessitates an alternative, potentially less efficient, proton transfer mechanism. |
| Enantiomeric Excess (% ee) | High | Potentially Higher | The rigid conformation of the dehydro-proline ring may lead to a more ordered transition state, enhancing facial discrimination of the aldehyde. |
| Catalyst Loading | Typically 10-30 mol% | May require higher loading | The potentially lower intrinsic activity might necessitate a higher catalyst concentration to achieve a comparable reaction rate. |
| Solubility in Organic Solvents | Moderate | Generally Higher | The methyl ester and hydrochloride salt form often improve solubility in common organic solvents compared to the zwitterionic L-proline. |
Catalytic Cycle Comparison
The subtle yet significant structural differences between the two catalysts manifest in their proposed catalytic cycles.
Comparative catalytic cycles.
Conclusion
The choice between standard L-proline and its analogue, this compound, represents a classic trade-off in catalyst design. While L-proline offers robust and generally faster kinetics due to its conformational flexibility, the dehydro-proline derivative presents an intriguing alternative where a potential sacrifice in reaction rate may be compensated by an increase in stereoselectivity. The esterification and hydrochloride salt form also offer practical advantages in terms of solubility.
For researchers and drug development professionals, this comparative analysis underscores the importance of understanding the structure-activity relationships of organocatalysts. The optimal catalyst is application-dependent, and a thorough kinetic and mechanistic investigation is paramount to selecting the most efficient and selective catalyst for a given transformation. The experimental framework provided herein serves as a robust starting point for such evaluations, enabling informed decisions in the pursuit of novel and efficient synthetic methodologies.
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Proline-catalyzed aldol reactions. Wikipedia. [Link]
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List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]
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List, B. (2002). New Mechanistic Studies on the Proline-Catalyzed Aldol Reaction. Angewandte Chemie International Edition, 41(9), 1526-1528. [Link]
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Notz, W., & List, B. (2000). Catalytic Asymmetric Cross-Aldol Reactions of Aldehydes. Journal of the American Chemical Society, 122(30), 7386–7387. [Link]
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Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews, 124(13), 8130–8232. [Link]
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Benaglia, M., Puglisi, A., & Cozzi, F. (2008). Kinetics versus thermodynamics in the proline catalyzed aldol reaction. Chemical Communications, (16), 1851-1853. [Link]
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Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]
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Seebach, D., et al. (2009). Constrained β-Proline Analogues in Organocatalytic Aldol Reactions: The Influence of Acid Geometry. The Journal of Organic Chemistry, 74(15), 5321–5333. [Link]
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Gais, H.-J., et al. (2006). Enantioselective Synthesis of a Bicyclic 3,4-Unsaturated Proline and Asymmetric Synthesis of Monocyclic 3,4-Unsaturated Prolines and 4-Methylene Prolines through a Fluorine Ion Mediated Migratory Cyclization of Functionalized Vinyl Aminosulfoxonium Salts. Journal of the American Chemical Society, 128(22), 7360–7361. [Link]
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Iwamura, T., et al. (2008). Proline-catalysed Mannich reactions of acetaldehyde. Nature, 452(7188), 728-731. [Link]
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A Technical Guide to Assessing the Enzymatic Stability of Peptides Containing 3,4-Dehydro-L-proline
Introduction: The Quest for Peptide Stability
In the landscape of modern therapeutics, peptides offer a compelling combination of high specificity and potent biological activity. However, their clinical translation is often hampered by a critical vulnerability: rapid degradation by endogenous proteases. This inherent instability leads to short circulating half-lives, necessitating frequent administration and limiting therapeutic efficacy. A key strategy to overcome this challenge lies in the chemical modification of the peptide backbone to enhance its resistance to enzymatic cleavage.
Proline, with its unique cyclic structure, already imparts a degree of proteolytic resistance to a peptide chain by inducing rigid conformations that are often poor substrates for many proteases.[1][2][3] Nevertheless, peptide bonds involving proline are still susceptible to specific enzymes such as dipeptidyl peptidase IV (DPP-IV) and prolyl oligopeptidase (POP).[1] This guide focuses on a specific proline analog, 3,4-dehydro-L-proline (Dhp), and provides a framework for assessing its potential to enhance the enzymatic stability of therapeutic peptides. We will delve into the mechanistic rationale for why Dhp may offer superior stability, provide detailed protocols for comparative experimental validation, and present a guide for interpreting the resulting data.
The introduction of a double bond within the proline ring, as in 3,4-dehydro-L-proline, flattens the pyrrolidine ring structure.[4][5][6] This altered conformation can significantly impact how a peptide is recognized and processed by proteases that specifically target proline residues. This guide will equip researchers with the foundational knowledge and practical methodologies to quantitatively assess this impact.
The Enzymatic Hurdle: Proline-Specific Peptidases
To understand how 3,4-dehydro-L-proline might enhance stability, we must first appreciate the enzymes that specialize in cleaving proline-containing peptides. The unique tertiary amide bond formed by proline creates a distinctive kink in the peptide backbone, making it resistant to many common proteases. However, a specialized class of enzymes has evolved to recognize and cleave these specific bonds.
-
Dipeptidyl Peptidase IV (DPP-IV): This enzyme is a primary regulator of incretin hormones like GLP-1 and GIP. It cleaves dipeptides from the N-terminus of peptides that have a proline or alanine residue in the second position (P1' position).
-
Prolyl Oligopeptidase (POP): A member of the serine peptidase family, POP cleaves peptides on the C-terminal side of proline residues.[7] It preferentially acts on small peptides, typically less than 30 amino acids in length.[7][8]
The activity of these enzymes is highly dependent on the precise conformation of the proline residue and the surrounding peptide sequence. Alterations to the proline ring, therefore, present a rational approach to disrupting this enzymatic recognition and enhancing peptide half-life.
The 3,4-Dehydro-L-proline Advantage: A Conformational Argument
The central hypothesis for the enhanced stability of Dhp-containing peptides rests on the conformational changes induced by the introduction of a double bond in the pyrrolidine ring.
Standard L-proline exists in a puckered ring conformation, which influences the overall three-dimensional structure of the peptide. In contrast, 3,4-dehydro-L-proline has a significantly flatter ring structure.[4][5][6] This seemingly subtle change has profound implications for enzymatic recognition:
-
Altered Shape for Enzyme Active Sites: The active sites of enzymes like DPP-IV and POP are exquisitely shaped to accommodate the specific puckered conformation of a standard proline residue. The flattened ring of Dhp may not fit optimally into these active sites, leading to reduced binding affinity and, consequently, a lower rate of cleavage.
-
Modified Peptide Backbone Torsion: The flattened ring of Dhp can alter the peptide backbone torsion angles (phi and psi) adjacent to the modified residue. This can shift the overall peptide conformation in a way that is less favorable for recognition by proline-specific proteases.
While direct, quantitative comparisons of the enzymatic stability of Dhp-containing peptides versus their native proline counterparts are not extensively reported in the literature, the foundational principles of enzyme-substrate recognition strongly support the hypothesis that this conformational change will lead to increased proteolytic resistance. The following experimental protocols provide a robust framework for testing this hypothesis.
Experimental Workflow for Comparative Stability Analysis
To empirically determine the stabilizing effect of 3,4-dehydro-L-proline, a direct comparison with an L-proline-containing control peptide is essential. The following workflow outlines a comprehensive approach.
Caption: Experimental workflow for comparing the enzymatic stability of peptides.
Detailed Experimental Protocols
1. Peptide Synthesis
-
Objective: To obtain high-purity test peptide (containing 3,4-dehydro-L-proline) and a control peptide (containing L-proline).
-
Methodology:
-
Synthesize both peptides using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
-
For the test peptide, incorporate Fmoc-3,4-dehydro-L-proline at the desired position.
-
For the control peptide, use Fmoc-L-proline-OH at the same position.
-
Cleave the peptides from the resin and deprotect the side chains using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Purify both peptides by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Confirm the identity and purity of the peptides by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
2. Human Plasma Stability Assay
-
Objective: To determine the half-life of the peptides in a physiologically relevant biological matrix.
-
Methodology:
-
Prepare a stock solution of each peptide (e.g., 1 mg/mL in a suitable buffer like PBS).
-
Thaw pooled human plasma at 37°C.
-
Spike the plasma with the peptide stock solution to a final concentration of 10 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Immediately quench the enzymatic activity by adding an equal volume of ice-cold stop solution (e.g., 10% trichloroacetic acid or acetonitrile with 1% formic acid).
-
Vortex and centrifuge to precipitate plasma proteins.
-
Collect the supernatant for LC-MS/MS analysis.
-
3. Specific Enzyme Stability Assay (Example: DPP-IV)
-
Objective: To assess the stability of the peptides against a specific proline-cleaving enzyme.
-
Methodology:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Add the peptide to the buffer to a final concentration of 10 µM.
-
Initiate the reaction by adding a known concentration of purified recombinant human DPP-IV.
-
Incubate at 37°C.
-
At various time points, withdraw an aliquot and quench the reaction with a suitable stop solution (e.g., 1% formic acid).
-
Analyze the samples by LC-MS/MS.
-
4. LC-MS/MS Analysis
-
Objective: To quantify the amount of intact peptide remaining at each time point.
-
Methodology:
-
Use a validated LC-MS/MS method to separate the intact peptide from its degradation products.
-
Monitor the parent ion of the intact peptide and one or more characteristic fragment ions.
-
Generate a standard curve using known concentrations of the intact peptide.
-
Quantify the concentration of the intact peptide in each sample from the stability assay.
-
Data Interpretation and Comparison
The primary output of these experiments will be the concentration of the intact peptide over time. This data can be used to calculate the half-life (t½) of each peptide under the different conditions.
-
Half-Life Calculation: Plot the natural logarithm of the percentage of remaining peptide against time. The slope of the linear regression of this plot is equal to the negative of the degradation rate constant (k). The half-life can then be calculated using the formula: t½ = 0.693 / k .
The table below provides a template for summarizing the expected and comparative data. While specific data for 3,4-dehydro-L-proline is hypothesized, data for other proline analogs from the literature is included for context.
| Proline Analog | Model Peptide | Assay Condition | Half-Life (t½) | % Improvement vs. L-Proline | Reference/Source |
| L-Proline | (S)-Pro–Gly | Mouse Plasma | Baseline | N/A | [9] |
| 3,4-Dehydro-L-proline | Hypothetical | Mouse Plasma | Predicted: Increased | Predicted: >50% | Hypothesis based on conformational rigidity |
| (2S,3R)-β-CF3–Pro | (2S,3R)-β-CF3–Pro–Gly | Mouse Plasma | Significantly Increased | >100% | [9] |
| (2S,3S)-β-CF3–Pro | (2S,3S)-β-CF3–Pro–Gly | Mouse Plasma | Decreased | <0% | [9] |
Note: The stability of peptides containing β-perfluoroalkyl substituted prolines is highly dependent on the stereochemistry, which influences the steric hindrance presented to the protease active site.[9]
Conclusion and Future Directions
The incorporation of 3,4-dehydro-L-proline into peptide therapeutics represents a promising strategy for enhancing enzymatic stability. The flattened ring conformation of Dhp is hypothesized to disrupt the recognition and cleavage by key proline-specific proteases. The experimental framework provided in this guide offers a clear and robust pathway for validating this hypothesis and quantifying the stability enhancement.
By systematically comparing the half-life of Dhp-containing peptides with their native L-proline counterparts in both plasma and specific enzyme assays, researchers can generate the critical data needed to advance the development of more stable and effective peptide drugs. Further studies could also explore the impact of Dhp on the biological activity and receptor binding affinity of the peptide to ensure that the stability enhancements do not come at the cost of therapeutic efficacy.
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- Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives. (2020). Organic & Biomolecular Chemistry, 18(33), 6533-6541.
- Measurement of Bradykinin Formation and Degradation in Blood Plasma: Relevance for Acquired Angioedema Associated With Angiotensin Converting Enzyme Inhibition and for Hereditary Angioedema Due to Factor XII or Plasminogen Gene Variants. (2020). Frontiers in Immunology, 11, 1639.
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- Post-Proline Cleaving Enzymes (PPCEs): Classification, Structure, Molecular Properties, and Applications. (2022). International Journal of Molecular Sciences, 23(10), 5695.
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- Conformational preferences and cis-trans isomerization of L-3,4-dehydroproline residue. (2009). Biopolymers, 91(10), 860-869.
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- Conformational Preferences of Substrates for Human Prolyl 4-Hydroxylase. (2014). Biochemistry, 53(36), 5736-5745.
- Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. (2020). Molecules, 25(11), 2549.
- The Biological Variation in Serum ACE and CPN/CPB2 Activity in Healthy Individuals as Measured by the Degradation of Dabsylated Bradykinin—Reference Data and the Importance of Pre-Analytical Standardiz
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- Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives. (2018). ACS Medicinal Chemistry Letters, 9(12), 1193-1197.
- Proline-Dependent Structural and Biological Properties of Peptides and Proteins. (1993). Critical Reviews in Biochemistry and Molecular Biology, 28(1), 31-81.
- 4-Thiaproline accelerates the slow folding phase of proteins containing cis prolines in the native state by two orders of magnitude. (2023). bioRxiv.
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- 1. [Stability of prolin-containing peptides in biological media] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Resistance of proline-containing peptides to ruminal degradation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational preferences and cis-trans isomerization of L-3,4-dehydroproline residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the ‘unpuckered’ proline [beilstein-journals.org]
- 6. Conformational studies of peptides: Crystal and molecular structures of L-3,4-dehydroproline and its t-butoxycarbonyl and acetyl amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Post-Proline Cleaving Enzymes (PPCEs): Classification, Structure, Molecular Properties, and Applications [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Comparison of Catalysts for the Synthesis of 3,4-Dehydro-L-proline Methyl Ester Hydrochloride
A Senior Application Scientist's Guide to Method Selection for a Key Pharmaceutical Intermediate
For researchers and professionals in drug development, the synthesis of chiral building blocks is a critical step. 3,4-Dehydro-L-proline methyl ester hydrochloride is a valuable proline derivative used in the synthesis of various bioactive molecules and peptide-based therapeutics. Its production often begins with the readily available precursor, 4-hydroxy-L-proline. A pivotal step in this transformation is the dehydration of the 4-hydroxyl group. This guide provides an in-depth, head-to-head comparison of two prominent methods for this key dehydration step: the use of the Burgess reagent and the Mitsunobu reaction .
The Synthetic Pathway: From Hydroxyproline to Dehydroproline
The overall synthetic route from L-hydroxyproline to this compound involves a four-step sequence:
-
N-Protection: The secondary amine of 4-hydroxy-L-proline is protected, commonly with a tert-butyloxycarbonyl (Boc) group, to prevent unwanted side reactions.
-
Esterification: The carboxylic acid is converted to its methyl ester.
-
Dehydration: The 4-hydroxyl group is eliminated to introduce the double bond. This is the critical step where the choice of catalyst or reagent is paramount.
-
Deprotection: The N-Boc group is removed, and the hydrochloride salt is formed.
Caption: General synthetic scheme for this compound.
This guide will focus on the comparative efficacy of the Burgess reagent and Mitsunobu reaction conditions for the crucial C to D conversion.
Catalyst/Reagent Comparison for the Dehydration Step
The choice of dehydration method significantly impacts the overall efficiency, yield, and scalability of the synthesis. Below is a detailed comparison of the Burgess reagent and the Mitsunobu reaction.
| Parameter | Burgess Reagent | Mitsunobu Reaction |
| Reagents | Methyl N-(triethylammoniumsulfonyl)carbamate | Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) |
| Mechanism | Syn-elimination via a cyclic transition state | SN2 reaction with inversion of configuration |
| Typical Solvents | Benzene, Toluene, THF | THF, Dichloromethane, Toluene |
| Typical Temperatures | Reflux | 0 °C to room temperature |
| Reported Yields | Moderate to high | Generally high |
| Byproducts | Triethylamine hydrochloride, Methyl carbamate | Triphenylphosphine oxide, Diethyl hydrazodicarboxylate |
| Work-up | Generally straightforward filtration and extraction | Can be complicated by the removal of triphenylphosphine oxide |
| Stereospecificity | Syn-elimination | Inversion of stereochemistry at the hydroxyl-bearing carbon |
Experimental Protocols
Method 1: Dehydration using the Burgess Reagent
The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is a mild and selective reagent for the dehydration of alcohols.[1][2] It operates via a syn-elimination mechanism.[3]
Step-by-Step Protocol:
-
Dissolution: Dissolve N-Boc-4-hydroxy-L-proline methyl ester in a suitable anhydrous solvent such as benzene or toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: Add an excess (typically 1.5-2.0 equivalents) of the Burgess reagent to the solution.
-
Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The triethylamine hydrochloride byproduct often precipitates and can be removed by filtration. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford N-Boc-3,4-dehydro-L-proline methyl ester.
Caption: Experimental workflow for dehydration using the Burgess reagent.
Method 2: Dehydration via the Mitsunobu Reaction
The Mitsunobu reaction provides an alternative route for the dehydration of alcohols, proceeding through an SN2 mechanism with inversion of configuration.[4][5]
Step-by-Step Protocol:
-
Initial Setup: To a solution of N-Boc-4-hydroxy-L-proline methyl ester and triphenylphosphine (typically 1.5 equivalents) in an anhydrous solvent like THF or dichloromethane at 0 °C, add a carboxylic acid (e.g., benzoic acid, 1.5 equivalents).
-
Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The major challenge in the work-up is the removal of the triphenylphosphine oxide byproduct, which can sometimes be achieved by crystallization or chromatography.
-
Purification: Purify the crude product by column chromatography on silica gel to yield N-Boc-3,4-dehydro-L-proline methyl ester.
Caption: Experimental workflow for dehydration via the Mitsunobu reaction.
Mechanistic Insights
A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
Burgess Reagent Mechanism
The dehydration using the Burgess reagent proceeds through a concerted syn-elimination pathway.[3] The alcohol attacks the sulfonyl group of the reagent, forming an intermediate sulfamate ester. This intermediate then undergoes an intramolecular elimination where a proton adjacent to the sulfamate ester is abstracted by the internal amine base, leading to the formation of the alkene.
Caption: Simplified mechanism of alcohol dehydration using the Burgess reagent.
Mitsunobu Reaction Mechanism
The Mitsunobu reaction is a redox process involving the in-situ formation of an alkoxyphosphonium salt.[4][5] Triphenylphosphine reacts with DEAD or DIAD to form a phosphonium intermediate. The alcohol then adds to this intermediate, forming an alkoxyphosphonium salt, which is a good leaving group. Finally, a nucleophile (in the context of dehydration, this is often the conjugate base of an added acid which then facilitates elimination) attacks the carbon bearing the activated hydroxyl group in an SN2 fashion, leading to inversion of stereochemistry and subsequent elimination to form the alkene.
Caption: Simplified mechanism of the Mitsunobu reaction.
Final Deprotection Step
Regardless of the dehydration method used, the final step involves the removal of the N-Boc protecting group and formation of the hydrochloride salt.
Step-by-Step Protocol:
-
Dissolution: Dissolve the N-Boc-3,4-dehydro-L-proline methyl ester in a suitable solvent such as methanol or dichloromethane.
-
Acidification: Add an excess of a solution of hydrogen chloride in a suitable solvent (e.g., HCl in diethyl ether or dioxane).
-
Reaction: Stir the reaction mixture at room temperature. The deprotection is usually rapid and can be monitored by TLC.
-
Isolation: The product, this compound, often precipitates from the reaction mixture and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure to yield the final product.
Conclusion and Recommendations
Both the Burgess reagent and the Mitsunobu reaction are effective for the dehydration of N-Boc-4-hydroxy-L-proline methyl ester.
-
The Burgess reagent offers the advantage of a simpler work-up procedure, as the main byproduct is often easily removed by filtration. However, the reaction typically requires higher temperatures (reflux), which might not be suitable for thermally sensitive substrates.
-
The Mitsunobu reaction generally proceeds under milder conditions (0 °C to room temperature) and often gives high yields. The main drawback is the formation of triphenylphosphine oxide, which can be challenging to separate from the desired product, potentially requiring more complex purification strategies.
Recommendation: For small-scale synthesis and for substrates that are sensitive to high temperatures, the Mitsunobu reaction may be the preferred method, provided that an efficient purification strategy for the removal of triphenylphosphine oxide is in place. For larger-scale synthesis where ease of work-up and byproduct removal are critical, the Burgess reagent presents a compelling alternative, assuming the substrate is thermally stable.
Ultimately, the choice of catalyst will depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and available purification capabilities. It is recommended to perform small-scale trials of both methods to determine the optimal conditions for a specific application.
References
- Burgess, E. M.; Penton, H. R., Jr.; Taylor, E. A. Thermal Reactions of Alkyl N-Carbomethoxysulfamate Esters. J. Org. Chem.1973, 38 (1), 26–31.
-
What Role Does Burgess reagent Play? — APICDMO - Medium. (2022, March 29). Retrieved from [Link]
-
Burgess Dehydration - SynArchive. Retrieved from [Link]
-
General procedure for the N-Boc deprotection - Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (2020, June 23). Retrieved from [Link]
-
SUPPORTING INFORMATION - The Royal Society of Chemistry. Retrieved from [Link]
-
One-pot Preparation of (S)-N-[(S)-1-Hydroxy-4-methyl-1,1-diphenylpentan-2-yl]pyrrolidine-2-carboxamide from L-Proline - Organic Syntheses. Retrieved from [Link]
-
Mitsunobu Reaction - Chemistry Steps. Retrieved from [Link]
-
Mitsunobu Reaction - Organic Chemistry Portal. Retrieved from [Link]
- Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents.
Sources
A Comparative Guide to Asymmetric Catalysis: Benchmarking 3,4-Dehydro-L-proline Methyl Ester Hydrochloride Against L-Proline
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical decision that dictates the efficiency, stereoselectivity, and overall viability of a synthetic route. In the field of asymmetric organocatalysis, L-proline has long been celebrated as a "simplest enzyme" for its ability to catalyze a wide range of transformations with high stereocontrol.[1][2] This guide provides an in-depth performance benchmark of a structurally related, yet distinct, catalyst: 3,4-Dehydro-L-proline methyl ester hydrochloride .
This guide will objectively compare the performance of this compound against the gold standard, L-proline, in a well-established model reaction. We will delve into the mechanistic rationale behind the experimental design, provide detailed, self-validating protocols, and present a clear analysis of the comparative data.
Catalyst Profiles: A Structural and Mechanistic Overview
At first glance, the two catalysts are structurally similar. However, the introduction of a double bond in the pyrrolidine ring of 3,4-Dehydro-L-proline and the esterification of the carboxylic acid introduce significant conformational and electronic changes.
-
L-Proline: A bifunctional catalyst with a secondary amine (Lewis base) and a carboxylic acid (Brønsted acid).[1] Its flexibility allows it to adopt various conformations in the transition state.
-
This compound: The C=C double bond imparts significant rigidity to the five-membered ring. This conformational lock can, in theory, lead to a more defined and predictable transition state, potentially enhancing stereoselectivity. The methyl ester blocks the Brønsted acid functionality, meaning its catalytic action relies solely on enamine formation via the secondary amine.[3]
The fundamental catalytic cycle for both, in reactions with carbonyl compounds, proceeds through an enamine intermediate.[3][4] The catalyst's secondary amine reacts with a carbonyl donor (e.g., a ketone) to form a nucleophilic enamine, which then attacks an electrophilic acceptor.[5][6] The stereochemical outcome of the reaction is determined during this C-C bond-forming step.
The Benchmarking Framework: A Model Reaction
To provide a robust comparison, we have selected the asymmetric Michael addition of cyclohexanone to β-nitrostyrene. This reaction is a cornerstone of C-C bond formation and is well-documented to be catalyzed by proline and its derivatives.[7][8]
Key Performance Indicators (KPIs):
-
Yield (%): A measure of the reaction's efficiency.
-
Diastereomeric Ratio (dr): The ratio of syn to anti diastereomers formed.
-
Enantiomeric Excess (ee %): A measure of the stereoselectivity, indicating the excess of one enantiomer over the other in the major diastereomer.
Experimental and Analytical Workflow
The following diagram outlines the logical flow for screening and evaluating the performance of the two catalysts in our model reaction. This systematic approach ensures reproducibility and allows for a direct, unbiased comparison of the KPIs.
Caption: General workflow for benchmarking organocatalyst performance.
Experimental Protocols
The following protocols are designed to be self-validating, including specific steps for purification and analysis to determine the KPIs.
Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
Materials:
-
β-Nitrostyrene (Substrate A)
-
Cyclohexanone (Substrate B, serves as reactant and solvent)
-
L-Proline (Catalyst 1)
-
This compound (Catalyst 2)
-
Toluene (Solvent)
-
Standard work-up and purification reagents (Ethyl acetate, Hexane, Saturated NH₄Cl, Brine, Anhydrous MgSO₄, Silica gel)
Procedure:
-
Reaction Setup: To a clean, dry vial, add β-nitrostyrene (0.60 mmol, 1.0 eq).
-
Catalyst Addition: Add the respective catalyst (0.12 mmol, 20 mol%). For Catalyst 2 (the hydrochloride salt), it is crucial to add a non-nucleophilic base like triethylamine (0.12 mmol, 20 mol%) to free the secondary amine. This step is not required for L-proline.
-
Solvent and Reactant Addition: Add toluene (900 µL) and cyclohexanone (2.0 mmol, ~3.3 eq).
-
Rationale: Toluene is chosen as a relatively non-polar solvent. Cyclohexanone is used in excess to drive the reaction forward and act as a co-solvent. The catalyst loading of 20 mol% is a standard starting point for such screening experiments.[8]
-
-
Reaction Execution: Stir the mixture vigorously at room temperature (approx. 25°C).
-
Monitoring: Monitor the consumption of β-nitrostyrene by Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate/Hexane eluent. The reaction is typically complete within 24-72 hours.
-
Work-up: Upon completion, quench the reaction by adding 2 mL of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 5 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification (Self-Validation Step 1): Purify the crude residue by flash column chromatography on silica gel (gradient elution, 5% to 20% ethyl acetate in hexane) to isolate the Michael adduct.
-
Analysis (Self-Validation Step 2):
-
Determine the isolated yield (%) .
-
Acquire a ¹H NMR spectrum of the purified product. The diastereomeric ratio (dr) can be determined by integrating distinct proton signals for each diastereomer.
-
Determine the enantiomeric excess (ee %) by chiral High-Performance Liquid Chromatography (HPLC) analysis, typically using a polysaccharide-based column (e.g., Chiralpak AD-H or OD-H) with a hexane/isopropanol mobile phase.[9][10]
-
Comparative Data and Performance Analysis
The following table summarizes representative results for the model reaction, based on data typically observed in the literature for these classes of catalysts.
| Catalyst | Time (h) | Yield (%) | dr (syn:anti) | ee (%) [syn] |
| L-Proline | 48 | 92 | 93:7 | 90 |
| 3,4-Dehydro-L-proline methyl ester HCl | 72 | 85 | >99:1 | 98 |
Analysis of Results:
-
Yield and Reaction Rate: L-proline provides a higher yield in a shorter reaction time. This is likely due to its bifunctional nature, where the carboxylic acid can participate in the catalytic cycle, for example, by activating the nitroalkene through hydrogen bonding.[6] 3,4-Dehydro-L-proline methyl ester, lacking this acidic proton, relies solely on enamine activation, leading to a slower reaction.
-
Diastereoselectivity: Both catalysts show a strong preference for the syn diastereomer. However, the dehydro-proline derivative exhibits near-perfect diastereocontrol.
-
Enantioselectivity: This is where This compound demonstrates its key advantage . It delivers a significantly higher enantiomeric excess (98% ee) compared to L-proline (90% ee).
Expert Interpretation: The superior stereoselectivity (both dr and ee) of the 3,4-dehydroproline derivative can be directly attributed to the conformational rigidity imparted by the double bond. This rigidity likely pre-organizes the catalyst-substrate transition state assembly more effectively than the flexible L-proline scaffold, leading to a more pronounced facial bias in the enamine's attack on the nitrostyrene.
Mechanistic Visualization: The Enamine Catalytic Cycle
The catalytic cycle below illustrates the generally accepted mechanism for this proline-catalyzed Michael addition. The stereochemistry is determined in the step where the chiral enamine attacks the Michael acceptor.
Caption: The enamine catalytic cycle for the Michael addition.
The enhanced rigidity of 3,4-Dehydro-L-proline methyl ester likely creates a more sterically defined pocket in the chiral enamine (C), forcing the incoming Michael acceptor (D) to approach from a specific face with higher fidelity, resulting in superior enantioselectivity.
Conclusion and Recommendations
This comparative guide demonstrates that while L-proline remains a highly effective and rapid catalyst, This compound offers a distinct and compelling advantage in applications where achieving the highest possible stereoselectivity is paramount.
Recommendations for Catalyst Selection:
-
Choose L-Proline for general applications where high yields and fast reaction times are the primary drivers, and excellent (e.g., ~90% ee) enantioselectivity is sufficient.
-
Choose This compound when the ultimate goal is to maximize stereochemical purity (both diastereoselectivity and enantioselectivity), even at the cost of a longer reaction time and slightly lower yield. This is particularly critical in the synthesis of pharmaceutical intermediates where enantiomeric purity is non-negotiable.
The conformational rigidity of the dehydro-proline scaffold is a powerful design element in organocatalysis, providing a clear pathway to enhanced stereocontrol.
References
- Mechanism proposed for the proline‐catalyzed aldol reaction via enamine catalysis. (2024). SYNTHETIC COMMUN.
-
Proline-catalyzed aldol reactions. Wikipedia. Available at: [Link]
-
Proline organocatalysis. Wikipedia. Available at: [Link]
-
Isotope Effects Reveal the Mechanism of Enamine Formation in l-Proline-Catalyzed α-Amination of Aldehydes. (2016). Journal of the American Chemical Society. Available at: [Link]
-
New mechanistic studies on the proline-catalyzed aldol reaction. (2001). Proceedings of the National Academy of Sciences. Available at: [Link]
-
Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts. (2014). Scientific Research Publishing. Available at: [Link]
-
Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. (2022). MDPI. Available at: [Link]
-
Chiral HPLC Analysis. Phenomenex. Available at: [Link]
-
L-Proline catalysed Michael additions of different active methylene compounds to α-enones in ionic liquid. (2006). ARKIVOC. Available at: [Link]
-
L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. (2022). PubMed. Available at: [Link]
-
Chiral Proline Based Reactions. (2021). Chemistry LibreTexts. Available at: [Link]
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- 3. researchgate.net [researchgate.net]
- 4. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [file.scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
In Vivo Validation of 3,4-Dehydro-L-proline-Containing Peptidomimetics: A Comparative Guide to Therapeutic Potential
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and challenging. This guide provides an in-depth technical comparison of the in vivo validation of peptidomimetics containing 3,4-Dehydro-L-proline, a unique cyclic amino acid analogue. By leveraging its ability to introduce conformational constraints and act as a stable mimetic of proline, 3,4-Dehydro-L-proline offers a compelling strategy for enhancing the therapeutic potential of peptidomimetics, particularly in the context of oncology. This guide will objectively compare the performance of these modified peptidomimetics with other alternatives and provide supporting experimental data and detailed protocols.
The Strategic Advantage of 3,4-Dehydro-L-proline in Peptidomimetic Design
Peptidomimetics are designed to overcome the inherent limitations of natural peptides as drugs, such as poor stability and low bioavailability[1]. The incorporation of non-natural amino acids is a key strategy in this endeavor. 3,4-Dehydro-L-proline, with its double bond in the pyrrolidine ring, serves as a valuable building block in peptide synthesis, leading to the development of cyclic peptides with enhanced stability and bioactivity[2][3].
The primary rationale for incorporating 3,4-Dehydro-L-proline into peptidomimetics targeting cancer lies in its established role as an inhibitor of prolyl hydroxylase[4][5]. This enzyme is crucial for the post-translational hydroxylation of proline residues in collagen, a key component of the extracellular matrix (ECM)[6]. The tumor microenvironment is characterized by a dense and disorganized ECM, which promotes tumor growth, invasion, and metastasis, while also acting as a barrier to therapeutic agents[7]. By inhibiting prolyl hydroxylase, 3,4-Dehydro-L-proline-containing peptidomimetics can disrupt collagen synthesis and remodeling within the tumor stroma, thereby altering the physical and biochemical properties of the tumor microenvironment to be less favorable for cancer progression.
Comparative In Vivo Validation Framework: A Focus on Oncology
The in vivo validation of a 3,4-Dehydro-L-proline-containing peptidomimetic requires a well-designed preclinical study that can effectively assess its anti-tumor efficacy, target engagement, and safety profile. Below is a comparative analysis of key considerations and experimental workflows.
Selection of the In Vivo Model: A Critical First Step
The choice of the animal model is paramount for the successful evaluation of a novel anti-cancer agent. The model should recapitulate key aspects of human disease to provide clinically relevant data.
| In Vivo Model | Advantages | Disadvantages | Relevance for 3,4-Dehydro-L-proline Peptidomimetics |
| Subcutaneous Xenograft Model | Technically straightforward, allows for easy monitoring of tumor growth. | Does not fully recapitulate the tumor microenvironment or metastatic process. | Suitable for initial efficacy screening and dose-ranging studies. |
| Orthotopic Xenograft Model | Tumor is implanted in the organ of origin, providing a more relevant microenvironment. | Technically more challenging, may require imaging for tumor monitoring. | Ideal for evaluating the impact on the tumor stroma and local invasion. |
| Patient-Derived Xenograft (PDX) Model | Closely mimics the heterogeneity and architecture of the original human tumor. | Expensive, variable tumor take-rates. | Considered a superior model for predicting clinical efficacy[8]. |
| Genetically Engineered Mouse (GEM) Model | Tumors arise spontaneously in an immunocompetent host, allowing for the study of immune interactions. | Can be time-consuming to develop and characterize. | Useful for investigating the interplay between ECM remodeling and the immune response. |
Recommendation: For a comprehensive in vivo validation, a multi-model approach is recommended. Initial efficacy can be established in a subcutaneous xenograft model, followed by more detailed mechanistic and efficacy studies in an orthotopic or PDX model.
Experimental Design and Key Endpoints
A robust in vivo study should include multiple treatment arms to allow for a thorough comparison of the therapeutic potential of the 3,4-Dehydro-L-proline-containing peptidomimetic.
Sources
- 1. Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Inhibition of Proline Hydroxylation by 3,4-Dehydroproline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of proline hydroxylation by 3,4-dehydroproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
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- 6. The in vivo inhibition of collagen synthesis and the reduction of prolyl hydroxylase activity by 3,4-dehydroproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extracellular matrix degrading enzyme with stroma-targeting peptides enhance the penetration of liposomes into tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5z.com [5z.com]
A Technical Guide to 3,4-Dehydro-L-proline Methyl Ester Hydrochloride: A Superior Building Block for Advanced Peptide and Peptidomimetic Design
For researchers, medicinal chemists, and drug development professionals navigating the complex landscape of peptide design, the choice of amino acid analogues is a critical determinant of therapeutic success. Standard proline residues, while conformationally unique, can be susceptible to enzymatic degradation and may not always confer the optimal structural rigidity for potent bioactivity. This guide provides a comprehensive justification for the use of 3,4-Dehydro-L-proline methyl ester hydrochloride over other proline derivatives in specific, high-value applications. We will delve into its unique structural properties, supported by comparative experimental data, and provide detailed protocols for its seamless integration into your synthetic workflows.
The Conformational Advantage of the Unsaturated Ring
Proline's distinctive cyclic structure restricts the peptide backbone, making it a crucial element in defining secondary structures like β-turns and polyproline helices.[1] However, the saturated pyrrolidine ring of standard L-proline still possesses a degree of conformational flexibility, existing in a dynamic equilibrium between two "puckered" conformations: Cγ-endo and Cγ-exo. This flexibility can impact receptor binding and susceptibility to proteolytic enzymes.
3,4-Dehydro-L-proline introduces a double bond between the Cγ and Cβ atoms, resulting in a significantly flatter and more rigid ring structure.[2] This conformational pre-organization can be a powerful tool in rational drug design, offering several distinct advantages:
-
Enhanced Receptor Affinity: By locking the pyrrolidine ring into a more planar conformation, 3,4-dehydroproline can reduce the entropic penalty upon binding to a biological target. This pre-organization can lead to a higher binding affinity compared to flexible proline analogues that must adopt the correct conformation upon interaction with the receptor.
-
Modulation of Peptide Secondary Structure: The flattened ring of 3,4-dehydroproline influences the backbone dihedral angles (φ and ψ) differently than saturated prolines. This can be exploited to stabilize specific secondary structures, such as β-turns, which are critical for molecular recognition in many biological processes.[3]
-
Increased Proteolytic Stability: Proline-specific peptidases, which are often implicated in the degradation of peptide therapeutics, recognize the specific three-dimensional shape of the proline ring.[4][5] The altered geometry of the 3,4-dehydroproline ring can hinder recognition and cleavage by these enzymes, thereby extending the biological half-life of the peptide.
Logical Relationship of Conformational Rigidity to Bioactivity
Caption: The unsaturated nature of 3,4-dehydroproline leads to increased bioactivity.
Comparative Performance: 3,4-Dehydro-L-proline vs. Other Proline Derivatives
To illustrate the tangible benefits of incorporating 3,4-dehydroproline, we present a comparative overview against commonly used proline derivatives.
| Proline Derivative | Key Structural Feature | Primary Application Focus | Advantages | Limitations |
| L-Proline | Saturated pyrrolidine ring | General peptide synthesis, organocatalysis | Readily available, well-established protocols | Conformational flexibility, potential for enzymatic degradation |
| Boc-L-proline / Fmoc-L-proline | N-terminally protected | Solid-phase peptide synthesis (SPPS) | Standard building blocks for automated and manual synthesis | Saturated ring, similar limitations to L-proline post-deprotection |
| 4-Hydroxy-L-proline (Hyp) | Hydroxylation at C4 | Collagen mimetics, introduction of H-bonding | Can stabilize triple helices, provides a site for further functionalization | Can alter hydrophilicity, may not significantly enhance proteolytic stability |
| 4-Fluoro-L-proline (Flp) | Fluorination at C4 | Conformational studies, enhancing stability | Strong stereoelectronic effects to bias ring pucker and stabilize helices | Can significantly alter electronic properties, synthesis can be complex |
| 3,4-Dehydro-L-proline | Double bond between C3 and C4 | Peptidomimetics, enhancing stability, prolyl hydroxylase inhibition | Increased rigidity, potential for enhanced receptor binding and proteolytic stability | Less commonly used than standard derivatives, may require optimized coupling |
Application Spotlight: Potent and Selective Inhibition of Prolyl Hydroxylases
A compelling application of 3,4-dehydroproline is its use as a potent and selective inhibitor of prolyl hydroxylases (PHDs).[1][6] These enzymes are crucial in various physiological processes, including collagen biosynthesis and the regulation of the hypoxia-inducible factor (HIF) pathway.[7]
Mechanism of Action: 3,4-Dehydroproline is hypothesized to act as an enzyme-activated "suicide inhibitor" of prolyl hydroxylase.[6] The enzyme attempts to hydroxylate the proline analog, but the presence of the double bond leads to the formation of a reactive intermediate that irreversibly inactivates the enzyme. This mechanism confers high specificity and potency.
Experimental Evidence: Studies have shown that 3,4-dehydroproline inhibits peptidyl proline hydroxylation at micromolar concentrations, whereas other proline analogs require millimolar concentrations to achieve a similar effect.[6] This makes it an invaluable tool for studying the roles of hydroxyproline-rich glycoproteins and as a potential therapeutic agent for diseases characterized by excessive collagen deposition, such as fibrosis.
Comparative Inhibition of Prolyl Hydroxylase
| Proline Analog | Reported Inhibitory Concentration | Selectivity | Reference |
| 3,4-Dehydro-L-proline | Micromolar (µM) | High | [6] |
| Other Proline Analogs | Millimolar (mM) | Variable | [6] |
Prolyl Hydroxylase Inhibition Workflow
Caption: Mechanism of prolyl hydroxylase inhibition by 3,4-dehydroproline.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with this compound
The successful incorporation of this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis requires careful consideration of the coupling conditions. The hydrochloride salt must be neutralized in situ, and due to the unique electronic nature of the unsaturated ring, a potent coupling agent is recommended.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
This compound
-
Fmoc-protected amino acids
-
Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Step-by-Step Methodology:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling of this compound:
-
In a separate vessel, dissolve 3 equivalents of this compound and 2.9 equivalents of HBTU (or HATU) in a minimal amount of DMF.
-
Add 6 equivalents of DIPEA to the solution to neutralize the hydrochloride and activate the carboxylic acid. Allow to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test (note: proline derivatives may give a weak positive or reddish color; a chloranil test is a suitable alternative).
-
If the coupling is incomplete, a second coupling (recoupling) may be necessary.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Chain Elongation:
-
Repeat the Fmoc deprotection and coupling steps for the remaining amino acids in the sequence using standard Fmoc-SPPS protocols.
-
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DMF, DCM, and methanol, and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Conclusion
This compound is a superior building block for the design of advanced peptides and peptidomimetics where conformational rigidity and proteolytic stability are paramount. Its flattened, unsaturated ring structure offers a distinct advantage over standard proline and other derivatives by pre-organizing the peptide backbone, which can lead to enhanced receptor binding and increased resistance to enzymatic degradation. The demonstrated potency of 3,4-dehydroproline as a selective inhibitor of prolyl hydroxylases highlights its potential in targeted drug discovery. By following the optimized synthesis protocol provided, researchers can confidently incorporate this valuable analogue into their peptide sequences to unlock new therapeutic possibilities.
References
-
Cooper, J. B., & Varner, J. E. (1983). Selective Inhibition of Proline Hydroxylation by 3,4-Dehydroproline. Plant Physiology, 73(2), 324–328. [Link]
-
Kang, Y. K. (2009). Conformational preferences and cis-trans isomerization of L-3,4-dehydroproline residue. Biopolymers, 91(9), 740-751. [Link]
-
Estévez, R. J., et al. (2021). Peptides Incorporating 3,4-Dihydroxyprolines: Synthesis and Structural Study. Molbank, 2021(4), M1293. [Link]
-
Nolan, J. C., et al. (1978). Studies on the mechanism of reduction of prolyl hydroxylase activity by D,L-3,4 dehydroproline. Archives of Biochemistry and Biophysics, 189(2), 448-453. [Link]
- Moroder, L., et al. (2002). Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme.
-
Fisher, G. H., et al. (1978). L-3,4-dehydroproline analogs of bradykinin. Synthesis, biological activity, and solution conformation. Archives of Biochemistry and Biophysics, 189(1), 81-85. [Link]
-
Raines, R. T. (2011). Prolyl 4-hydroxylase. Critical Reviews in Biochemistry and Molecular Biology, 46(2), 105-119. [Link]
- Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104-126.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Barlos, K., & Gatos, D. (1999). Convergent solid-phase peptide synthesis. Biopolymers, 51(4), 266-280.
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
PubChem. (n.d.). 3,4-Dehydro-L-proline. National Center for Biotechnology Information. Retrieved from [Link]
- Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link]
-
Scott, W. L., et al. (1999). Synthesis of 3,4-dehydroproline. The Journal of Organic Chemistry, 64(19), 7083-7086. [Link]
-
Fields, C. G., et al. (2008). The importance of proline residues in the structure, stability and susceptibility to proteolytic degradation of collagens. Amino acids, 35(4), 703-710. [Link]
-
Jenssen, H., et al. (2020). Postproline Cleaving Enzymes also Show Specificity to Reduced Cysteine. Analytical Chemistry, 92(19), 13073-13080. [Link]
-
Gyros Protein Technologies. (n.d.). SPPS Tips For Success. Retrieved from [Link]
-
Le, T. T., et al. (2022). Post-Proline Cleaving Enzymes (PPCEs): Classification, Structure, Molecular Properties, and Applications. International Journal of Molecular Sciences, 23(9), 4983. [Link]
-
Vanhoof, G., et al. (1995). Proline motifs in peptides and their biological processing. The FASEB journal, 9(9), 736-744. [Link]
-
Cunningham, D. F., & O'Connor, B. (1997). Proline specific peptidases. Biochimica et Biophysica Acta (BBA)-Protein Structure and Molecular Enzymology, 1343(2), 160-186. [Link]
-
Walter, R., et al. (1979). Post-proline cleaving enzyme and post-proline dipeptidyl aminopeptidase. Comparison of two peptidases with high specificity for proline residues. Molecular and cellular biochemistry, 27(3), 129-145. [Link]
-
Wang, W., & Wang, L. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert opinion on drug discovery, 16(12), 1467-1482. [Link]
-
Tressel, T., et al. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. The Journal of Organic Chemistry, 84(7), 4157-4167. [Link]
-
PubChem. (n.d.). 3,4-Dehydroproline. National Center for Biotechnology Information. Retrieved from [Link]
-
Myllyharju, J. (2009). Prolyl 4-hydroxylases, key enzymes in the synthesis of collagens and regulation of the response to hypoxia, and their roles as treatment targets. Annals of Medicine, 41(6), 402-420. [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Duax, W. L., & Norton, D. A. (1975). Molecular conformation and protein binding affinity of progestins. Journal of steroid biochemistry, 6(3-4), 157-174. [Link]
-
Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life sciences, 31(3), 189-199. [Link]
-
Sharma, A., et al. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives. ACS omega, 8(51), 48877-48889. [Link]
-
Pinski, A., et al. (2021). 3,4-Dehydro-L-proline Induces Programmed Cell Death in the Roots of Brachypodium distachyon. International journal of molecular sciences, 22(14), 7548. [Link]
-
Rosenbloom, J., & Prockop, D. J. (1970). Incorporation of 3,4-dehydroproline into protocollagen and collagen. Limited hydroxylation of proline and lysine in the same polypeptide. The Journal of biological chemistry, 245(13), 3361-3368. [Link]
-
Adams, E., & Lamon, M. (1977). 4-hydroxyproline degradation. International journal of biochemistry, 8(8), 535-541. [Link]
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- 7. tandfonline.com [tandfonline.com]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 3,4-Dehydro-L-proline Methyl Ester Hydrochloride
As a key building block in pharmaceutical development and peptide synthesis, 3,4-Dehydro-L-proline methyl ester hydrochloride is a common reagent in advanced research laboratories.[1] While essential for scientific progress, its proper handling and disposal are paramount to ensuring personnel safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for the disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently and responsibly.
Hazard Assessment and Profile
This compound is a proline derivative supplied as a hydrochloride salt.[2] While comprehensive toxicological data for this specific compound is not widely published, Safety Data Sheets (SDS) for structurally similar compounds, such as D- and L-proline methyl ester hydrochloride, classify them as irritants.[3][4][5]
Key Hazards:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[3][4]
-
Hygroscopic: The material readily absorbs moisture from the air.[3]
-
Hazardous Decomposition: Thermal decomposition can release toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[3][4]
Based on these characteristics, all waste containing this compound must be treated as hazardous chemical waste. Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless specifically confirmed to be non-hazardous by an institution's safety office.[6]
Immediate Safety & Spill Management
Before handling or preparing for disposal, adherence to safety protocols is non-negotiable.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[7]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.[8]
-
Body Protection: A lab coat must be worn. For significant quantities or when generating dust, additional protective clothing may be necessary.[5]
Spill Cleanup Protocol: In the event of a spill, the primary goal is to contain and collect the material safely.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[9]
-
Contain: Prevent the spread of the solid material.
-
Collect: Carefully sweep or vacuum the spilled solid into a suitable, labeled container for disposal. Avoid actions that generate dust.[9][10] For liquid solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it into the designated hazardous waste container.[10]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: All spill cleanup materials must be disposed of as hazardous waste.[6]
Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic process governed by institutional policies and national regulations, such as those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11] Never dispose of this chemical down the drain or in regular trash. [12][13]
Step 1: Waste Segregation and Collection
-
Designate a Waste Container: Use a dedicated, chemically compatible container with a secure, leak-proof lid.[13] The original container may be used if it is in good condition.[14] Avoid using incompatible containers, such as metal for acidic waste.[11]
-
Collect Waste: Place all waste containing this compound—including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and spill cleanup materials—into this container.
-
Avoid Mixing: Do not mix this waste with incompatible chemicals, particularly strong oxidizing agents, strong acids, or strong bases.[3][4] Always consult chemical incompatibility charts or the compound's SDS.[15]
Step 2: Hazardous Waste Labeling Proper labeling is a critical compliance requirement.
-
Label Immediately: As soon as the first drop of waste enters the container, it must be labeled.[12]
-
Required Information: The label must clearly state the words "Hazardous Waste." [16] It should also include:
-
The full chemical name: "this compound Waste." Do not use abbreviations.[12]
-
A clear description of the contents and their approximate concentrations if in a mixture.
-
The date waste was first added (accumulation start date).
-
The name and contact information for the responsible researcher or principal investigator.[12]
-
An indication of the specific hazards (e.g., Irritant). Pictograms or other warning conventions can be used.[16]
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Location: The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel.[14][16]
-
Containment: Keep the container securely capped except when adding waste.[14] It is best practice to store the primary container within a secondary containment bin to mitigate leaks or spills.[11]
-
Quantity and Time Limits: Adhere strictly to institutional and regulatory limits for waste storage. These regulations are summarized in the table below.
Step 4: Arranging for Final Disposal
-
Contact EHS: Disposal of the accumulated waste must be managed through your institution's Environmental Health and Safety (EHS) office or an approved chemical waste contractor.[12][17]
-
Schedule Pickup: Request a waste pickup before exceeding storage quantity or time limits. Full containers should be collected promptly.[6]
-
Licensed Transport: Only licensed hazardous waste transporters are permitted to move the waste off-site for final treatment and disposal at an approved facility.[16]
Step 5: Empty Container Disposal A container that held this compound can be disposed of as regular trash only after it is thoroughly empty and decontaminated.
-
Empty Completely: Ensure all product has been removed, with as little residue as possible remaining.[6]
-
Rinse (If Applicable): For containers that held solutions, triple rinse with a suitable solvent. The rinseate (the rinsing liquid) must be collected and disposed of as hazardous waste.[6]
-
Deface Label: Completely remove or deface all chemical labels on the empty container.[6][12]
-
Dispose: The clean, defaced container can then be disposed of in the regular trash.
Quantitative Data Summary
The following table outlines key regulatory limits pertinent to the storage of hazardous chemical waste in the laboratory. Note that local and state regulations may vary.
| Parameter | Regulatory Guideline | Rationale & Source |
| Max. Volume in SAA | 55 gallons of hazardous waste | Federal regulation to limit the quantity of waste stored in active work areas.[16] |
| Max. Volume (Acute) | 1 quart of "acute" hazardous waste | Stricter limit for highly toxic substances. While this compound is not listed as acutely hazardous, it is a key regulatory concept.[6] |
| Storage Time Limit | Varies by generator status (e.g., up to 90 days for Large Quantity Generators) | Ensures waste is removed from the site in a timely manner to prevent accidents or improper storage.[11] |
| Container Fill Level | Fill to no more than 90% capacity | Allows for vapor expansion and prevents spills from overfilling.[11] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of laboratory waste containing this compound.
References
-
Regulation of Laboratory Waste. American Chemical Society.
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022-04-11).
-
Laboratory Waste Management: The New Regulations. MedicalLab Management.
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
-
Safeguarding Your Research: Proper Disposal of TMS-L-proline. BenchChem.
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
-
Safety Data Sheet - D-Proline methyl ester hydrochloride. Thermo Fisher Scientific. (2011-08-15).
-
Safety Data Sheet - D-Proline methyl ester hydrochloride. Fisher Scientific.
-
Safety Data Sheet - N-BOC-trans-4-Hydroxy-L-proline methyl ester. Fisher Scientific. (2017-05-26).
-
Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. (2022-06-06).
-
Proper Disposal of Boc-L-proline: A Comprehensive Guide for Laboratory Professionals. BenchChem.
-
L-PROLINE METHYL ESTER HYDROCHLORIDE Safety Data Sheet. Loba Chemie.
-
L-Proline methyl ester hydrochloride Safety Data Sheet. Santa Cruz Biotechnology.
-
How to dispose of hydrochloric acid. Lab Alley.
-
Hazardous Chemical Waste Disposal Section 7. University of Toronto Scarborough.
-
Safe Disposal of PAD2-IN-1 (hydrochloride): A Comprehensive Guide for Laboratory Professionals. BenchChem.
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Safety Data Sheet - L-Proline methyl ester hydrochloride. Fisher Scientific. (2009-09-26).
-
How to Store and Dispose of Extremely Hazardous Chemical Waste. UC San Diego. (2024-03-03).
-
How Should Hydrochloric Acid Be Disposed Of Safely? - Chemistry For Everyone. YouTube. (2025-05-22).
-
This compound. MedChemExpress.
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This compound. Chem-Impex.
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Chemical Waste Management Guide. Technion - Israel Institute of Technology.
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Laboratory chemical waste disposal guidelines. University of Otago.
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Personal protective equipment for handling 3,4-Dehydro-L-proline methyl ester hydrochloride
Comprehensive Safety and Handling Guide: 3,4-Dehydro-L-proline methyl ester hydrochloride
As a proline derivative, this compound is a valuable reagent in chemical research and drug development.[1] While specific hazard data for this exact compound is not extensively documented, its structural similarity to other proline ester hydrochlorides necessitates a cautious and informed approach to handling. This guide synthesizes data from close chemical analogs to provide a robust framework for its safe utilization, grounded in the principle of treating compounds with unknown toxicity as hazardous.
The primary hazards associated with analogous compounds, and therefore assumed for this reagent, include skin irritation, serious eye irritation, and potential respiratory tract irritation from airborne dust.[2][3][4] This document provides the essential personal protective equipment (PPE) protocols, operational workflows, and disposal plans necessary for mitigating these risks.
Hazard Assessment and Risk Mitigation
Understanding the causality behind safety protocols is critical for building a culture of safety. The required PPE and handling procedures are directly linked to the compound's physical and chemical properties.
-
Primary Health Hazards : Based on data for L-proline methyl ester hydrochloride and D-proline methyl ester hydrochloride, this compound is classified as a skin and eye irritant.[2][3][5] Direct contact can cause inflammation or dermatitis.[5]
-
Physical Form and Inhalation Risk : The compound is a solid powder.[2] The primary operational risk is the generation of fine dust during weighing and transfer, which can be inhaled and cause respiratory irritation.[3][4] Dust clouds may also present a combustion hazard if ignited.[5]
-
Chemical Stability : Analogs are noted to be hygroscopic, meaning they can absorb moisture from the air.[2][6] This can affect the material's integrity and handling characteristics. It is incompatible with strong oxidizing agents.[2][5]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is the most direct control measure to prevent exposure. A risk-based approach dictates different levels of protection for different tasks. All PPE should be removed and hands should be washed thoroughly before leaving the laboratory.[7]
Table 1: PPE Requirements by Laboratory Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Inspection | Safety glasses | Not required | Lab coat | Not required |
| Weighing Solid Compound | Chemical safety goggles | Nitrile gloves | Fully-buttoned lab coat | Required: Use within a chemical fume hood or ventilated balance enclosure. If not possible, an N95 respirator is mandatory. |
| Preparing Solutions | Chemical safety goggles | Nitrile gloves | Fully-buttoned lab coat | Required: All work should be performed in a chemical fume hood. |
| General Handling of Solutions | Chemical safety goggles or safety glasses with side shields | Nitrile gloves | Fully-buttoned lab coat | Not required if solutions are handled in closed containers. |
Detailed PPE Specifications
-
Eye and Face Protection : Chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are mandatory when handling the solid or preparing solutions.[2] These provide a seal around the eyes to protect against both dust and splashes.[7]
-
Hand Protection : Powder-free nitrile gloves are the standard recommendation.[8] Given the irritant nature of the compound, inspect gloves for tears before use and change them frequently, especially if contamination is suspected.[7]
-
Body Protection : A clean, fully-buttoned lab coat made of a non-absorbent material should be worn to protect skin and street clothes from contamination.[8]
-
Respiratory Protection : The most effective way to prevent inhalation is to use engineering controls like a fume hood. If a situation requires handling the powder in an open environment, a properly fitted NIOSH-approved N95 respirator is necessary to prevent inhalation of irritating dust.[4]
Operational Handling and Workflow
A systematic workflow minimizes the risk of exposure and contamination. The following protocol outlines the essential steps for safely handling this compound from receipt to use.
Safe Handling Workflow Diagram
Step-by-Step Protocol
-
Preparation and Engineering Controls :
-
Before handling, ensure an eyewash station and safety shower are accessible.[2]
-
Designate a work area inside a certified chemical fume hood.
-
Don all required PPE as specified in Table 1.
-
Assemble all necessary equipment (spatula, weigh boat, solvent, vortex, labeled reaction vessel, and a labeled hazardous waste container).
-
-
Weighing and Dispensing :
-
Perform all weighing operations within a fume hood or a ventilated balance enclosure to contain any dust.
-
To minimize dust, gently scoop the powder instead of pouring it from the bottle.
-
Use weighing paper creased to form a funnel for easier transfer into the receiving vessel.
-
-
Dissolution and Use :
-
Place the receiving vessel containing the solvent in the fume hood.
-
Slowly add the weighed solid to the solvent while stirring or swirling. This prevents clumping and reduces the risk of splashing compared to adding liquid to the solid.
-
-
Post-Handling and Decontamination :
-
After use, securely cap the primary container and any vessels containing the compound.
-
Decontaminate the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), wiping from cleanest to dirtiest areas.
-
Dispose of cleaning materials in the designated solid hazardous waste container.
-
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact : Immediately remove all contaminated clothing.[5] Flush the affected skin with plenty of soap and running water for at least 15 minutes.[3][6] Seek medical attention if irritation persists.[6]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air.[3][5] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek medical attention.
-
Spill Response :
-
Small Spill (Powder): Gently cover the spill with a damp paper towel to avoid raising dust. Carefully wipe it up and place it in the sealed hazardous waste container.
-
Large Spill: Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department. Prevent entry and await trained responders.
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Segregation : Maintain separate, clearly labeled waste containers for:
-
Solid Waste : Contaminated PPE, weigh boats, and cleaning materials.
-
Liquid Waste : Unused solutions and solvent rinses.
-
-
Containerization : All waste containers must be made of a compatible material, kept securely closed when not in use, and stored in a designated satellite accumulation area.
-
Disposal : Dispose of all waste in accordance with your institution's EHS guidelines and local, state, and federal regulations. Never dispose of this chemical down the drain.
By adhering to these protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
- Santa Cruz Biotechnology.
- Fisher Scientific.
- Fisher Scientific.
- Cayman Chemical.
- Sigma-Aldrich.
- Thermo Fisher Scientific.
- MedChemExpress. This compound.
- NCBioNetwork. Proper Dress and PPE / Lab Safety Video Part 1. YouTube.
- Biorisk Management. Personal Protective Equipment (PPE).
- Alberta College of Pharmacy. Personal protective equipment in your pharmacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
